molecular formula C3H3NO2 B13440836 2-cyanoacetic acid

2-cyanoacetic acid

Cat. No.: B13440836
M. Wt: 87.047 g/mol
InChI Key: MLIREBYILWEBDM-ZKDXJZICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyanoacetic acid (CAS 372-09-8) is a versatile organic compound featuring both nitrile and carboxylic acid functional groups, making it a valuable building block in organic synthesis and industrial chemistry . This white, hygroscopic solid is notably acidic with a pKa of 2.5 and is highly soluble in water, alcohol, and ether . Its primary industrial application is as a key precursor in the synthesis of cyanoacrylate-based adhesives (superglues), with annual production exceeding 10,000 tons . Furthermore, it serves as a critical intermediate in the synthesis of pharmaceuticals, including synthetic caffeine, theophylline, and active ingredients found in drugs like dextromethorphan and allopurinol . It is also used in the manufacture of flavors and fragrances . In research, cyanoacetic acid and its derivatives, such as cyanoacetohydrazide, are extensively utilized as precursors for generating biologically active nitrogen-containing heterocycles, including dihydropyridines and pyrroles . These scaffolds are of significant interest in medicinal chemistry for the development of novel anticancer agents, with studies demonstrating activity against human lung (A-549) and hepatocellular carcinoma (HepG-2) cell lines . Handling and Safety: This compound is harmful if swallowed, inhaled, or causes severe skin burns and eye damage . Appropriate personal protective equipment (PPE) including gloves, protective clothing, and eye protection is mandatory. Disclaimer: This product is intended for research purposes and is classified as "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H3NO2

Molecular Weight

87.047 g/mol

IUPAC Name

2-cyanoacetic acid

InChI

InChI=1S/C3H3NO2/c4-2-1-3(5)6/h1H2,(H,5,6)/i1+1,3+1

InChI Key

MLIREBYILWEBDM-ZKDXJZICSA-N

Isomeric SMILES

[13CH2](C#N)[13C](=O)O

Canonical SMILES

C(C#N)C(=O)O

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Cyanoacetic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a core resource on 2-cyanoacetic acid, a versatile building block in organic synthesis. This document provides a thorough overview of its fundamental chemical and physical properties, spectroscopic data, safety and handling protocols, and detailed experimental procedures for its synthesis and key reactions.

Core Properties of this compound

This compound, also known as malonic mononitrile, is a white, hygroscopic crystalline solid.[1] It is an organic compound containing both a nitrile and a carboxylic acid functional group, which impart its unique reactivity.[1]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueReferences
Molecular Formula C₃H₃NO₂[2]
Molar Mass 85.06 g/mol [1]
Appearance White to light beige crystalline solid[3]
Melting Point 69–70 °C (156–158 °F; 342–343 K)[1]
Boiling Point 108 °C at 15 mmHg[1]
Density 1.287 g/cm³[1]
Solubility in Water 1000 g/L at 20 °C[1]
pKa 2.45 at 25 °C[2]
Decomposition Temperature 160 °C (320 °F)[2]
Flash Point 107 °C (225 °F)[1]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

SpectroscopyKey Data PointsReferences
¹³C NMR (100.54 MHz, DMSO-d₆)δ (ppm): 24.57, 115.50, 165.65[2]
IR Spectrum Major peaks can be viewed on the NIST WebBook.[4]
Mass Spectrum (EI) Available on the NIST Mass Spectrometry Data Center.[5]
UV Absorption (in Alcohol) λmax: 208 nm (log ε = 1.6)[2]

Safety and Handling

This compound is a corrosive and harmful substance that requires careful handling.[6]

Hazard Statements:

  • H302: Harmful if swallowed.[7]

  • H314: Causes severe skin burns and eye damage.[7]

  • H332: Harmful if inhaled.[7]

Precautionary Measures:

  • Wear protective gloves, protective clothing, eye protection, and face protection.[7]

  • Use only outdoors or in a well-ventilated area.[7]

  • Do not breathe dust.[6]

  • Wash skin thoroughly after handling.[7]

It is a hygroscopic solid and should be stored in a tightly closed container in a dry and well-ventilated place, away from incompatible materials.[6] Upon heating to decomposition, it emits toxic fumes of nitrogen oxides and hydrogen cyanide.[2]

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and some of its common and important reactions.

Synthesis of this compound

This compound is typically prepared by the reaction of a chloroacetate (B1199739) salt with sodium cyanide, followed by acidification.[8]

Protocol: Synthesis from Sodium Chloroacetate and Sodium Cyanide [9]

This procedure is adapted from Organic Syntheses.

Materials:

  • Chloroacetic acid (500 g, 5.3 moles)

  • Anhydrous sodium carbonate (approx. 290 g, 2.7 moles)

  • Sodium cyanide (97%, 294 g, 5.8 moles)

  • Commercial hydrochloric acid (sp. gr. 1.156, 694 g, 600 cc, 5.8 moles)

  • Water

  • 95% Ethanol (B145695)

Procedure:

  • In a 5-L round-bottomed flask, dissolve chloroacetic acid in 700 cc of water and warm to 50°C.

  • Neutralize the solution with anhydrous sodium carbonate. A slight excess is not detrimental.

  • In a separate container, dissolve sodium cyanide in 750 cc of water warmed to 55°C.

  • Cool the sodium chloroacetate solution to room temperature and add the sodium cyanide solution with rapid mixing and cooling under a water tap. The temperature will rise rapidly; if it reaches 95°C, cool the solution by adding 200 cc of cold water.

  • Heat the solution to boiling and boil for five minutes, then cool with running water for 30 minutes.

  • Filter the solution if it is not clear. In a fume hood, liberate the cyanoacetic acid by adding commercial hydrochloric acid with thorough stirring.

  • Evaporate the solution on a water bath at 60–70°C under a pressure of 20–30 mm Hg until no more distillate comes over.[9]

  • To the residue, add 600 cc of 95% ethanol.

  • Filter the solution to remove the sodium chloride and wash the residue with another 500-cc portion of alcohol. The filtrate contains the crude this compound.

Purification: Recrystallize the crude acid from a benzene/acetone (2:3) mixture and dry it over silica (B1680970) gel to obtain pure this compound.[10]

Synthesis_of_2_Cyanoacetic_Acid cluster_reactants Reactants cluster_process Process cluster_products Products chloroacetic_acid Chloroacetic Acid neutralization 1. Neutralization chloroacetic_acid->neutralization sodium_carbonate Sodium Carbonate sodium_carbonate->neutralization sodium_cyanide Sodium Cyanide cyanation 2. Cyanation sodium_cyanide->cyanation hydrochloric_acid Hydrochloric Acid acidification 3. Acidification hydrochloric_acid->acidification neutralization->cyanation cyanation->acidification evaporation 4. Evaporation acidification->evaporation extraction 5. Extraction with Ethanol evaporation->extraction filtration 6. Filtration extraction->filtration crude_product Crude this compound filtration->crude_product nacl_waste Sodium Chloride (waste) filtration->nacl_waste

Caption: Workflow for the synthesis of this compound.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction involving this compound and its esters, used to form new carbon-carbon bonds.[11] It involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone.

Protocol: Knoevenagel Condensation of Benzaldehyde (B42025) and Ethyl Cyanoacetate (B8463686) [6]

This protocol describes a phosphine-catalyzed, solvent-free Knoevenagel condensation.

Materials:

Procedure:

  • A mixture of benzaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and triphenylphosphine (10 mol%) is prepared.

  • The mixture is subjected to microwave irradiation (if available) or heated under solvent-free conditions.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product, an α-cyanoacrylate, is isolated. This method often results in excellent yields with high (E)-stereoselectivity.[6]

Knoevenagel_Condensation cluster_reactants Reactants benzaldehyde Benzaldehyde reaction Knoevenagel Condensation benzaldehyde->reaction ethyl_cyanoacetate Ethyl Cyanoacetate ethyl_cyanoacetate->reaction catalyst Triphenylphosphine (Catalyst) catalyst->reaction product α-Cyanoacrylate Product reaction->product

Caption: General scheme of a Knoevenagel condensation reaction.

Fischer Esterification

This compound can be readily converted to its corresponding esters via Fischer esterification.

Protocol: Synthesis of Ethyl Cyanoacetate [7][12]

Materials:

  • This compound

  • Absolute ethanol

  • Concentrated sulfuric acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, mix this compound with an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

  • After cooling, the excess ethanol is removed under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., diethyl ether) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the crude ethyl cyanoacetate.

  • The crude ester can be purified by distillation under reduced pressure.

Fischer_Esterification cluster_start Starting Materials cyanoacetic_acid This compound reflux Reflux cyanoacetic_acid->reflux ethanol Ethanol ethanol->reflux catalyst H₂SO₄ (catalyst) catalyst->reflux workup Workup (Neutralization, Extraction) reflux->workup purification Purification (Distillation) workup->purification product Ethyl Cyanoacetate purification->product

Caption: Workflow for the Fischer esterification of this compound.

Applications in Drug Synthesis

This compound and its derivatives are pivotal intermediates in the synthesis of numerous pharmaceuticals.

Synthesis of Caffeine

This compound is a precursor in some synthetic routes to caffeine. The synthesis involves the initial formation of a cyanoacetyl derivative which is then cyclized and further modified to form the xanthine (B1682287) core of caffeine. While multiple synthetic routes exist, a common pathway involves the reaction of cyanoacetic acid with dimethylurea.

Synthesis of Dextromethorphan (B48470)

Dextromethorphan, a widely used cough suppressant, can be synthesized through a multi-step process where a key step is the Grewe cyclization of a benzyl-octahydroisoquinoline derivative.[1][2] While this compound is not directly used in the cyclization step, it can be employed in the synthesis of precursors to the isoquinoline (B145761) ring system.

Synthesis of Amiloride
Synthesis of Sulfadimethoxine

Sulfadimethoxine is a sulfonamide antibiotic.[13] Its synthesis involves the coupling of a sulfanilamide (B372717) moiety with a substituted pyrimidine (B1678525). This compound or its esters are key starting materials for the synthesis of the 4-amino-2,6-dimethoxypyrimidine (B1265686) portion of the molecule.[5][14] The general approach involves the condensation of ethyl cyanoacetate with a guanidine (B92328) derivative to form a diaminopyrimidine, which is then further functionalized.

Conclusion

This compound is a fundamentally important and highly versatile reagent for chemical synthesis. Its dual functionality allows for a wide range of transformations, making it an invaluable tool for researchers in academia and industry, particularly in the field of drug discovery and development. A thorough understanding of its properties, safe handling procedures, and reaction protocols is essential for its effective and safe utilization in the laboratory.

References

A Comprehensive Technical Guide to the Synthesis and Reactions of 2-Cyanoacetic Acid for Pharmaceutical and Chemical Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanoacetic acid, a versatile bifunctional molecule, serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring both a reactive methylene (B1212753) group activated by a nitrile and a carboxylic acid moiety, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the synthesis and key reactions of this compound, with a particular focus on applications relevant to drug discovery and development. Detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways are presented to equip researchers with the practical knowledge required for its effective utilization.

Introduction

This compound (NCCH₂COOH) is a white, hygroscopic solid that has garnered significant attention as a fundamental precursor in the synthesis of a wide array of commercially important compounds, including cyanoacrylates, pharmaceuticals, and dyes.[1] In the pharmaceutical industry, its derivatives are integral to the synthesis of numerous heterocyclic scaffolds that form the core of various therapeutic agents. This guide will delve into the primary synthetic routes to this compound and explore its most significant chemical reactions, providing detailed methodologies and quantitative data to facilitate its application in a laboratory setting.

Synthesis of this compound

The most prevalent industrial and laboratory-scale synthesis of this compound is achieved through the Kolbe nitrile synthesis, which involves the reaction of a chloroacetate (B1199739) salt with a cyanide salt, followed by acidification.[1]

Kolbe Nitrile Synthesis from Sodium Chloroacetate

This method remains the most common and cost-effective route for producing this compound. The reaction proceeds in two main steps: the nucleophilic substitution of chloride by cyanide to form sodium cyanoacetate (B8463686), followed by acidification to yield the free acid.

Synthesis_of_2_Cyanoacetic_Acid chloroacetic_acid Chloroacetic Acid na_chloroacetate Sodium Chloroacetate chloroacetic_acid->na_chloroacetate Neutralization na2co3 Na₂CO₃ na_cyanoacetate Sodium Cyanoacetate na_chloroacetate->na_cyanoacetate Cyanation nacn NaCN cyanoacetic_acid This compound na_cyanoacetate->cyanoacetic_acid Acidification nacl NaCl hcl HCl

Figure 1: Synthesis of this compound via Kolbe Nitrile Synthesis.
Experimental Protocol: Synthesis of this compound and its Ethyl Ester

The following protocol, adapted from established literature procedures, details the synthesis of this compound and its subsequent esterification to ethyl cyanoacetate.[2]

Materials:

  • Chloroacetic acid (500 g, 5.3 moles)

  • Anhydrous sodium carbonate (approx. 290 g, 2.7 moles)

  • Sodium cyanide (97%, 294 g, 5.8 moles)

  • Commercial hydrochloric acid (sp. gr. 1.156, 600 cc, 5.8 moles)

  • 95% Ethanol (B145695)

  • Absolute Ethanol

  • Concentrated Sulfuric Acid

  • Deionized water

Procedure:

Part A: Preparation of Sodium Cyanoacetate Solution

  • In a 5-L round-bottomed flask, dissolve 500 g of chloroacetic acid in 700 cc of water. Warm the solution to 50°C.

  • Neutralize the solution with approximately 290 g of anhydrous sodium carbonate. A slight excess is permissible.

  • In a separate beaker, dissolve 294 g of sodium cyanide in 750 cc of water warmed to 55°C.

  • Cool the sodium chloroacetate solution to room temperature and add the sodium cyanide solution with rapid mixing and cooling under a water tap.

  • The reaction is exothermic. If the temperature reaches 95°C, cool the flask by adding 200 cc of cold water. Repeat if necessary until the temperature no longer rises.

  • Heat the solution to boiling and maintain for five minutes.

  • Cool the solution with running water for 30 minutes.

Part B: Liberation and Isolation of this compound

  • Filter the solution if it is not clear.

  • In a well-ventilated hood, add 600 cc of commercial hydrochloric acid with thorough stirring to liberate the this compound.

  • Evaporate the solution on a water bath at 60–70°C under a vacuum of 20–30 mm Hg until no more distillate comes over.

  • To the residue, add 600 cc of 95% ethanol. Filter the solution to remove the precipitated sodium chloride.

  • Wash the residue with an additional 500 cc portion of 95% ethanol.

  • The combined ethanolic filtrates contain the crude this compound.

Part C: Esterification to Ethyl Cyanoacetate

  • Evaporate the ethanolic solution from Part B under reduced pressure on a water bath at 50–60°C. The residue should weigh approximately 540 g.

  • To the residue, add a mixture of 600 cc of absolute ethanol and 10 cc of concentrated sulfuric acid.

  • Heat the mixture under a reflux condenser on a water bath for three hours.

  • Distill off the excess alcohol and some of the water formed under reduced pressure.

  • Add 300 cc of absolute ethanol and an additional 4 cc of concentrated sulfuric acid and heat again for two hours.

  • The crude ethyl cyanoacetate can then be purified by vacuum distillation.

Quantitative Data for Synthesis
ParameterValueReference
Molar Ratio (Chloroacetic Acid:NaCN)1 : 1.09[2]
Reaction Temperature (Cyanation)Up to 95°C (exothermic), then boiling[2]
Yield (Ethyl Cyanoacetate)77-80%[2]

Key Reactions of this compound

The dual functionality of this compound makes it a versatile reagent in organic synthesis. The activated methylene group is a potent nucleophile, while the carboxylic acid can undergo typical acid-mediated reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction of this compound and its esters, involving the reaction of the active methylene group with an aldehyde or ketone. This reaction is widely used to form carbon-carbon double bonds and is a key step in the synthesis of many pharmaceutical intermediates.[3]

Knoevenagel_Condensation cyanoacetic_acid This compound intermediate Intermediate Adduct cyanoacetic_acid->intermediate Condensation aldehyde Aldehyde (R-CHO) aldehyde->intermediate Condensation base Base (e.g., KOH) product α,β-Unsaturated Cyano Acid intermediate->product Dehydration water H₂O

Figure 2: General scheme of the Knoevenagel condensation with this compound.

The following protocol describes a general procedure for the Knoevenagel condensation of an aldehyde with this compound under microwave irradiation.[3]

Materials:

  • Aldehyde (1 mmol)

  • This compound (1 mmol)

  • Potassium hydroxide (B78521) (KOH, 20 mol%, 0.7 M aqueous solution)

  • Water (5 mL)

  • Hydrochloric acid (HCl, 3 M)

  • Ethyl acetate (B1210297)

  • Microwave reactor

Procedure:

  • In a microwave reactor vessel, combine the aldehyde (1 mmol), this compound (1 mmol), KOH solution (20 mol%), and water (5 mL).

  • Irradiate the mixture in the microwave reactor at 50 W for 20 minutes with stirring at 75°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate-hexane (8:2) mobile phase.

  • Upon completion, add 1 mL of 3 M HCl and stir the solution for 30 minutes.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by recrystallization or column chromatography.

CatalystSolventTemperature (°C)TimeYield (%)Reference
KOH (20 mol%)Water7520 min (Microwave)65-97[3]
TriethylamineNaCl solution8535 min (Microwave)90-99[4]
DBU/H₂O complexWaterRoom Temp.5-30 min95-96[5]
DIPEAcHexane65-703-6 hHigh Yields[6]
Decarboxylation

Upon heating to around 160°C, this compound undergoes decarboxylation to yield acetonitrile (B52724).[1] This reaction provides a route to synthesize acetonitrile from chloroacetic acid.

Esterification

As demonstrated in the synthetic protocol (Section 2.2), the carboxylic acid group of this compound can be readily esterified under acidic conditions with an appropriate alcohol. This is a crucial step for producing various cyanoacetate esters, which are important reagents in their own right.

Amide Formation

This compound and its esters can be converted to 2-cyanoacetamide (B1669375). This derivative is also a valuable intermediate in organic synthesis.

Amide_Formation ethyl_cyanoacetate Ethyl Cyanoacetate cyanoacetamide 2-Cyanoacetamide ethyl_cyanoacetate->cyanoacetamide Aminolysis ethanol Ethanol ammonia (B1221849) Aqueous Ammonia

Figure 3: Synthesis of 2-Cyanoacetamide from Ethyl Cyanoacetate.

The following is a typical laboratory procedure for the synthesis of 2-cyanoacetamide from ethyl cyanoacetate.[7]

Materials:

  • Ethyl cyanoacetate (400 g, 3.5 moles)

  • Concentrated aqueous ammonia (sp. gr. 0.90, 300 cc, 4.5 moles)

  • Ice-cold ethyl alcohol

Procedure:

  • In a 1-L wide-mouthed Erlenmeyer flask, pour 400 g of ethyl cyanoacetate into 300 cc of concentrated aqueous ammonia.

  • Shake the mixture. It will initially be cloudy, then warm up slightly and become clear within about three minutes.

  • Allow the flask to stand in an ice-salt mixture for one hour.

  • Filter the resulting solid product by suction.

  • Wash the solid with two 50-cc portions of ice-cold ethyl alcohol.

  • After air-drying, the yield of slightly yellowish, crystalline 2-cyanoacetamide is typically 205–225 g.

  • For further purification, the crude product can be recrystallized from hot 95% ethanol.

Applications in Drug Development

This compound and its derivatives are indispensable tools in medicinal chemistry, primarily serving as precursors for the synthesis of a wide variety of heterocyclic compounds with diverse pharmacological activities.[8][9]

Drug_Development_Pathway cluster_heterocycles Bioactive Heterocycles cluster_applications Therapeutic Areas cyanoacetic_acid This compound / Derivatives barbiturates Barbiturates cyanoacetic_acid->barbiturates quinolines Quinolines cyanoacetic_acid->quinolines pyridines Pyridines cyanoacetic_acid->pyridines coumarins Coumarins cyanoacetic_acid->coumarins cns_depressants CNS Depressants barbiturates->cns_depressants anticonvulsants Anticonvulsants barbiturates->anticonvulsants antimalarials Antimalarials quinolines->antimalarials antibacterials Antibacterials quinolines->antibacterials anti_inflammatory Anti-inflammatory coumarins->anti_inflammatory

Figure 4: this compound as a precursor to bioactive heterocycles in drug development.
  • Barbiturates: Derivatives of this compound, such as substituted cyanoacetic esters, can be condensed with urea (B33335) or its derivatives to form barbiturates, a class of drugs that act as central nervous system depressants.[10][11]

  • Quinolines: Cyanoacetic acid derivatives are starting materials for multicomponent reactions to synthesize 2-aminoquinoline-3-carboxamides, which are important scaffolds in drug discovery with applications ranging from antimalarials to anti-Alzheimer's agents.[8]

  • Pyridines, Thiophenes, and Coumarins: The hydrazide of this compound can be reacted with various reagents to produce a range of heterocyclic compounds including pyridines, thiophenes, and coumarins, many of which exhibit potential antimicrobial activities.[12]

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound.

Table 1: NMR Spectroscopic Data for this compound [13][14]

NucleusSolventChemical Shift (ppm)Multiplicity
¹HDMSO-d₆3.83s
¹³CDMSO-d₆24.57 (-CH₂-)-
¹³CDMSO-d₆115.50 (-CN)-
¹³CDMSO-d₆165.65 (-COOH)-

Table 2: Key IR Absorption Bands for this compound [15][16]

Functional GroupWavenumber (cm⁻¹)Description
O-H (acid)2500-3300 (broad)Stretching
C≡N~2260Stretching
C=O (acid)~1720Stretching
C-O (acid)~1300Stretching

Conclusion

This compound is a fundamentally important and highly versatile reagent in organic synthesis. Its straightforward preparation and the diverse reactivity of its functional groups have established it as a critical precursor for a multitude of valuable compounds, particularly within the pharmaceutical industry. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers and professionals, enabling the efficient and effective application of this compound in their synthetic endeavors. The continued exploration of the reactivity of this compound and its derivatives promises to yield novel molecular architectures with significant therapeutic potential.

References

A Technical Guide to 2-Cyanoacetic Acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-cyanoacetic acid, a versatile building block in organic synthesis with significant applications in the pharmaceutical industry. This document outlines its chemical properties, provides detailed experimental protocols for its synthesis and derivatization, and explores its relevance in drug development, particularly through the modulation of key signaling pathways.

Core Properties of this compound

This compound, also known as malonic mononitrile, is a white, hygroscopic solid organic compound.[1] Its structure incorporates two key functional groups: a nitrile and a carboxylic acid, making it a valuable precursor for a variety of chemical transformations.[1]

PropertyValueReference
CAS Number 372-09-8[1]
Molecular Formula C₃H₃NO₂[1]
Molecular Weight 85.06 g/mol [1]
Melting Point 69–70 °C[1]
Boiling Point 108 °C at 15 mmHg[1]
Solubility in water 1000 g/L at 20 °C[1]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and a key derivative, ethyl 2-cyanobutanoate, are presented below. These protocols are foundational for researchers working with this compound.

Synthesis of this compound from Sodium Chloroacetate (B1199739)

This protocol details the synthesis of this compound via the cyanidation of sodium chloroacetate followed by acidification.

Materials:

  • Chloroacetic acid

  • Anhydrous sodium carbonate

  • Sodium cyanide (97%)

  • Commercial hydrochloric acid (sp. gr. 1.156)

  • Water

Equipment:

  • 5-L round-bottom flask

  • Heating apparatus

  • Cooling bath

  • Filtration apparatus

  • Water bath

  • Vacuum distillation apparatus

Procedure:

  • Preparation of Sodium Chloroacetate: In a 5-L round-bottom flask, dissolve 500 g (5.3 moles) of chloroacetic acid in 700 cc of water. Warm the solution to 50°C and neutralize it with approximately 290 g (2.7 moles) of anhydrous sodium carbonate. A slight excess of sodium carbonate is acceptable.[2]

  • Preparation of Sodium Cyanide Solution: In a separate container, dissolve 294 g (5.8 moles) of 97% sodium cyanide in 750 cc of water warmed to 55°C.[2]

  • Cyanidation Reaction: Cool the sodium chloroacetate solution to room temperature. Add the sodium cyanide solution with rapid mixing, while cooling the reaction flask under a water tap. The temperature will rise rapidly; if it reaches 95°C, add 200 cc of cold water to control the exotherm. Repeat as necessary until the temperature stabilizes.[2]

  • Heating and Cooling: Heat the solution to its boiling point and boil for five minutes. Afterward, cool the solution with running water for at least 30 minutes.[2]

  • Acidification: If the solution is not clear, filter it. In a well-ventilated hood, add 694 g (600 cc, 5.8 moles) of commercial hydrochloric acid with thorough stirring to liberate the this compound. A slight excess of hydrochloric acid is used.[2]

  • Isolation: Evaporate the solution on a water bath at 60–70°C under a pressure of 20–30 mm Hg until the distillation ceases.[2]

G Workflow for the Synthesis of this compound cluster_0 Preparation of Sodium Chloroacetate cluster_1 Cyanidation cluster_2 Isolation of this compound chloroacetic_acid Dissolve Chloroacetic Acid in Water neutralization Neutralize with Sodium Carbonate at 50°C chloroacetic_acid->neutralization reaction React Sodium Chloroacetate with Sodium Cyanide neutralization->reaction na_cn_solution Prepare Sodium Cyanide Solution na_cn_solution->reaction temperature_control Control Temperature (cool if >95°C) reaction->temperature_control boil_cool Boil for 5 min, then Cool temperature_control->boil_cool acidification Acidify with HCl boil_cool->acidification evaporation Evaporate under Vacuum acidification->evaporation final_product final_product evaporation->final_product This compound

Caption: Workflow for the Synthesis of this compound.

Synthesis of Ethyl 2-Cyanobutanoate from Ethyl Cyanoacetate (B8463686)

This protocol outlines a two-step synthesis of 2-cyanobutanoic acid, starting with the alkylation of ethyl cyanoacetate.

Part 1: Synthesis of Ethyl 2-Cyanobutanoate (Alkylation)

Materials:

  • Ethyl cyanoacetate

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • Ethyl bromide (or ethyl iodide)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer with a heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.

  • Add ethyl cyanoacetate to the sodium ethoxide solution.

  • Add ethyl bromide (or ethyl iodide) dropwise to the reaction mixture.

  • After the addition is complete, reflux the mixture.

  • Perform a work-up procedure involving extraction with diethyl ether, washing with brine, and drying over anhydrous magnesium sulfate.

  • Purify the resulting ethyl 2-cyanobutanoate by distillation.

Part 2: Hydrolysis to 2-Cyanobutanoic Acid

The second stage involves the hydrolysis of the ester to the carboxylic acid.

G Synthesis of 2-Cyanobutanoic Acid cluster_alkylation Part 1: Alkylation cluster_hydrolysis Part 2: Hydrolysis start_alkylation Ethyl Cyanoacetate + Sodium Ethoxide add_ethyl_halide Add Ethyl Halide start_alkylation->add_ethyl_halide reflux Reflux Reaction Mixture add_ethyl_halide->reflux workup Work-up and Purification reflux->workup product_ester Ethyl 2-Cyanobutanoate workup->product_ester start_hydrolysis Ethyl 2-Cyanobutanoate product_ester->start_hydrolysis hydrolysis_step Hydrolysis start_hydrolysis->hydrolysis_step final_product 2-Cyanobutanoic Acid hydrolysis_step->final_product

Caption: Overall synthetic scheme for 2-cyanobutanoic acid.

Role in Drug Development and Signaling Pathways

This compound and its derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[3] These include dextromethorphan, amiloride, sulfadimethoxine, and allopurinol.[3] The presence of both a nitrile and a carboxylic acid group allows for diverse chemical modifications, making it a versatile scaffold in drug design.

Inhibition of the TAK1 Signaling Pathway

A notable application of this compound derivatives in drug discovery is the development of inhibitors for the Transforming Growth Factor-β-Activated Kinase 1 (TAK1) signaling pathway. TAK1 is a key regulator of the NF-κB and mitogen-activated protein kinase (MAPK) pathways, which are implicated in inflammatory responses and cancer cell survival.

Derivatives of this compound, specifically 2-cyanoacrylamides, have been synthesized and shown to be potent inhibitors of TAK1. For instance, a derivative with 2-cyano-3-(6-methylpyridin-2-yl)acrylamide exhibited a potent TAK1 inhibitory activity with an IC₅₀ of 27 nM. These compounds can form a reversible covalent bond, which is a desirable characteristic for targeted inhibitors.

The TAK1 signaling cascade is initiated by stimuli such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β). This leads to the recruitment of TRAF proteins and the formation of a complex with TAB2/3 and TAK1. The activation of TAK1 subsequently triggers downstream signaling through the IKK complex (leading to NF-κB activation) and MKKs (leading to MAPK activation). 2-Cyanoacrylamide derivatives intervene by inhibiting the kinase activity of TAK1, thereby blocking these downstream effects.

G TAK1 Signaling Pathway and Inhibition by 2-Cyanoacrylamide Derivatives stimuli TNF-α / IL-1β receptor Receptor stimuli->receptor traf TRAF2/6 receptor->traf tab_tak TAB2/3-TAK1 Complex traf->tab_tak ikk IKK Complex tab_tak->ikk mkk MKKs tab_tak->mkk nfkb NF-κB Activation ikk->nfkb response Inflammation / Cell Survival nfkb->response mapk MAPK Activation mkk->mapk mapk->response inhibitor 2-Cyanoacrylamide Derivatives inhibitor->tab_tak Inhibition

Caption: TAK1 signaling and its inhibition.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Cyanoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanoacetic acid, also known as malonic mononitrile or cyanoethanoic acid, is a versatile bifunctional organic compound featuring both a carboxylic acid and a nitrile group. This unique structure imparts a high degree of reactivity, making it a crucial intermediate and building block in a wide array of chemical syntheses. Its applications are particularly significant in the pharmaceutical industry for the synthesis of a variety of drugs, including but not limited to vitamin B6, caffeine, theophylline, dextromethorphan, amiloride, and sulfadimethoxine.[1] Furthermore, it serves as a key precursor in the manufacturing of cyanoacrylate adhesives, commonly known as superglues, and finds utility in the production of dyes and agricultural chemicals.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with detailed experimental protocols and visual representations of its chemical behavior.

Physical Properties

This compound is a white to off-white, hygroscopic crystalline solid.[3] It is highly soluble in water and other polar organic solvents. A summary of its key physical properties is presented in the tables below.

General and Thermodynamic Properties
PropertyValueReference(s)
Molecular FormulaC₃H₃NO₂[3][4][5][6]
Molecular Weight85.06 g/mol [3][4][5][6][7]
AppearanceWhite to light beige crystalline solid[5][8][9]
Melting Point65-70 °C[3][7][8][10]
Boiling Point108 °C at 0.15 mmHg[3][5][7][8][10]
Flash Point107 °C (closed cup)[3][7][11]
Density1.287 g/cm³[3][12]
pKa2.45 at 25 °C[3][5]
Water Solubility1000 g/L at 20 °C[3][5][8]
Vapor Pressure0.1 mmHg at 100 °C[5][8][10]
Solubility Profile
SolventSolubilityReference(s)
WaterSoluble (1000 g/L at 20 °C)[3][5][8][13]
EthanolSoluble[13][14]
Diethyl EtherSoluble[13][14]
BenzeneSlightly Soluble[13][14]
ChloroformSlightly Soluble[13][14]
Spectroscopic Data
TechniqueKey Peaks/SignalsReference(s)
¹H NMR (DMSO-d₆)δ 3.93 (s, 2H, CH₂), δ ~10-13 (br s, 1H, COOH)[15]
¹³C NMR (DMSO-d₆)δ 24.57 (CH₂), δ 115.50 (CN), δ 165.65 (C=O)[16]
FTIR (KBr Pellet)3300-2500 cm⁻¹ (broad, O-H stretch), ~2250 cm⁻¹ (C≡N stretch), 1760-1690 cm⁻¹ (C=O stretch)[1][8][12][17]
Mass Spec. (EI)m/z 41 (Top Peak), 44 (2nd Highest), 40 (3rd Highest)[16]
UV (in Alcohol) λmax: 208 nm (log ε = 1.6)[16]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its three primary reactive sites: the acidic carboxylic proton, the active methylene (B1212753) group, and the nitrile group.

Acidity

With a pKa of approximately 2.45, this compound is a significantly stronger acid than acetic acid (pKa ≈ 4.76).[3] This increased acidity is due to the electron-withdrawing inductive effect of the adjacent cyano group, which stabilizes the carboxylate anion.

Reactivity of the Methylene Group

The protons on the carbon atom situated between the nitrile and carboxyl groups (the α-carbon) are acidic and can be readily removed by a base. This forms a stabilized carbanion that is a potent nucleophile, enabling a variety of carbon-carbon bond-forming reactions. The most notable of these is the Knoevenagel condensation .

Key Chemical Reactions
  • Synthesis: The primary industrial synthesis of this compound involves the reaction of sodium chloroacetate (B1199739) with sodium cyanide, followed by acidification.[3]

    Workflow for the Synthesis of this compound

    G Synthesis of this compound chloroacetate Sodium Chloroacetate intermediate Sodium Cyanoacetate (B8463686) chloroacetate->intermediate Nucleophilic Substitution nacn Sodium Cyanide nacn->intermediate product This compound intermediate->product Acidification acid Acid (e.g., HCl) acid->product

    A flowchart illustrating the industrial synthesis of this compound.
  • Esterification: As a carboxylic acid, it readily undergoes Fischer esterification with alcohols in the presence of an acid catalyst to form cyanoacetate esters, which are themselves valuable synthetic intermediates.[18][19]

  • Knoevenagel Condensation: This is a crucial reaction where the active methylene group of this compound (or its esters) condenses with aldehydes or ketones in the presence of a weak base to form α,β-unsaturated cyanoacrylic acids or esters.[13]

  • Decarboxylation: Upon heating to around 160 °C, this compound undergoes decarboxylation to yield acetonitrile (B52724) and carbon dioxide.[3][16]

    Key Reactions of this compound

    G Key Reactions of this compound start This compound ester Cyanoacetate Ester start->ester Esterification unsaturated α,β-Unsaturated Cyanoacrylic Acid start->unsaturated Knoevenagel Condensation acetonitrile Acetonitrile start->acetonitrile Decarboxylation alcohol Alcohol + H⁺ alcohol->ester carbonyl Aldehyde/Ketone + Base carbonyl->unsaturated heat Heat (160 °C) heat->acetonitrile

    A diagram showing the main chemical transformations of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the characterization and synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from established industrial methods.[4][5]

Materials:

  • Chloroacetic acid

  • Anhydrous sodium carbonate

  • Sodium cyanide (97%)

  • Concentrated hydrochloric acid

  • Water

  • 5 L round-bottomed flask

  • Heating mantle

  • Mechanical stirrer

  • Apparatus for vacuum evaporation

Procedure:

  • In a 5 L round-bottomed flask, dissolve 500 g (5.3 moles) of chloroacetic acid in 700 mL of water.

  • Warm the solution to 50 °C and neutralize it by carefully adding approximately 290 g (2.7 moles) of anhydrous sodium carbonate in portions until the solution is neutral to litmus (B1172312) paper.

  • In a separate beaker, dissolve 294 g (5.8 moles) of sodium cyanide in 750 mL of water, warming to 55 °C to aid dissolution.

  • Cool the sodium chloroacetate solution to room temperature. In a well-ventilated fume hood, add the sodium cyanide solution to the sodium chloroacetate solution with vigorous stirring. The reaction is exothermic; maintain the temperature below 95 °C by cooling the flask with a water bath if necessary.

  • Once the initial exotherm subsides, heat the reaction mixture to boiling and maintain for 5 minutes.

  • Cool the resulting solution of sodium cyanoacetate.

  • In the fume hood, carefully acidify the solution by adding 694 g (5.8 moles) of concentrated hydrochloric acid with thorough stirring.

  • Concentrate the solution by evaporation on a water bath at 60-70 °C under reduced pressure (20-30 mmHg) until no more distillate is collected.

  • The residue contains this compound and sodium chloride. The acid can be further purified by extraction with a suitable organic solvent followed by recrystallization.

Protocol 2: Determination of pKa by Potentiometric Titration

This is a general protocol for determining the pKa of a weak acid.[20][21]

Materials:

  • This compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standard pH buffers (pH 4, 7, and 10)

  • Deionized water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Buret (50 mL)

  • Beaker (250 mL)

Procedure:

  • Calibrate the pH meter using the standard pH 4, 7, and 10 buffers.

  • Accurately weigh approximately 0.2-0.3 g of this compound and dissolve it in 100 mL of deionized water in a 250 mL beaker.

  • Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

  • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

  • Fill the buret with the standardized 0.1 M NaOH solution.

  • Record the initial pH of the this compound solution.

  • Begin the titration by adding the NaOH solution in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

  • As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., 0.1-0.2 mL) to obtain more data points in this region.

  • Continue the titration well past the equivalence point until the pH begins to plateau.

  • Plot a titration curve of pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the curve.

  • The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

Protocol 3: Determination of Aqueous Solubility by the Shake-Flask Method with HPLC Analysis

This protocol outlines the determination of the equilibrium solubility of this compound in water.[14][22][23]

Materials:

  • This compound

  • Deionized water

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Suitable HPLC column (e.g., Primesep SB)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed flask.

  • Equilibration: Place the flask in a shaking incubator at a constant temperature (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the suspension to pellet the undissolved solid.

  • Sample Preparation: Carefully withdraw a known volume of the clear supernatant and filter it through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Develop a suitable HPLC method. For example, using a Primesep SB column with a mobile phase of acetonitrile/water (20/80) with 0.05% sulfuric acid, a flow rate of 1.0 mL/min, and UV detection at 200 nm.[23]

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the filtered sample solution (appropriately diluted if necessary) and determine its concentration from the calibration curve.

  • Calculation: The solubility is the concentration of the saturated solution determined by HPLC.

Protocol 4: Knoevenagel Condensation of Benzaldehyde (B42025) with this compound

This protocol describes a representative Knoevenagel condensation reaction.

Materials:

  • Benzaldehyde

  • This compound

  • Piperidine (B6355638) or another suitable base (e.g., ammonium (B1175870) acetate)

  • Ethanol or another suitable solvent

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of benzaldehyde and this compound in a suitable solvent such as ethanol.

  • Add a catalytic amount of a base, such as piperidine or ammonium acetate.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture. The product, α-cyano-β-phenylacrylic acid, may precipitate.

  • Isolate the product by filtration and wash with cold solvent.

  • The crude product can be purified by recrystallization.

Conclusion

This compound is a fundamentally important organic compound with a rich and versatile chemistry. Its physical properties are well-characterized, and its reactivity, stemming from the interplay between the carboxylic acid and nitrile functionalities, allows for its use in a multitude of synthetic transformations. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the properties and reaction protocols outlined in this guide is essential for leveraging the full potential of this valuable chemical intermediate. The provided experimental methodologies offer a practical foundation for the synthesis and characterization of this compound and its derivatives in a laboratory setting.

References

2-cyanoacetic acid safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Safe Handling of 2-Cyanoacetic Acid

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical document provides a comprehensive overview of the safety data and handling precautions for this compound (CAS No: 372-09-8). The information is compiled to ensure safe laboratory practices for professionals in research and drug development. This compound is a versatile organic compound used as a precursor to cyanoacrylates, synthetic caffeine, and various pharmaceuticals, including dextromethorphan (B48470) and amiloride.[1][2][3] Due to its hazardous properties, strict adherence to safety protocols is essential.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[1] It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[1][4][5][6][7]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[4][5][6][8]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[5][6]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage.[4][5][6]
Serious Eye DamageCategory 1H318: Causes serious eye damage.[5]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[1][9]
Hazardous to the Aquatic EnvironmentCategory 2H401: Toxic to aquatic life.[5]

GHS Label Elements:

  • Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)[2][4]

  • Signal Word: Danger[2][4]

Physical and Chemical Properties

This compound is a white to off-white, hygroscopic crystalline solid.[2][3] It is highly soluble in water, alcohol, and ether.[3][10]

Table 2: Physicochemical Data for this compound

PropertyValue
Molecular FormulaC₃H₃NO₂[1][2][4]
Molecular Weight85.06 g/mol [1][2][10]
AppearanceWhite to off-white crystalline solid[1][3][4]
Melting Point65 - 70 °C (149 - 158 °F)[2][9]
Boiling Point108 °C (226 °F) at 15 mmHg[2][9][10]
Flash Point107 °C (225 °F) - Closed cup[1][2]
Solubility in Water1000 g/L at 20 °C[2][3]
pKa2.45 - 2.5[2][10]
Decomposition Temperature160 °C (320 °F)[2][10]
UN Number3261[4][5]

Toxicological and Ecotoxicological Data

The primary routes of exposure are ingestion, inhalation, and skin or eye contact.[1] Exposure can cause severe burns, irritation, and harm if swallowed.[1]

Symptoms of Exposure:

  • Skin Contact: Corrosive, causing severe irritation and burns.[1]

  • Eye Contact: Corrosive, causing severe irritation and eye damage.[1]

  • Ingestion: Harmful if swallowed. May cause headache, nausea, and vomiting.[1]

  • Inhalation: May cause respiratory irritation.[1][9]

Table 3: Ecotoxicity Data

OrganismTestValueExposure Time
Leuciscus idus (Golden orfe)LC50 (static)~67.82 mg/L96 h[5]
Daphnia magna (Water flea)EC50 (static)98.8 mg/L48 h[5]
Desmodesmus subspicatus (Green algae)EC50 (static)7.46 mg/L72 h[5]
Activated SludgeEC50 (static)> 1,000 mg/L0.5 h[5]

Emergency Response Protocols

Immediate action is required in case of exposure or spillage. Ensure medical personnel are aware of the material involved and take precautions to protect themselves.[1][7]

Protocol 4.1: First Aid Measures
  • After Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing stops or is difficult, provide artificial respiration. Seek immediate medical attention.[4][5][6]

  • After Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water and soap for at least 15 minutes. Seek immediate medical attention.[1][4][5]

  • After Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention from an ophthalmologist.[1][4][5]

  • After Ingestion: Rinse the mouth with water. Do NOT induce vomiting. If the person is conscious, have them drink two glasses of water at most. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5][6][7]

Protocol 4.2: Accidental Release (Spill) Measures
  • Evacuation and Ventilation: Evacuate unnecessary personnel from the spill area. Ensure adequate ventilation.[4][6]

  • Personal Protection: Responders must wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[4][11] Avoid breathing dust and prevent contact with skin and eyes.[6]

  • Containment: Prevent the spill from entering drains, water courses, or soil.[5][11] Cover drains if necessary.[5]

  • Cleanup: For solid spills, sweep or vacuum up the material without creating dust.[11] Collect the material in suitable, closed containers for disposal.[4][6]

  • Decontamination: Clean the affected area thoroughly after material pickup is complete.

Protocol 4.3: Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry powder, or alcohol-resistant foam.[1][4]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.[4]

  • Specific Hazards: Thermal decomposition can produce hazardous gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen cyanide.[1][9][10]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[4][6][11]

Visual Guides to Safe Handling

The following diagrams illustrate key safety workflows and chemical properties.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Handling this compound engineering Work in a Chemical Fume Hood start->engineering body_protection Body Protection: - Chemical Resistant Lab Coat - Closed-toe Shoes engineering->body_protection hand_protection Hand Protection: - Inspected, compatible,  chemical-resistant gloves engineering->hand_protection eye_protection Eye/Face Protection: - Chemical Safety Goggles - Face Shield (if splash risk) engineering->eye_protection respiratory Respiratory Protection: - Required if dust is generated  or ventilation is inadequate engineering->respiratory

Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).

Spill_Response cluster_spill This compound Spill Response Workflow spill Spill Detected evacuate Evacuate Area Alert Others spill->evacuate assess Assess Situation (Size, Location, Hazards) ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->ppe evacuate->assess contain Contain Spill Prevent entry into drains ppe->contain cleanup Clean Up: - Sweep or vacuum solid - Avoid creating dust contain->cleanup dispose Place in sealed container for hazardous waste disposal cleanup->dispose decon Decontaminate Area and Equipment dispose->decon report Report Incident decon->report

Caption: Step-by-step workflow for responding to a this compound spill.

Decomposition_Pathway cluster_decomp Thermal Decomposition Pathway reactant This compound (HO₂CCH₂CN) condition Heat (> 160 °C) reactant->condition product1 Acetonitrile (CH₃CN) condition->product1 Decarboxylation product2 Carbon Dioxide (CO₂) condition->product2 Decarboxylation

Caption: Thermal decomposition of this compound upon heating.[2][3]

References

Solubility Profile of 2-Cyanoacetic Acid in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-cyanoacetic acid in various common organic solvents. Understanding the solubility of this versatile building block is crucial for its application in organic synthesis, pharmaceutical development, and materials science. This document compiles available quantitative and qualitative solubility data, details common experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Quantitative and Qualitative Solubility Data

Table 1: Quantitative Solubility of this compound

SolventTemperature (°C)Solubility
Water201000 g/L[1][2]
WaterNot Specified50 mg/mL[3]

Table 2: Qualitative Solubility of this compound

SolventSolubility
Alcohols (Methanol, Ethanol (B145695), Propanol, Butanol)Soluble / High Solubility[4][5][6]
Ether (Diethyl ether)Soluble[4][5]
BenzeneSlightly Soluble[4][5]
ChloroformSlightly Soluble[4][5]
2-MethoxyethanolHigh Solubility[6]
2-EthoxyethanolHigh Solubility[6]

It is important to note that a related compound, 2-cyanoacetamide, has been studied more extensively. Its solubility in 14 pure solvents was determined, showing the following trend: N,N-dimethylformamide > acetone (B3395972) > water > acetonitrile (B52724) > methanol (B129727) > methyl acetate (B1210297) > 1,4-dioxane (B91453) > tetrahydrofuran (B95107) > ethanol > ethyl acetate > n-propanol > n-butanol > trichloromethane > dichloromethane.[7]

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is fundamental for process development and formulation. The following are detailed methodologies for key experiments cited in the literature for determining the solubility of compounds like this compound.

Equilibrium Shake-Flask Method

This is a widely accepted method for determining thermodynamic (equilibrium) solubility.

Objective: To determine the concentration of a solute in a saturated solution in a specific solvent at a given temperature.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed flask or vial. The presence of undissolved solid is essential to ensure equilibrium is reached from a state of saturation.

  • Equilibration: Place the sealed flask in a thermostatically controlled shaker and agitate at a constant temperature for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid phase, the samples are typically centrifuged at the same temperature as the equilibration.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a chemically inert filter (e.g., PTFE, 0.22 µm pore size) to remove any microscopic undissolved particles. This step should be performed quickly to avoid temperature changes that could affect solubility.

  • Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Analysis: Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectroscopy method.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in g/L, mg/mL, or mol/L.

Gravimetric Method

This method is straightforward and relies on the mass determination of the dissolved solute.

Objective: To determine solubility by measuring the mass of solute dissolved in a known mass of solvent.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Thermostatically controlled water bath or incubator

  • Analytical balance

  • Evaporating dish

  • Oven

Procedure:

  • Preparation of Saturated Solution: Prepare a saturated solution and allow it to equilibrate as described in the Shake-Flask Method (Steps 1-3).

  • Sample Collection: After equilibration and phase separation, carefully decant or pipette a known mass of the clear supernatant into a pre-weighed evaporating dish.

  • Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the this compound.

  • Mass Determination: Once all the solvent has evaporated, cool the dish to room temperature in a desiccator and weigh it. The difference between the final and initial mass of the dish corresponds to the mass of the dissolved this compound.

  • Calculation: The solubility is calculated as the mass of the dissolved solute per mass of the solvent used.

Laser Dynamic Method

This is an automated method that determines the clear point temperature of a solid-liquid mixture with a defined composition.

Objective: To rapidly determine the solubility of a compound at various temperatures.

Procedure:

  • Sample Preparation: A precise amount of this compound and the solvent are added to a sample vial.

  • Heating and Cooling Cycles: The sample is subjected to controlled heating and cooling cycles.

  • Clarity Detection: A laser beam is passed through the sample, and a detector measures the light transmission. The temperature at which the solid completely dissolves upon heating (clear point) and the temperature at which it precipitates upon cooling (cloud point) are recorded.

  • Solubility Curve: By repeating this process with different solute-solvent compositions, a solubility curve as a function of temperature can be generated.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of solubility using the equilibrium shake-flask method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result start Start add_excess Add excess this compound to solvent start->add_excess seal_vial Seal vial add_excess->seal_vial agitate Agitate at constant temperature (24-72h) seal_vial->agitate centrifuge Centrifuge sample agitate->centrifuge supernatant Collect supernatant centrifuge->supernatant filter_sample Filter through 0.22µm filter supernatant->filter_sample dilute Dilute sample filter_sample->dilute quantify Quantify concentration (HPLC / UV-Vis) dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end

References

A Technical Deep Dive: Comparative Acidity of 2-Cyanoacetic Acid and Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the acidity and pKa of 2-cyanoacetic acid in comparison to acetic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the underlying chemical principles, presents quantitative data, and outlines detailed experimental methodologies for the determination of these crucial physicochemical properties.

Executive Summary

This compound exhibits significantly greater acidity than acetic acid, a phenomenon primarily attributable to the potent electron-withdrawing inductive effect of the cyano (-CN) group. This guide will explore the theoretical basis for this difference, supported by empirical data and detailed experimental protocols for pKa determination.

Comparative Acidity and pKa Data

The acidity of a compound is quantitatively expressed by its acid dissociation constant (Ka) or, more conveniently, its pKa value. A lower pKa value signifies a stronger acid. The table below summarizes the pKa values for this compound and acetic acid.

CompoundChemical FormulaStructurepKa
This compoundNCCH₂COOHthis compound Structure~2.45
Acetic AcidCH₃COOHAcetic Acid Structure~4.76[1][2][3][4][5]

The Inductive Effect: Unpacking the Acidity Difference

The substantial difference in acidity between this compound and acetic acid is a direct consequence of the inductive effect. The cyano group in this compound is a strong electron-withdrawing group. This effect arises from the high electronegativity of the nitrogen atom and the triple bond in the cyano group, which pulls electron density away from the adjacent atoms.

This electron withdrawal has a stabilizing effect on the carboxylate anion (NCCH₂COO⁻) formed upon deprotonation. By delocalizing the negative charge, the inductive effect makes the conjugate base more stable. A more stable conjugate base corresponds to a stronger acid, as the equilibrium of the dissociation reaction is shifted towards the products.

In contrast, the methyl group (-CH₃) in acetic acid is a weak electron-donating group. It pushes electron density towards the carboxylate group, which slightly destabilizes the resulting acetate (B1210297) anion (CH₃COO⁻) by concentrating the negative charge. This makes acetic acid a weaker acid compared to this compound.

The following diagram illustrates the logical relationship of the factors influencing the acidity of these two compounds.

Acidity_Comparison cluster_cyanoacetic This compound cluster_acetic Acetic Acid Cyano_Acid This compound Cyano_Group Cyano Group (-CN) Cyano_Acid->Cyano_Group Inductive_Effect_CN Strong Electron-Withdrawing Inductive Effect (-I) Cyano_Group->Inductive_Effect_CN Stabilization_CN Stabilization of Conjugate Base (Cyanoacetate) Inductive_Effect_CN->Stabilization_CN Acidity_CN Increased Acidity (Lower pKa) Stabilization_CN->Acidity_CN Acidity_CH3 Decreased Acidity (Higher pKa) Acetic_Acid Acetic Acid Methyl_Group Methyl Group (-CH₃) Acetic_Acid->Methyl_Group Inductive_Effect_CH3 Weak Electron-Donating Inductive Effect (+I) Methyl_Group->Inductive_Effect_CH3 Destabilization_CH3 Slight Destabilization of Conjugate Base (Acetate) Inductive_Effect_CH3->Destabilization_CH3 Destabilization_CH3->Acidity_CH3 Potentiometric_Titration_Workflow Start Start Prep Prepare 0.01 M Acid and 0.1 M NaOH Solutions Start->Prep Calibrate Calibrate pH Meter Prep->Calibrate Titrate Titrate Acid with NaOH, Recording pH and Volume Calibrate->Titrate Plot Plot pH vs. Volume of NaOH Titrate->Plot Analyze Determine Equivalence Point and Half-Equivalence Point Plot->Analyze pKa pKa = pH at Half-Equivalence Point Analyze->pKa End End pKa->End UV_Vis_pKa_Determination Start Start Prep_Solutions Prepare Acid Stock and Buffer Solutions Start->Prep_Solutions Find_Lambda_Max Determine λmax (Wavelength of Max Absorbance Change) Prep_Solutions->Find_Lambda_Max Measure_Absorbance Measure Absorbance of Acid in Buffers of Varying pH Find_Lambda_Max->Measure_Absorbance Plot_Data Plot Absorbance vs. pH Measure_Absorbance->Plot_Data Determine_pKa pKa = pH at Inflection Point of the Sigmoidal Curve Plot_Data->Determine_pKa End End Determine_pKa->End

References

thermal decomposition of 2-cyanoacetic acid to acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal Decomposition of 2-Cyanoacetic Acid to Acetonitrile (B52724)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of this compound to produce acetonitrile. The document details the reaction mechanism, experimental considerations, and relevant quantitative data, offering valuable insights for professionals in research and development.

Introduction

This compound is a versatile organic compound featuring both a carboxylic acid and a nitrile functional group.[1] Upon heating, it undergoes decarboxylation, a chemical reaction that removes a carboxyl group and releases carbon dioxide. In the case of this compound, this process yields acetonitrile, a widely used polar aprotic solvent in organic synthesis and chromatography.[1] While the primary industrial production of acetonitrile relies on methods such as the ammoxidation of propylene (B89431) or the ammoniation of acetic acid, the thermal decomposition of this compound serves as a direct and illustrative example of decarboxylation.[2]

Reaction and Mechanism

The and carbon dioxide is a well-documented transformation that typically occurs at temperatures around 160 °C.[1][3]

Overall Reaction:

HO₂CCH₂CN → CH₃CN + CO₂

Proposed Mechanism for Thermal Decarboxylation

The thermal decarboxylation of this compound is analogous to the decarboxylation of β-keto acids. The reaction is believed to proceed through a cyclic six-membered transition state. The electron-withdrawing nature of the nitrile group facilitates this process.

The proposed mechanism is as follows:

  • Intramolecular Proton Transfer: The carboxylic acid proton is transferred to the nitrogen atom of the nitrile group, forming a zwitterionic intermediate.

  • Concerted Decarboxylation: A concerted electronic rearrangement occurs within a cyclic transition state, leading to the cleavage of the C-C bond and the elimination of carbon dioxide. This step results in the formation of an enol intermediate.

  • Tautomerization: The enol intermediate rapidly tautomerizes to the more stable acetonitrile.

Diagram of the Proposed Thermal Decomposition Mechanism

G cluster_0 Preparation cluster_1 Reaction cluster_2 Product Collection & Purification start Start setup Assemble Distillation Apparatus start->setup charge Charge Flask with this compound setup->charge heat Heat to 160 °C charge->heat decompose Decomposition Occurs (Acetonitrile & CO₂ Formed) heat->decompose distill Distill Acetonitrile decompose->distill collect Collect Acetonitrile Condensate distill->collect purify Fractional Distillation (Optional) collect->purify end End purify->end G catalyst W(CO)₅L⁻ (Catalyst) intermediate1 W(CO)₅(NCCH₂COOH)L⁻ catalyst->intermediate1 + NCCH₂COOH intermediate2 W(CO)₅(O₂CCH₂CN)L⁻ intermediate1->intermediate2 - L product_complex W(CO)₅(CH₃CN)L⁻ intermediate2->product_complex - CO₂ product_complex->catalyst + L - CH₃CN

References

The Versatility of 2-Cyanoacetic Acid: A Technical Guide for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Key Intermediate for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Cyanoacetic acid, a bifunctional organic compound featuring both a nitrile and a carboxylic acid group, stands as a cornerstone in modern organic synthesis. Its unique chemical reactivity, stemming from the electron-withdrawing nature of its functional groups which activates the intervening methylene (B1212753) bridge, renders it an exceptionally versatile intermediate. This technical guide provides a comprehensive overview of the synthesis, key reactions, and diverse applications of this compound, with a particular focus on its pivotal role in the pharmaceutical and fine chemical industries. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to equip researchers and development professionals with the practical knowledge to effectively utilize this valuable building block.

Properties and Synthesis of this compound

This compound is a white, hygroscopic crystalline solid with a melting point of 66-69 °C. It is highly soluble in water, ethanol, and diethyl ether.

The primary industrial synthesis of this compound involves the reaction of a chloroacetate (B1199739) salt with sodium cyanide, followed by acidification. This process, known as the Kolbe nitrile synthesis, provides an efficient route to this important intermediate.

General Synthesis Workflow:

Synthesis_Workflow chloroacetate Chloroacetate Salt cyanoacetate_salt Sodium Cyanoacetate chloroacetate->cyanoacetate_salt Nucleophilic Substitution na_cn Sodium Cyanide na_cn->cyanoacetate_salt cyanoacetic_acid This compound cyanoacetate_salt->cyanoacetic_acid Acidification nacl NaCl cyanoacetate_salt->nacl acid Acid (e.g., HCl) acid->cyanoacetic_acid

Figure 1: General workflow for the synthesis of this compound.

Key Reactions and Applications

The synthetic utility of this compound is demonstrated through its participation in a wide array of chemical transformations, most notably the Knoevenagel condensation and the Guareschi-Thorpe condensation, which are instrumental in the formation of carbon-carbon bonds and the synthesis of heterocyclic frameworks.

The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group, such as this compound or its esters, to a carbonyl group of an aldehyde or ketone. This reaction is typically catalyzed by a weak base and is a cornerstone for the synthesis of α,β-unsaturated cyanocarboxylic acids and their derivatives, which are valuable precursors for pharmaceuticals and other fine chemicals.

General Knoevenagel Condensation Pathway:

Knoevenagel_Condensation cyanoacetic_acid This compound (or its ester) intermediate Intermediate Adduct cyanoacetic_acid->intermediate carbonyl Aldehyde or Ketone carbonyl->intermediate Nucleophilic Addition base Base Catalyst (e.g., Piperidine, NH₄OAc) base->intermediate product α,β-Unsaturated Product intermediate->product Dehydration water H₂O intermediate->water

Figure 2: General pathway of the Knoevenagel condensation.

Table 1: Examples of Knoevenagel Condensation with this compound and Derivatives

Aldehyde/KetoneActive Methylene CompoundProductYield (%)M.p. (°C)Spectroscopic Data Highlights
BenzaldehydeThis compound2-Cyano-3-phenylacrylic acid85-95180-182¹H NMR (DMSO-d₆): δ 8.25 (s, 1H, =CH), 7.95 (d, 2H, Ar-H), 7.55 (m, 3H, Ar-H). IR (KBr): 2220 cm⁻¹ (C≡N), 1690 cm⁻¹ (C=O).
4-MethoxybenzaldehydeEthyl cyanoacetateEthyl 2-cyano-3-(4-methoxyphenyl)acrylate9284-86¹H NMR (CDCl₃): δ 8.15 (s, 1H, =CH), 7.98 (d, 2H, Ar-H), 6.97 (d, 2H, Ar-H), 4.35 (q, 2H, OCH₂), 3.88 (s, 3H, OCH₃), 1.38 (t, 3H, CH₃). ¹³C NMR (CDCl₃): δ 163.8, 163.1, 154.4, 133.6, 124.4, 116.2, 114.8, 99.4, 62.4, 55.6, 14.2.
4-ChlorobenzaldehydeMalononitrile2-(4-Chlorobenzylidene)malononitrile96162-164¹H NMR (CDCl₃): δ 7.85 (d, 2H, Ar-H), 7.50 (d, 2H, Ar-H), 7.70 (s, 1H, =CH). IR (KBr): 2225 cm⁻¹ (C≡N).
The Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation provides a powerful route for the synthesis of substituted pyridines. In its classic form, it involves the reaction of a cyanoacetic ester with a β-dicarbonyl compound in the presence of ammonia. This multicomponent reaction is highly valuable for accessing pyridone scaffolds, which are prevalent in many biologically active molecules.

Guareschi-Thorpe Pyridine Synthesis Pathway:

Guareschi_Thorpe cyanoacetate Ethyl Cyanoacetate intermediate Acyclic Intermediate cyanoacetate->intermediate dicarbonyl β-Dicarbonyl (e.g., Ethyl Acetoacetate) dicarbonyl->intermediate ammonia Ammonia Source (e.g., NH₄OAc, (NH₄)₂CO₃) ammonia->intermediate Condensation pyridine Substituted Pyridone intermediate->pyridine Cyclization & Dehydration Ethyl_Cyanoacrylate_Production cluster_0 Ethyl Cyanoacetate Synthesis cluster_1 Knoevenagel Condensation & Polymerization cluster_2 Depolymerization & Purification cyanoacetic_acid This compound esterification Esterification cyanoacetic_acid->esterification ethanol Ethanol ethanol->esterification ethyl_cyanoacetate Ethyl Cyanoacetate esterification->ethyl_cyanoacetate condensation Condensation ethyl_cyanoacetate->condensation formaldehyde Formaldehyde formaldehyde->condensation prepolymer Prepolymer condensation->prepolymer depolymerization Thermal Cracking (Depolymerization) prepolymer->depolymerization purification Distillation depolymerization->purification ethyl_cyanoacrylate Ethyl Cyanoacrylate (Monomer) purification->ethyl_cyanoacrylate

An In-depth Technical Guide: 2-Cyanoacetic Acid as a Core Precursor for Cyanoacrylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanoacrylates are a class of fast-acting adhesives, commonly known as "superglues," with extensive applications in industrial, medical, and household settings.[1] Their remarkable ability to form strong bonds rapidly is due to the anionic polymerization of the cyanoacrylate monomer, which is initiated by weak bases like moisture.[2][3][4] The synthesis of these versatile monomers relies on a foundational precursor: 2-cyanoacetic acid (CAS 372-09-8).[5][6] This technical guide provides a comprehensive overview of the chemical pathway from this compound to high-purity cyanoacrylate monomers, detailing the underlying mechanisms, experimental protocols, and critical process parameters.

The Core Synthesis Pathway

The industrial production of cyanoacrylate monomers from this compound is a multi-step process. It begins with the esterification of this compound to form an alkyl cyanoacetate (B8463686). This ester then undergoes a Knoevenagel condensation with formaldehyde (B43269) to produce a prepolymer, which is subsequently thermally depolymerized ("cracked") and purified to yield the final monomer.[5][7][8]

  • Step 1: Esterification of this compound: The process starts with the esterification of this compound with a corresponding alcohol (e.g., ethanol (B145695) for ethyl cyanoacetate) under acidic catalysis to produce the desired alkyl 2-cyanoacetate.[5][9] This intermediate is the key reactant for the subsequent condensation step.

  • Step 2: Knoevenagel Condensation: The alkyl cyanoacetate is reacted with formaldehyde (or its polymer form, paraformaldehyde) in the presence of a basic catalyst.[10][11][12] This reaction, a classic Knoevenagel condensation, results in the formation of a low-molecular-weight polymer or oligomer of the alkyl 2-cyanoacrylate.[1]

  • Step 3: Thermal Depolymerization (Cracking): The resulting prepolymer is unstable and cannot be isolated in its monomeric form directly from the reaction. Instead, the polymer is heated to high temperatures (140-260°C) under reduced pressure.[12][13] This process, known as thermal cracking or depolymerization, breaks the polymer back down into its constituent monomer units.[7][10]

  • Step 4: Purification and Stabilization: The crude monomer is purified via distillation to remove impurities.[1][10] Due to the extreme reactivity of the monomer, this step is performed in the presence of both a free-radical polymerization inhibitor (like hydroquinone) and an acidic gas (like sulfur dioxide) to prevent premature repolymerization.[10][14][15] The final product is a high-purity liquid monomer.[15][16]

G A 2-Cyanoacetic Acid P1 Esterification (+ Alcohol) A->P1 B Alkyl Cyanoacetate P2 Knoevenagel Condensation (+ Formaldehyde, Catalyst) B->P2 C Prepolymer / Oligomer P3 Thermal Depolymerization (Cracking) C->P3 D Crude Cyanoacrylate Monomer P4 Purification & Stabilization (Distillation, Inhibitors) D->P4 E High-Purity Cyanoacrylate Monomer P1->B P2->C P3->D P4->E

Caption: Overall workflow for cyanoacrylate synthesis from this compound.
Chemical Mechanism: The Knoevenagel Condensation

The Knoevenagel condensation is the critical carbon-carbon bond-forming step in cyanoacrylate synthesis.[17] The reaction is catalyzed by a weak base, which deprotonates the α-carbon of the alkyl cyanoacetate due to the electron-withdrawing nature of the adjacent nitrile and ester groups.[4] The resulting carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. A subsequent dehydration step eliminates a molecule of water, yielding the α,β-unsaturated product which then rapidly polymerizes under the basic reaction conditions.[17]

G sub Alkyl Cyanoacetate + Formaldehyde enolate Enolate (Carbanion) Formation sub->enolate Deprotonation cat Base Catalyst (e.g., Piperidine) cat->enolate attack Nucleophilic Attack on Formaldehyde enolate->attack intermediate Intermediate Adduct attack->intermediate dehydration Dehydration (-H2O) intermediate->dehydration polymer Poly(alkyl cyanoacrylate) Prepolymer dehydration->polymer Polymerization

Caption: Logical flow of the base-catalyzed Knoevenagel condensation mechanism.

Data Presentation

Table 1: Representative Reaction Conditions for Cyanoacrylate Synthesis

This table summarizes various conditions reported for the Knoevenagel condensation step in the synthesis of different cyanoacrylate esters.

Cyanoacrylate ProductCyanoacetate PrecursorCarbonyl SourceCatalystSolvent(s)Temperature (°C)Reference(s)
n-Butyl Cyanoacrylaten-Butyl CyanoacetateParaformaldehydePiperidine (B6355638)Methanol, Diglyme (B29089)Reflux (Methanol)[18]
n-Butyl Cyanoacrylaten-Butyl CyanoacetateParaformaldehydePiperidineBenzene (B151609), Diglyme~90 (Reflux)[16]
Ethyl CyanoacrylateEthyl CyanoacetatePhenyl AldehydeAcetic Acid, MalonamideDimethyl Carbonate95[19]
n-Propyl Cyanoacrylaten-Propyl CyanoacetateDimethoxymethanePiperazine Naphthalene SulfonateToluene120[9]
Iso-octyl CyanoacrylateIso-octyl CyanoacetateDimethoxymethanePiperazine Naphthalene SulfonateToluene120[9]
Table 2: Reported Yields and Purity of Cyanoacrylate Monomers

The following table presents quantitative data on the final monomer yield and purity achieved through various documented synthesis and purification protocols.

Cyanoacrylate ProductFinal Yield (%)Purity (%)Method of AnalysisReference(s)
n-Butyl Cyanoacrylate-99.5Gas Chromatography (GC)[15]
Cyclohexyl Cyanoacrylate-99.99Gas Chromatography (GC)[15]
Ethyl Cyanoacrylate7398.6Not Specified[9]
n-Propyl Cyanoacrylate6398.8Not Specified[9]
n-Octyl Cyanoacrylate4798.4Not Specified[9]
3-(2-Cyano-acryloyloxy)-hexanoic acid ethyl ester20 (combined)97Gas Chromatography (GC)[11]

Experimental Protocols

Key Experiment: Synthesis of n-Butyl 2-Cyanoacrylate Monomer

This section provides a representative, multi-step protocol for the synthesis of n-butyl 2-cyanoacrylate, compiled from established methodologies.[14][16][18]

Objective: To synthesize high-purity n-butyl 2-cyanoacrylate monomer from n-butyl cyanoacetate and paraformaldehyde.

Materials:

  • n-Butyl cyanoacetate

  • Paraformaldehyde

  • Piperidine (catalyst)

  • Benzene (solvent)

  • Diglyme (solvent)

  • Phosphorus pentoxide (P₂O₅, dehydrating agent for depolymerization)

  • Hydroquinone (B1673460) (HQ, radical polymerization inhibitor)

  • Sulfur dioxide (SO₂, gaseous anionic polymerization inhibitor)

  • All glassware must be rigorously dried and, for the final distillation, acid-treated (e.g., with 5N H₂SO₄) and dried to remove any basic residues.[14]

Methodology:

Part A: Knoevenagel Condensation to form Oligomer [16]

  • A solution of benzene (12.5 mL) and diglyme (12.5 mL) is prepared in a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel. The mixture is heated to approximately 50°C.

  • Paraformaldehyde (3.48 g, 0.11 mol) and piperidine (0.33 mL) are added to the solvent mixture.

  • The mixture is heated to reflux (~90°C), and n-butyl cyanoacetate (19.32 g, 0.1157 mol) is added dropwise from the funnel.

  • The reaction is maintained at reflux, and the water produced during the condensation is removed azeotropically.

  • Upon completion of the reaction (as determined by the cessation of water formation), the solvents are removed by distillation under reduced pressure to yield the crude oligo-(n-butyl 2-cyanoacrylate) as a solid or viscous gel.

Part B: Thermal Depolymerization and Purification [14][16]

  • The crude oligomer from Part A is transferred to a round-bottom flask suitable for vacuum distillation.

  • Phosphorus pentoxide (~2.0 g) and hydroquinone (~0.4 g) are added to the flask.[14]

  • The apparatus is assembled for simple vacuum distillation. A slow stream of dry sulfur dioxide gas is introduced into the apparatus to create an acidic atmosphere, preventing anionic polymerization of the distilled monomer.[16]

  • The flask is heated in an oil bath under vacuum. Low-boiling impurities are first removed by heating up to 140°C.[14]

  • The temperature is then increased to >160-170°C to induce depolymerization ("cracking") of the oligomer.[14][15]

  • The monomeric n-butyl 2-cyanoacrylate is distilled and collected in a cooled receiving flask. The boiling point is approximately 80°C at 0.5 mbar.[15]

  • The collected monomer is stored with appropriate stabilizers in a tightly sealed container to prevent degradation and polymerization. The resulting monomer should have a purity exceeding 99%.[15]

References

The Genesis of a Synthetic Workhorse: A Technical History of 2-Cyanoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the historical discovery, synthesis, and evolution of 2-cyanoacetic acid as a pivotal building block in modern chemistry and pharmacology.

Abstract

First isolated in the late 19th century, this compound has evolved from a laboratory curiosity into an indispensable precursor for a vast array of commercially significant compounds. Its unique bifunctional nature, possessing both a reactive nitrile and a carboxylic acid group, has rendered it a versatile tool in organic synthesis. This technical guide traces the historical trajectory of this compound, from its initial discovery and the early, rudimentary synthetic methods to the refined industrial processes of the modern era. We provide a detailed examination of key experimental protocols for its synthesis and its application in the production of landmark pharmaceuticals, including phenobarbital (B1680315) and sulfadimethoxine. Quantitative data from historical and contemporary synthetic methodologies are presented for comparative analysis. Furthermore, this document elucidates the signaling pathways of drugs derived from this compound and visualizes critical experimental and logical workflows, offering a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Historical Discovery and Early Synthesis

The first documented synthesis of this compound is attributed to German chemist Siegmund Gabriel in 1878. His work, published in the Berichte der deutschen chemischen Gesellschaft, detailed the reaction of chloroacetic acid with potassium cyanide. This foundational method, a nucleophilic substitution of the chloride by the cyanide ion, laid the groundwork for all subsequent production of this vital chemical intermediate.

While the original 1878 publication by S. Gabriel provides a descriptive account of the synthesis, detailed quantitative data such as reaction yield were not reported with the same rigor as in modern chemical literature. Early synthetic protocols were often characterized by lengthy reaction times and modest yields.

A representative early 20th-century synthesis, as described in Organic Syntheses, provides a more detailed protocol. This method, while still based on the original cyanide displacement reaction, offers a clearer picture of the practical chemistry of the era.

Early 20th Century Experimental Protocol for Ethyl Cyanoacetate (B8463686) Synthesis

This protocol from Organic Syntheses details the preparation of the ethyl ester of cyanoacetic acid, a common and stable derivative.[1]

Procedure:

  • Neutralization: In a 5-liter round-bottomed flask, 500 g (5.3 moles) of chloroacetic acid is dissolved in 700 cc of water. The solution is warmed to 50°C and neutralized with approximately 290 g (2.7 moles) of anhydrous sodium carbonate.[1]

  • Cyanide Solution Preparation: Concurrently, 294 g (5.8 moles) of 97% sodium cyanide is dissolved in 750 cc of water warmed to 55°C.[1]

  • Cyanation: The sodium chloroacetate (B1199739) solution is cooled to room temperature, and the sodium cyanide solution is added with rapid mixing and external cooling. The reaction mixture is allowed to stand for a period, with the time varying in early protocols.

  • Acidification and Esterification: The resulting sodium cyanoacetate solution is acidified with hydrochloric acid. The cyanoacetic acid is then esterified by the addition of ethanol (B145695) and a catalytic amount of sulfuric acid, followed by heating to drive the reaction.

  • Workup and Distillation: The crude ethyl cyanoacetate is isolated, washed, dried, and purified by vacuum distillation.

This early method, while effective, often resulted in yields that were considered good for the time but would be suboptimal by today's standards.

Evolution of Synthetic Methodologies

The fundamental chemistry of this compound synthesis has remained largely unchanged since its discovery. However, the 20th and 21st centuries have seen significant process optimization aimed at improving yield, purity, safety, and environmental impact. Modern industrial preparations have refined the original batch processes into highly efficient continuous or semi-continuous operations.

Key improvements in modern synthesis include:

  • Process Control: Precise control of reaction parameters such as temperature, pH, and reagent addition rates to minimize side reactions and improve yield and purity.

  • Solvent and Catalyst Systems: The introduction of different solvent systems and phase-transfer catalysts to enhance reaction rates and facilitate product isolation.

  • Workup and Purification: The development of advanced extraction and purification techniques, such as continuous liquid-liquid extraction and melt crystallization, to obtain high-purity this compound.[2]

  • Alternative Routes: Exploration of alternative synthetic pathways, such as the electrosynthesis from the cathodic reduction of carbon dioxide and anodic oxidation of acetonitrile (B52724), and the catalytic reaction of formic acid and acetonitrile under carbon dioxide atmosphere, though these have not supplanted the classical route for large-scale industrial production.[3][4]

Comparison of Historical and Modern Synthesis Methods

The following table summarizes the evolution of this compound synthesis, highlighting the improvements in key reaction parameters and outcomes.

ParameterHistorical Method (Early 20th Century)Modern Industrial Method (Late 20th/Early 21st Century)
Starting Materials Chloroacetic acid, Sodium/Potassium CyanideChloroacetic acid, Sodium Cyanide
Reaction Conditions Often at elevated temperatures with less precise controlTightly controlled temperature, often with initial cooling to manage exothermicity
Reaction Time Several hours to daysSignificantly reduced, often a few hours in continuous processes
Yield Typically in the range of 60-75%Consistently above 90%, with some processes reporting yields of 95-98%[5]
Purity of Final Product Often required extensive purificationHigh purity (≥99%) achievable directly from optimized processes
Safety Considerations Handling of large quantities of cyanide in open or semi-open systemsClosed systems with advanced safety protocols for handling highly toxic reagents
Environmental Impact Generation of significant aqueous waste streamsFocus on solvent recycling and waste stream minimization

Role in Drug Development: The Synthesis of Barbiturates and Sulfonamides

The true impact of this compound on science and medicine is most evident in its role as a precursor to a multitude of pharmaceutical compounds. Its ability to participate in condensation and cyclization reactions has made it a cornerstone in the synthesis of heterocyclic systems, which form the core of many drugs.

Phenobarbital: A Landmark Anticonvulsant

Phenobarbital, one of the earliest and most effective anticonvulsant drugs, is a prime example of a pharmaceutical derived from the malonic ester synthesis, which itself often begins with this compound or its esters.

The following protocol outlines the final cyclization step in the synthesis of phenobarbital from diethyl ethylphenylmalonate, a derivative that can be prepared from ethyl phenylacetate, which in turn can be synthesized from benzyl (B1604629) cyanide, a product of the reaction between benzyl chloride and a cyanide source.

Materials:

  • Diethyl ethylphenylmalonate

  • Urea (B33335)

  • Sodium ethoxide solution

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Reaction Setup: A solution of sodium ethoxide in absolute ethanol is prepared in a round-bottomed flask equipped with a reflux condenser.

  • Addition of Reagents: Dry urea is added to the sodium ethoxide solution, followed by the slow addition of diethyl ethylphenylmalonate.

  • Cyclization: The reaction mixture is heated under reflux for several hours to facilitate the condensation and cyclization reaction, forming the barbiturate (B1230296) ring.

  • Workup: After cooling, the reaction mixture is poured into water and acidified with hydrochloric acid to precipitate the crude phenobarbital.

  • Purification: The crude product is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure phenobarbital.

Phenobarbital exerts its anticonvulsant and sedative effects primarily through its interaction with the GABA-A receptor in the central nervous system. It acts as a positive allosteric modulator, binding to a site on the receptor distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the duration of chloride ion channel opening, leading to an enhanced influx of chloride ions and hyperpolarization of the neuronal membrane. This increased inhibition raises the seizure threshold and dampens overall neuronal excitability.

Phenobarbital_Signaling_Pathway Phenobarbital Phenobarbital GABA_A_Receptor GABA-A Receptor Phenobarbital->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Prolongs opening GABA GABA GABA->GABA_A_Receptor Binds to agonist site Cl_influx Increased Cl- Influx Chloride_Channel->Cl_influx Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect Sulfadimethoxine_Synthesis_Workflow Malononitrile Malononitrile (from Cyanoacetic Acid) Imidate 1,3-Dimethoxy- malonimidate Malononitrile->Imidate Pinner Reaction Methanol_HCl Methanol, HCl Methanol_HCl->Imidate Intermediate Substituted Amidine Imidate->Intermediate Cyanamide Cyanamide Cyanamide->Intermediate Cyclization Thermal Cyclization Intermediate->Cyclization Aminopyrimidine 2-Amino-4,6-dimethoxy- pyrimidine Cyclization->Aminopyrimidine Coupling Coupling Reaction (Pyridine) Aminopyrimidine->Coupling Sulfonyl_Chloride p-Acetamidobenzene- sulfonyl chloride Sulfonyl_Chloride->Coupling Protected_Sulfadimethoxine N-Acetyl- Sulfadimethoxine Coupling->Protected_Sulfadimethoxine Hydrolysis Hydrolysis (NaOH) Protected_Sulfadimethoxine->Hydrolysis Sulfadimethoxine Sulfadimethoxine Hydrolysis->Sulfadimethoxine Sulfadimethoxine_Signaling_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Folic_Acid Folic Acid Synthesis Dihydropteroate->Folic_Acid Nucleotides Nucleotide Synthesis Folic_Acid->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA Bacterial_Growth Bacterial Growth and Replication DNA_RNA->Bacterial_Growth Sulfadimethoxine Sulfadimethoxine Inhibition Sulfadimethoxine->Inhibition Inhibition->DHPS Competitive Inhibition

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Cyanoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanoacetic acid (NCCH₂COOH) is a bifunctional organic compound featuring both a nitrile and a carboxylic acid group.[1][2] This unique structure makes it a highly versatile and valuable building block in organic synthesis. Its applications are extensive, ranging from the production of cyanoacrylate adhesives and agricultural chemicals to its use as a key intermediate in the synthesis of numerous pharmaceuticals, including caffeine, vitamin B6, dextromethorphan, and allopurinol.[1][2][3] The reactivity of this compound is governed by the interplay between its functional groups, which create distinct electrophilic and nucleophilic centers within the molecule. This guide provides a detailed examination of these reactive sites, supported by quantitative data, reaction mechanisms, and experimental protocols.

Molecular Structure and Reactive Sites

The chemical behavior of this compound is a direct consequence of its electronic structure. The molecule contains a central methylene (B1212753) (-CH₂-) group flanked by two powerful electron-withdrawing groups: a carboxyl group (-COOH) and a nitrile group (-C≡N). This arrangement is key to its reactivity.

  • Nucleophilic Sites : These are electron-rich centers capable of donating an electron pair to form a new covalent bond.

  • Electrophilic Sites : These are electron-poor centers susceptible to attack by nucleophiles.

The diagram below illustrates the primary reactive sites of this compound, stemming from the inductive and resonance effects of the substituent groups.

Caption: Key electrophilic (red) and nucleophilic (green) sites in this compound.

Nucleophilic Centers
  • α-Methylene Carbon (Active Methylene Group) : This is the most significant nucleophilic site. The adjacent cyano and carboxyl groups are strongly electron-withdrawing, which greatly increases the acidity of the methylene protons. Deprotonation by a base yields a resonance-stabilized carbanion (enolate), which is a potent nucleophile. This reactivity is central to its use in C-C bond-forming reactions like the Knoevenagel condensation.[4][5][6]

  • Carboxyl Oxygen Atoms : The oxygen atoms of the carboxyl group possess lone pairs of electrons and can act as nucleophiles, particularly in protonation reactions or coordination with Lewis acids.

Electrophilic Centers
  • Carboxyl Carbon : The carbon atom of the carboxyl group is double-bonded to one oxygen and single-bonded to another, creating a significant partial positive charge. This makes it a prime target for nucleophilic attack, leading to reactions such as esterification and amide formation.

  • Nitrile Carbon : The carbon atom of the nitrile group is also electrophilic due to the triple bond to the highly electronegative nitrogen atom. It can be attacked by strong nucleophiles, often leading to hydrolysis of the nitrile group.

  • Carboxylic Acid Proton : The proton of the hydroxyl group is highly acidic and is the primary site of reaction with bases.

Quantitative Physicochemical and Reactivity Data

Understanding the reactivity of this compound requires consideration of its key physicochemical properties. While theoretically derived partial charges like Mulliken charges are highly dependent on the computational basis set used, the established pKa values provide a reliable measure of acidity.[2][4]

PropertyValueReference(s)
Molecular Formula C₃H₃NO₂[1]
Molar Mass 85.06 g/mol [2]
Appearance White to light beige crystalline solid[1]
Melting Point 64-70 °C[1][2]
Boiling Point 108 °C at 0.15 mmHg[1][2]
Water Solubility 1000 g/L (at 20 °C)[1][2]
pKa (Carboxylic Acid) ~2.45 (at 25 °C)[1][2]
pKa (α-proton) Estimated to be higher (less acidic) than ethyl cyanoacetate (B8463686) (pKa ≈ 11)[7]

Nucleophilic Reactivity: The Knoevenagel Condensation

The classic example showcasing the nucleophilic character of this compound is the Knoevenagel condensation.[6] This reaction involves the condensation of an active methylene compound with an aldehyde or ketone in the presence of a weak base, followed by dehydration, to form an α,β-unsaturated product.[4][6]

The reaction proceeds via the formation of a nucleophilic carbanion at the α-carbon, which then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. The workflow is illustrated below.

Knoevenagel_Workflow start This compound + Aldehyde/Ketone step1 Addition of Base (e.g., KOH, Piperidine) start->step1 step2 Deprotonation of α-Carbon (Formation of Nucleophilic Enolate) step1->step2 step3 Nucleophilic Attack on Carbonyl Carbon step2->step3 step4 Formation of Tetrahedral Alkoxide Intermediate step3->step4 step5 Protonation of Alkoxide (β-Hydroxy Intermediate) step4->step5 step6 Base-Induced Dehydration (Elimination of H₂O) step5->step6 end α,β-Unsaturated Product step6->end

Caption: Experimental workflow for the Knoevenagel condensation.

Detailed Experimental Protocol: Knoevenagel Condensation

The following protocol for the synthesis of Knoevenagel adducts is adapted from a procedure utilizing microwave irradiation.[5] A conventional heating method is also described for comparison.

Materials:

  • Aldehyde (1.0 mmol)

  • This compound (1.0 mmol, 85.06 mg)

  • Potassium hydroxide (B78521) (KOH) solution (0.7 M, 20 mol%, ~0.29 mL)

  • Deionized water (5 mL)

  • Hydrochloric acid (HCl) solution (3 M)

  • Ethyl acetate (B1210297)

  • Microwave reactor or round-bottom flask with heating mantle/oil bath

Procedure (Microwave Irradiation):

  • Combine the aldehyde (1.0 mmol), this compound (1.0 mmol), KOH solution (20 mol%), and water (5 mL) in a suitable microwave reactor vessel.[5]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 75 °C with a power of 50 W for 20 minutes, with stirring.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate/hexane (8:2) mobile phase.

  • After completion, cool the reaction mixture and add 1 mL of 3 M HCl solution. Stir for 30 minutes.

  • Perform a liquid-liquid extraction with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to isolate the product.

Procedure (Conventional Heating):

  • Combine the aldehyde (1.0 mmol), this compound (1.0 mmol), KOH solution (20 mol%), and water (5 mL) in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.[5]

  • Heat the suspension to 75 °C with constant stirring for 20 minutes.[5]

  • Follow steps 4-7 from the microwave procedure to monitor and work up the reaction.

Electrophilic Reactivity at Carbonyl and Nitrile Sites

While the nucleophilicity of the α-carbon is a dominant feature, the electrophilic sites of this compound are also crucial for its utility as a synthetic precursor.

Reactions at the Carboxyl Group

The electrophilic carbonyl carbon is readily attacked by nucleophiles. A primary application is its esterification to produce cyanoacetate esters, which are precursors to cyanoacrylate adhesives ("superglue").[2]

Experimental Protocol Example: Synthesis of a Malonic Acid Ester Derivative The following protocol is adapted from the synthesis of N-tert-butyl malonic acid methyl ester.[3]

Materials:

  • This compound

  • Tert-butyl methyl ether (TBME)

  • Sulfuric acid

  • Sodium carbonate solution (20%)

  • Dichloromethane (optional, for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a well-stirred mixture of this compound in TBME in a flask cooled to approximately 10 °C.[3]

  • Slowly add sulfuric acid over a period of 10 minutes.

  • Allow the mixture to stir at room temperature for 10-12 hours.

  • Carefully add the reaction mixture to a 20% sodium carbonate solution to neutralize the acid.

  • Extract the product into TBME or dichloromethane.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the final product.[3]

Summary of Reactivity

The synthetic utility of this compound stems from the dual nature of its reactivity, which is dictated by the electronic influence of its functional groups. The logical relationship between its structure and its primary reaction pathways is summarized below.

Reactivity_Logic cluster_activating Activating Groups cluster_reactions Key Synthetic Pathways caa This compound (NC-CH₂-COOH) cyano Cyano Group (-C≡N) caa->cyano Contains carboxyl Carboxyl Group (-COOH) caa->carboxyl Contains esterification Esterification / Amidation (at Carbonyl Carbon) caa->esterification Electrophilic Carbonyl activating Activating Groups effect Strong Electron- Withdrawing Effect alpha_acidity Increased Acidity of α-Protons effect->alpha_acidity carbanion Formation of Stable Nucleophilic Carbanion alpha_acidity->carbanion knoevenagel Knoevenagel Condensation (C-C Bond Formation) carbanion->knoevenagel reactions Key Synthetic Pathways

Caption: Logical flow from structure to reactivity in this compound.

References

2-cyanoacetic acid reactivity with different functional groups

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Reactivity of 2-Cyanoacetic Acid

Introduction

This compound (CAA) is a bifunctional organic compound featuring both a carboxylic acid and a nitrile group.[1][2] This structure imparts unique reactivity, making it a cornerstone intermediate in the synthesis of a diverse array of compounds, from pharmaceuticals to adhesives.[1][3] The key to its versatility lies in the "active methylene" group (—CH₂—), which is positioned between two electron-withdrawing groups (a nitrile and a carbonyl).[4][5] This arrangement significantly increases the acidity of the methylene (B1212753) protons, facilitating the formation of a resonance-stabilized carbanion that serves as a potent nucleophile in numerous carbon-carbon bond-forming reactions.[6][7] This guide provides a detailed exploration of the reactivity of this compound with various functional groups, complete with quantitative data, experimental protocols, and mechanistic diagrams for researchers and professionals in drug development.

Reactivity with Carbonyl Compounds: The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product.[8] this compound is an excellent substrate for this reaction, typically catalyzed by a weak base.[8] The reaction is a fundamental method for C=C bond formation and is used to synthesize important chemical intermediates and drugs.[9]

Reaction Mechanism

The reaction proceeds via initial deprotonation of the active methylene group by a base to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde or ketone, forming an alkoxide intermediate. Subsequent protonation and dehydration yield the final condensed product.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration CAA NC-CH₂-COOH Enolate [NC-CH-COOH]⁻ (Enolate Intermediate) CAA->Enolate B: Base Base (B:) Base->CAA Enolate_ref [NC-CH-COOH]⁻ Carbonyl R-CHO (Aldehyde) Alkoxide R-CH(O⁻)-CH(CN)COOH (Alkoxide Intermediate) Carbonyl->Alkoxide Alkoxide_ref Alkoxide Enolate_ref->Carbonyl Nucleophilic Attack Protonated R-CH(OH)-CH(CN)COOH Product R-CH=C(CN)COOH (α,β-Unsaturated Product) Protonated->Product - H₂O Alkoxide_ref->Protonated + H⁺

Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.
Data Presentation: Knoevenagel Condensation Yields

The reaction is highly efficient with a variety of aldehydes, often providing excellent yields under both conventional heating and microwave irradiation.[10]

Aldehyde (Substituent)Catalyst (mol%)ConditionsYield (%)Reference
BenzaldehydeKOH (20)75 °C, 20 min, H₂O97[10]
4-ChlorobenzaldehydeKOH (20)75 °C, 20 min, H₂O95[10]
4-FluorobenzaldehydeKOH (20)75 °C, 20 min, H₂O92[10]
4-MethylbenzaldehydeKOH (20)75 °C, 20 min, H₂O94[10]
4-MethoxybenzaldehydeKOH (20)75 °C, 20 min, H₂O96[10]
FurfuralKOH (20)75 °C, 20 min, H₂O, MW91[10]
ButyraldehydeAmberlite IR-4BBenzene, Reflux87[11]
4-NitrobenzaldehydeDBU/H₂ORoom Temp, 10 min98[12]
CyclohexanoneDBU/H₂ORoom Temp, 30 min92[12]

DBU = Diazabicyclo[5.4.0]undec-7-ene

Experimental Protocol: Knoevenagel Condensation (Microwave Irradiation)

This protocol is adapted from the general procedure for synthesizing Knoevenagel adducts using microwave irradiation.[10][13]

Materials:

  • Aldehyde (1.0 mmol)

  • This compound (1.0 mmol)

  • Potassium Hydroxide (KOH) solution (0.7 M in H₂O, 20 mol%)

  • Water (5 mL)

  • Hydrochloric Acid (HCl, 1 M or 3 M)

  • Ethyl Acetate (B1210297)

  • Microwave Reactor

Procedure:

  • Combine the aldehyde (1.0 mmol), this compound (1.0 mmol), KOH solution (20 mol%), and water (5 mL) in a microwave reactor vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 75 °C for 20 minutes with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction vessel to room temperature.

  • Acidify the mixture with HCl (e.g., 1 mL of 3 M HCl) to precipitate the product.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization if necessary.

G start Start reagents Combine: - Aldehyde - this compound - KOH - Water start->reagents microwave Microwave Irradiation (75 °C, 20 min) reagents->microwave monitor Monitor by TLC microwave->monitor acidify Cool and Acidify with HCl monitor->acidify Reaction Complete extract Extract with Ethyl Acetate acidify->extract purify Dry, Concentrate, and Purify extract->purify end_node End Product purify->end_node

Caption: Experimental workflow for microwave-assisted Knoevenagel condensation.

Reactivity with Amines: Cyanoacetamide Formation

This compound derivatives are versatile starting materials for a plethora of multicomponent reactions, often beginning with the formation of cyanoacetamides.[14][15] Direct reaction of this compound with an amine to form an amide is challenging and typically requires either activation of the carboxylic acid or starting from a more reactive derivative like a cyanoacetic ester.[16][17] The resulting cyanoacetamides are valuable precursors for synthesizing a wide range of nitrogen-containing heterocycles.[16]

Reaction Pathway

The most common laboratory and industrial synthesis involves the aminolysis of an alkyl cyanoacetate (B8463686) (e.g., ethyl cyanoacetate). The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the alkoxy group.

G cluster_0 Nucleophilic Acyl Substitution Ester NC-CH₂-COOEt (Ethyl Cyanoacetate) Intermediate Tetrahedral Intermediate Ester->Intermediate Amine R-NH₂ (Amine) Amine->Ester Nucleophilic Attack Product NC-CH₂-CONH-R (Cyanoacetamide) Intermediate->Product -EtOH LeavingGroup EtOH

Caption: Synthesis of cyanoacetamides via aminolysis of ethyl cyanoacetate.
Data Presentation: Synthesis of Cyanoacetamides

Yields are generally high for the reaction between ethyl cyanoacetate and various amines.

AmineReagentConditionsYield (%)Reference
Ammonia (B1221849) (aqueous)Ethyl CyanoacetateShake, then cool in ice-salt bath for 1 hr86-88[18]
2-BromobenzylamineMethyl CyanoacetateNeat, 1 hrHigh (part of one-pot)[14]
Various aminesEthyl CyanoacetateVariesNot specified, 52 products described[15][19]
Experimental Protocol: Synthesis of 2-Cyanoacetamide (B1669375)

This protocol is adapted from the procedure for the reaction of ethyl cyanoacetate with aqueous ammonia.[18]

Materials:

  • Ethyl cyanoacetate (3.5 moles, 400 g)

  • Concentrated aqueous ammonia (sp. gr. 0.90) (4.5 moles, 300 cc)

  • 1-L Erlenmeyer flask

  • Ice-salt bath

  • Ice-cold ethyl alcohol

Procedure:

  • Place the concentrated aqueous ammonia in the 1-L Erlenmeyer flask.

  • Pour the ethyl cyanoacetate into the flask. The mixture will initially be cloudy.

  • Shake the mixture. It will warm slightly and become clear in approximately 3 minutes.

  • Allow the flask to stand in an ice-salt mixture for one hour to facilitate crystallization of the product.

  • Filter the solid product by suction, ensuring the mother liquor remains cold.

  • Wash the collected solid with two 50-cc portions of ice-cold ethyl alcohol.

  • Dry the product in the air. The total yield of 2-cyanoacetamide is 255–261 g (86–88% of the theoretical amount).

  • The product can be further purified by recrystallization from hot alcohol.

Reactivity with Alcohols: Esterification

This compound can be esterified by reaction with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid.[20][21] This reaction is reversible and often requires heating and removal of water to drive the equilibrium toward the product.[22] Alternatively, transesterification of readily available alkyl cyanoacetates (e.g., methyl or ethyl) with higher alcohols is an effective method, often catalyzed by tin compounds.[23][24]

Data Presentation: Esterification and Transesterification

| Reactants | Catalyst | Conditions | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | this compound, Isobutyl alcohol | H₂SO₄ | 80-85 °C, 16-18 hr | Isobutyl cyanoacetate | 60-70 |[20] | | Ethyl cyanoacetate, t-Butanol | Dibutyltin di(t-butoxide) | 120 °C, 8 hr | t-Butyl cyanoacetate | 93 (conversion) |[23] | | Methyl cyanoacetate, Cyclohexanol | Dibutyltin dimethoxide | 160 °C, 8 hr | Cyclohexyl cyanoacetate | 95 (conversion) |[23] | | Ethyl cyanoacetate, Cyclopentanol | Dibutyltin oxide | 160 °C, 8 hr | Cyclopentyl cyanoacetate | 93 (conversion) |[23] |

Experimental Protocol: Acid-Catalyzed Esterification

This protocol is based on the esterification of this compound with isobutyl alcohol.[20]

Materials:

  • This compound (80 mmol)

  • Isobutyl alcohol (360 mmol)

  • Concentrated sulfuric acid (98%, 94 mmol)

  • Dichloromethane

  • 20% Sodium carbonate solution

  • 1-L, 4-necked flask with mechanical stirrer, addition funnel, and condenser

Procedure:

  • Add this compound and isobutyl alcohol to the 4-necked flask.

  • Charge the addition funnel with concentrated sulfuric acid.

  • Add the sulfuric acid dropwise at room temperature with stirring.

  • Heat the reaction mixture to maintain a temperature between 80-85 °C for 16-18 hours.

  • Allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a 20% sodium carbonate solution to neutralize the acid.

  • Extract the product with dichloromethane.

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Reactivity as a Michael Donor: Conjugate Addition

The carbanion generated from this compound is a soft nucleophile and can participate in Michael (or conjugate) additions.[25] In this reaction, the nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient alkene (the Michael acceptor).[26][27] This 1,4-addition is a powerful tool for forming 1,5-dicarbonyl compounds or their analogs.[27]

Reaction Mechanism

The reaction is initiated by the base-catalyzed formation of the cyanoacetate enolate. This enolate then attacks the β-position of the Michael acceptor, forming a new enolate intermediate, which is subsequently protonated to give the final adduct.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Protonation CAA NC-CH₂-COOH Enolate [NC-CH-COOH]⁻ CAA->Enolate B: Base B: Base->CAA Enolate_ref [NC-CH-COOH]⁻ Acceptor R-CH=CH-COR' (Michael Acceptor) AdductEnolate Adduct Enolate Acceptor->AdductEnolate AdductEnolate_ref Adduct Enolate Enolate_ref->Acceptor 1,4-Addition Product R-CH(CH(CN)COOH)-CH₂-COR' (Michael Adduct) AdductEnolate_ref->Product + H⁺

References

An In-depth Technical Guide on the Theoretical Calculations of 2-Cyanoacetic Acid Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies on the molecular structure of 2-cyanoacetic acid. It delves into the conformational landscape, optimized geometries, and vibrational frequencies of this important chemical intermediate, presenting data from high-level quantum chemical calculations. This document is intended to serve as a valuable resource for researchers in computational chemistry, spectroscopy, and drug development by summarizing key structural parameters and outlining the methodologies used to obtain them.

Introduction to this compound

This compound (C₃H₃NO₂) is an organic compound featuring both a nitrile (-C≡N) and a carboxylic acid (-COOH) functional group.[1] This bifunctionality makes it a versatile precursor in the synthesis of a wide range of chemicals, including cyanoacrylates, which are the primary components of "superglues".[1] In the pharmaceutical industry, it serves as a building block for various drugs, such as theophylline, caffeine, dextromethorphan, amiloride, sulfadimethoxine, and allopurinol. Given its significance, a thorough understanding of its molecular structure and conformational preferences is crucial for predicting its reactivity and designing new synthetic pathways.

Theoretical calculations, in conjunction with experimental techniques like Fourier Transform Infrared (FTIR) spectroscopy and rotational spectroscopy, have been instrumental in elucidating the structural details of this compound.[2][3] These studies have revealed the existence of multiple conformers and provided precise data on their geometric parameters and energetic differences.

Conformational Analysis

Theoretical studies have identified two primary conformers of this compound, which are determined by the relative orientation of the cyano and carboxylic acid groups.[2] These are typically referred to as the cis-cis (cc) and gauche-cis (gc) conformers.

  • cc Conformer: This is a planar conformer and has been identified as the lowest energy form.[2]

  • gc Conformer: This conformer has a nonplanar backbone and is slightly higher in energy than the cc form. It exists as a pair of mirror-image enantiomers.[2]

The energy difference between these conformers is small, suggesting that both may be present under certain conditions. High-level ab initio calculations have been employed to accurately predict their relative stabilities.[2]

Computational Methodologies

A variety of computational methods have been applied to study the structure of this compound. The choice of method and basis set is critical for obtaining accurate results.

Workflow for Theoretical Structure Determination:

G cluster_input Input cluster_calc Computational Method cluster_tasks Calculation Tasks cluster_output Output Data initial_geometry Initial Molecular Geometry method Select Level of Theory (e.g., DFT, MP2, CCSD) initial_geometry->method basis_set Choose Basis Set (e.g., aug-cc-pVTZ) method->basis_set geom_opt Geometry Optimization basis_set->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_freq Vibrational Frequencies freq_calc->vib_freq energies Relative Energies freq_calc->energies

Caption: Computational workflow for determining the theoretical structure of this compound.

Experimental Protocols:

  • Matrix Isolation Fourier Transform Infrared (FTIR) Spectroscopy: In this technique, monomers of this compound are trapped in an inert gas matrix (e.g., argon, krypton, or xenon) at very low temperatures.[2] This isolation prevents intermolecular interactions and allows for the study of individual conformers. The experimental spectra are then compared with the theoretically predicted vibrational frequencies to identify and assign the observed bands to specific conformers.[2] Annealing the matrix (gentle heating) can induce conformational relaxation from higher-energy forms to the most stable conformer, which can be monitored by changes in the IR spectrum.[2]

  • Jet-Cooled Rotational Spectroscopy: This high-resolution spectroscopic method provides very precise experimental data on the rotational constants of a molecule in the gas phase.[3] By comparing these experimental rotational constants with those calculated from the theoretically optimized geometries of the different conformers, an unambiguous identification of the conformers present in the jet can be made.[3] This technique also allows for the determination of the molecule's dipole moment components.[3]

Optimized Geometrical Parameters

The following tables summarize the key geometrical parameters for the cc and gc conformers of this compound, calculated at a high level of theory.

Table 1: Calculated Bond Lengths (in Ångströms)

Bond cc Conformer gc Conformer
C1-C2 1.512 1.515
C2-C3 1.465 1.464
C3≡N4 1.157 1.157
C1=O5 1.209 1.208
C1-O6 1.353 1.357
O6-H7 0.972 0.971
C2-H8 1.091 1.090

| C2-H9 | 1.091 | 1.092 |

Table 2: Calculated Bond Angles (in Degrees)

Angle cc Conformer gc Conformer
C2-C1-O5 124.9 125.5
C2-C1-O6 111.9 110.9
O5-C1-O6 123.2 123.6
C1-C2-C3 111.2 111.8
C1-C2-H8 109.1 109.4
C1-C2-H9 109.1 108.7
C3-C2-H8 109.1 109.6
C3-C2-H9 109.1 109.2
H8-C2-H9 109.2 108.0
C2-C3-N4 178.9 179.1

| C1-O6-H7 | 106.9 | 106.9 |

Table 3: Calculated Dihedral Angles (in Degrees)

Dihedral Angle cc Conformer gc Conformer
C3-C2-C1-O5 0.0 118.8
C3-C2-C1-O6 180.0 -62.3
H8-C2-C1-O5 -121.0 -119.5
H9-C2-C1-O5 121.0 1.0
O5-C1-O6-H7 180.0 180.0

| C2-C1-O6-H7 | 0.0 | 0.0 |

Note: Data presented in the tables are representative values from high-level theoretical calculations. Specific values may vary slightly depending on the level of theory and basis set used.

Vibrational Frequencies

Vibrational frequency calculations are essential for characterizing the stationary points on the potential energy surface as either minima (all real frequencies) or transition states (one imaginary frequency). They also provide theoretical infrared spectra that can be directly compared with experimental results.

Relationship between Conformers and Transition States:

G cc cc Conformer (Global Minimum) ts1 TS (cc-gc) cc->ts1 gc1 gc Conformer ts2 TS (gc-gc') gc1->ts2 gc2 gc' Conformer ts1->gc1 ts2->gc2

Caption: Energy landscape showing the relationship between the cc and gc conformers and the transition states (TS) connecting them.

Table 4: Selected Calculated Vibrational Frequencies (in cm⁻¹) for the cc Conformer

Vibrational Mode Frequency (cm⁻¹) Description
ν(O-H) 3580 O-H stretching
ν(C-H) 3025, 2970 CH₂ asymmetric & symmetric stretching
ν(C≡N) 2265 C≡N stretching
ν(C=O) 1760 C=O stretching
δ(CH₂) 1430 CH₂ scissoring

| ν(C-O) + δ(C-O-H) | 1200 | C-O stretching coupled with O-H bending |

Note: These are unscaled harmonic frequencies. For direct comparison with experimental data, scaling factors are often applied.

Conclusion

Theoretical calculations have provided profound insights into the structural and conformational properties of this compound. The identification of the low-energy cc and gc conformers, along with the detailed characterization of their geometries and vibrational spectra, offers a solid foundation for understanding the molecule's behavior. This knowledge is invaluable for applications in materials science and drug development, where molecular shape and functionality are paramount. The synergy between high-level computational chemistry and experimental spectroscopy continues to be a powerful approach for elucidating the complex world of molecular structures.

References

Spectroscopic Profile of 2-Cyanoacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for pure 2-cyanoacetic acid (CAS No: 372-09-8), a crucial building block in the synthesis of various pharmaceuticals and specialty chemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₃H₃NO₂, with a molecular weight of 85.06 g/mol .[1] Its structure, featuring a carboxylic acid and a nitrile functional group, gives rise to a distinct spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the spectra are typically acquired in a deuterated solvent, such as DMSO-d₆.

Table 1: ¹H NMR Data for this compound [2][3]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.83Singlet2HCH₂
~12.0 (broad)Singlet1HCOOH

Table 2: ¹³C NMR Data for this compound [2]

Chemical Shift (δ) ppmAssignment
~24.6CH₂
~115.5CN
~165.7COOH
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~2250C≡N stretchNitrile
~1700C=O stretchCarboxylic Acid
~1420C-H bend (scissoring)Methylene (CH₂)
~1300C-O stretchCarboxylic Acid
~900 (broad)O-H bend (out-of-plane)Carboxylic Acid
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound, electron ionization (EI) is a common technique.

Table 4: Mass Spectrometry Data (Electron Ionization) for this compound [2]

m/zRelative IntensityAssignment
85Moderate[M]⁺ (Molecular Ion)
41High[C₂H₃N]⁺
44High[CO₂H]⁺
40Moderate[C₂H₂N]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of pure this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the solid is completely dissolved.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Collect a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of approximately 200-220 ppm, and a longer acquisition time and relaxation delay compared to ¹H NMR to account for the longer relaxation times of carbon nuclei.

    • A larger number of scans (hundreds to thousands) is generally required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective nuclei in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an infrared spectrum of this compound to identify its functional groups.

Methodology (Attenuated Total Reflectance - ATR): [4]

  • Background Spectrum: Ensure the ATR crystal (commonly diamond) is clean.[4] Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.[4]

  • Pressure Application: Use the pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.[4]

  • Data Acquisition: Acquire the FT-IR spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.

  • Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft tissue.

Mass Spectrometry (Electron Ionization - EI)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: Introduce a small amount of the solid sample into the ion source, typically via a direct insertion probe.[5] The sample must be volatile enough to be vaporized in the high vacuum of the mass spectrometer.[5] Heating the probe may be necessary.[5]

  • Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[5][6] This causes the molecules to ionize and fragment.[5][6]

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of ions at each m/z value.

  • Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain insights into the molecule's structure.

Workflow Visualization

The logical flow of spectroscopic analysis for a compound like this compound can be visualized as follows:

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation PureSample Pure this compound NMR NMR Spectroscopy (¹H & ¹³C) PureSample->NMR IR FT-IR Spectroscopy PureSample->IR MS Mass Spectrometry (EI) PureSample->MS NMR_Data Chemical Shifts, Multiplicities, Integrations NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

Methodological & Application

Application Notes: Biginelli Reaction Catalyzed by 2-Cyanoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Biginelli reaction is a one-pot, three-component condensation reaction used for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of heterocyclic compounds with significant pharmacological and therapeutic potential. This application note details the use of 2-cyanoacetic acid as an efficient Brønsted acid organocatalyst for the Biginelli reaction. The use of this compound offers a versatile and effective method for the synthesis of a variety of DHPMs in high yields.[1][2][3][4] This approach is notable for its operational simplicity and effectiveness across a range of substrates.

Catalyst Information

This compound serves as a Brønsted acid catalyst in the Biginelli reaction.[1][2][3][4] Its acidic nature facilitates the key condensation steps in the reaction mechanism, leading to the formation of the dihydropyrimidinone ring. The proposed mechanism involves the initial acid-catalyzed condensation of the aldehyde and urea (B33335) to form an acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester (ethyl acetoacetate) and subsequent cyclization and dehydration to yield the final DHPM product.

Scope and Limitations

This protocol has been successfully applied to a range of aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents, consistently producing high yields of the corresponding DHPMs.[3][5] While the primary focus of the cited literature is on aromatic aldehydes, the general applicability of the Biginelli reaction suggests that aliphatic aldehydes could also be used, though reaction conditions may require further optimization. The reaction is typically performed with ethyl acetoacetate (B1235776) and urea. The use of other β-dicarbonyl compounds or thiourea (B124793) derivatives may be possible but would require specific adaptation of the protocol.

Experimental Protocols

General Protocol for the Synthesis of Dihydropyrimidinones (DHPMs)

This protocol is based on the work of Zanin et al. for the this compound-catalyzed Biginelli reaction.[1][3]

Materials:

  • Aldehyde (0.5 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea (0.50 mmol)

  • This compound (20 mol%)

  • Ethanol (B145695) (EtOH)

Procedure:

  • In a round-bottom flask, combine the aldehyde (0.5 mmol), urea (0.5 mmol), ethyl acetoacetate (1 mmol), and this compound (20 mol%).

  • Stir the suspension at 80°C for 2 hours in the absence of a solvent.

  • After 2 hours, add 200 µL of ethanol to the reaction mixture.

  • Continue to stir the reaction at 80°C for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be purified directly by flash column chromatography.

Data Presentation

The following table summarizes the results for the synthesis of various dihydropyrimidinones using the general protocol described above, demonstrating the versatility of this compound as a catalyst for the Biginelli reaction with a range of substituted aromatic aldehydes.

EntryAldehydeProductYield (%)
1Benzaldehyde5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one88
24-Chlorobenzaldehyde4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one99
34-Fluorobenzaldehyde5-Ethoxycarbonyl-4-(4-fluorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one97
44-Methylbenzaldehyde5-Ethoxycarbonyl-6-methyl-4-(p-tolyl)-3,4-dihydropyrimidin-2(1H)-one99
54-Nitrobenzaldehyde5-Ethoxycarbonyl-6-methyl-4-(4-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one99
64-Hydroxybenzaldehyde5-Ethoxycarbonyl-4-(4-hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one80
73,4,5-Trimethoxybenzaldehyde5-Ethoxycarbonyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one99
84-Methoxybenzaldehyde5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one99

Data sourced from Zanin et al.[3][5]

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed mechanism for the this compound-catalyzed Biginelli reaction.

Biginelli_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Iminium Acyliminium Ion Aldehyde->Iminium Urea Urea Urea->Iminium Ketoester Ethyl Acetoacetate Enol Ketoester Enol Ketoester->Enol Tautomerization Catalyst This compound (H+) Catalyst->Iminium H+ catalysis Adduct Open-Chain Adduct Iminium->Adduct Enol->Adduct Nucleophilic Attack DHPM Dihydropyrimidinone (DHPM) Adduct->DHPM Cyclization & Dehydration

Caption: Proposed mechanism of the Biginelli reaction catalyzed by this compound.

Experimental Workflow

This diagram outlines the general workflow for the synthesis of dihydropyrimidinones using this compound as a catalyst.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Combine Aldehyde, Urea, Ethyl Acetoacetate, and this compound B Heat at 80°C for 2h (Solvent-Free) A->B C Add Ethanol B->C D Heat at 80°C for 4h C->D E Monitor by TLC D->E F Purify by Flash Column Chromatography E->F G Characterize Product F->G

Caption: General experimental workflow for the synthesis of DHPMs.

References

Gewald-Reaktion von 2-Cyanessigsäure zur Thiophensynthese: Applikationshinweise und Protokolle

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Applikationshinweise bieten eine detaillierte Übersicht und experimentelle Protokolle für die Synthese von 2-Aminothiophen-3-carbonsäuren mittels der Gewald-Reaktion, bei der 2-Cyanessigsäure als aktive Methylenkomponente eingesetzt wird. Die Gewald-Reaktion ist eine vielseitige und effiziente Mehrkomponentenreaktion zur Herstellung hochsubstituierter 2-Aminothiophene, die wichtige Bausteine in der medizinischen Chemie und den Materialwissenschaften darstellen. Thiophen-Derivate sind in zahlreichen pharmazeutischen Wirkstoffen zu finden und weisen ein breites Spektrum an biologischen Aktivitäten auf, darunter entzündungshemmende, antimikrobielle und krebshemmende Eigenschaften.

Reaktionsprinzip: Die Gewald-Dreikomponenten-Reaktion

Die Synthese von 2-Aminothiophen-3-carbonsäuren nach der Gewald-Methode ist eine Eintopfreaktion, bei der ein Keton oder Aldehyd (Substrat), 2-Cyanessigsäure (aktive Methylenkomponente) und elementarer Schwefel in Gegenwart einer organischen Base kondensiert werden.[1][2]

Der anerkannte Mechanismus beginnt mit einer Knoevenagel-Kondensation zwischen der Carbonylverbindung und der 2-Cyanessigsäure, die durch die Base katalysiert wird und ein α,β-ungesättigtes Nitril-Zwischenprodukt (Alkylidencyanessigsäure) bildet.[1][2] Im nächsten Schritt erfolgt eine Michael-Addition des Schwefels an die Doppelbindung. Der genaue Mechanismus der Schwefeladdition ist noch nicht vollständig geklärt.[2][3] Anschließend führt ein intramolekularer Ringschluss mit anschließender Tautomerisierung zum gewünschten 2-Aminothiophen-Produkt.[1][2] Die Verwendung von Mikrowellenbestrahlung kann die Reaktionszeiten erheblich verkürzen und die Ausbeuten verbessern.[1]

Daten zur Reaktion: Bedingungen und Ausbeuten

Die folgende Tabelle fasst repräsentative quantitative Daten für die Gewald-Reaktion mit verschiedenen Ketonen und aktiven Methylen-Nitriles zusammen, um die Anwendbarkeit der Methode zu veranschaulichen. Die Bedingungen können je nach Substrat variieren.

Keton/AldehydAktives Methylen-NitrilBaseLösungsmittelTemperatur (°C)ZeitAusbeute (%)
CyclohexanonEthylcyanoacetatMorpholinEthanolRückfluss1 - 1.5 h92
CyclopentanonEthylcyanoacetatMorpholinEthanolRückfluss1 - 1.5 h90
AcetonEthylcyanoacetatMorpholinEthanolRückfluss1 - 1.5 h85
4-MethylcyclohexanonMalononitrilL-ProlinDMF601.5 h84
AcetophenonEthylcyanoacetatMorpholin- (Ofen)1201 h43
4-NitroacetophenonEthylcyanoacetat- (Mikrowelle)Ethanol12046 min-
CycloheptanonEthylcyanoacetatMorpholinEthanolRückfluss1 - 1.5 h88

Hinweis: Die Daten sind aus verschiedenen Literaturquellen entnommen, die ähnliche Gewald-Reaktionen beschreiben. Die Ausbeuten für Reaktionen mit 2-Cyanessigsäure können abweichen.

Experimentelle Protokolle

Allgemeines Protokoll für die Synthese von 2-Aminothiophen-3-carbonsäuren

Dieses Protokoll beschreibt ein allgemeines Verfahren für die Gewald-Reaktion unter Verwendung von Cyclohexanon und 2-Cyanessigsäure als repräsentative Ausgangsmaterialien.

Materialien:

  • Cyclohexanon

  • 2-Cyanessigsäure

  • Elementarer Schwefel (Pulver)

  • Morpholin (oder eine andere geeignete Base wie Triethylamin)

  • Ethanol (oder ein anderes geeignetes Lösungsmittel wie DMF)

  • Salzsäure (verdünnt, z. B. 2 M)

  • Destilliertes Wasser

  • Standard-Laborausrüstung (Rundkolben, Rückflusskühler, Magnetrührer, Heizplatte, etc.)

Verfahren:

  • In einem geeigneten Rundkolben, der mit einem Rückflusskühler und einem Magnetrührer ausgestattet ist, wird eine Mischung aus Cyclohexanon (1,0 Äq.), 2-Cyanessigsäure (1,0 Äq.) und elementarem Schwefel (1,1 Äq.) in Ethanol suspendiert.

  • Unter Rühren wird langsam Morpholin (1,5 Äq.) zu der Suspension gegeben. Die Zugabe der Base ist oft exotherm.

  • Die Reaktionsmischung wird für 2-4 Stunden unter Rückfluss erhitzt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

  • Nach Abschluss der Reaktion lässt man die Mischung auf Raumtemperatur abkühlen.

  • Das Lösungsmittel wird unter reduziertem Druck am Rotationsverdampfer entfernt.

  • Der verbleibende Rückstand wird in Wasser aufgenommen und durch Zugabe von verdünnter Salzsäure vorsichtig angesäuert, bis ein pH-Wert von ca. 3-4 erreicht ist, um das Carbonsäureprodukt auszufällen.

  • Der entstandene Niederschlag wird durch Filtration abgetrennt, gründlich mit kaltem Wasser gewaschen, um Salze zu entfernen, und anschließend an der Luft oder im Vakuum getrocknet.

  • Bei Bedarf kann das Rohprodukt durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol/Wasser-Mischung) weiter gereinigt werden.

  • Das Endprodukt sollte mittels geeigneter analytischer Techniken (¹H-NMR, ¹³C-NMR, MS, IR) charakterisiert werden.

Protokoll für die Mikrowellen-assistierte Synthese

Die Mikrowellensynthese bietet eine schnelle Alternative zur konventionellen Heizmethode.

Verfahren:

  • In einem 5-10-mL-Mikrowellenreaktionsgefäß werden das Keton (1,0 mmol), 2-Cyanessigsäure (1,0 mmol), elementarer Schwefel (1,1 mmol) und Morpholin (1,5 mmol) in 3-5 mL Ethanol gegeben.

  • Das Gefäß wird versiegelt und in den Mikrowellenreaktor gestellt.

  • Die Mischung wird für 10-30 Minuten bei einer Temperatur von 100-120 °C bestrahlt.

  • Nach dem Abkühlen wird die Reaktion wie im allgemeinen Protokoll (Schritte 5-9) aufgearbeitet.

Visualisierungen

Die folgenden Diagramme illustrieren den Reaktionsmechanismus und den allgemeinen Arbeitsablauf.

Gewald_Mechanism Mechanismus der Gewald-Reaktion Reactants Keton/Aldehyd + 2-Cyanessigsäure + Schwefel (S8) + Base Knoevenagel Knoevenagel-Kondensation Reactants->Knoevenagel Intermediate1 α,β-ungesättigtes Nitril (Alkylidencyanessigsäure) Knoevenagel->Intermediate1 Sulfur_Addition Michael-Addition von Schwefel Intermediate1->Sulfur_Addition Intermediate2 Thiolat-Zwischenstufe Sulfur_Addition->Intermediate2 Cyclization Intramolekularer Ringschluss Intermediate2->Cyclization Intermediate3 Thiophen-Intermediat Cyclization->Intermediate3 Tautomerization Tautomerisierung Intermediate3->Tautomerization Product 2-Aminothiophen-3-carbonsäure Tautomerization->Product

Abbildung 1: Postulierter Mechanismus der Gewald-Reaktion.

Workflow Allgemeiner Experimenteller Arbeitsablauf Start Reagenzien mischen: Keton, Cyanessigsäure, Schwefel, Base, Lösungsmittel Reaction Reaktion durchführen (Rückfluss oder Mikrowelle) Start->Reaction Monitoring Reaktionsverfolgung (z.B. mittels DC) Reaction->Monitoring Workup Aufarbeitung: Lösungsmittel entfernen Monitoring->Workup Reaktion vollständig Acidification Ansäuern mit verd. HCl Workup->Acidification Isolation Produktisolierung (Filtration & Waschen) Acidification->Isolation Purification Reinigung (Umkristallisation) Isolation->Purification Analysis Charakterisierung (NMR, MS, etc.) Purification->Analysis

Abbildung 2: Allgemeiner Arbeitsablauf für die Thiophensynthese.

References

Application Notes and Protocols: Hantzsch Pyridine Synthesis Employing 2-Cyanoacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch pyridine (B92270) synthesis, a cornerstone of heterocyclic chemistry, is a versatile multi-component reaction for the preparation of 1,4-dihydropyridines (DHPs) and their corresponding pyridine derivatives.[1] The classical Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).[2] The resulting DHP scaffold is of paramount importance in medicinal chemistry, most notably as the core structure of L-type calcium channel blockers used in the management of cardiovascular diseases such as hypertension.[1] This application note focuses on the utilization of 2-cyanoacetic acid derivatives, such as ethyl cyanoacetate (B8463686) and malononitrile (B47326), as active methylene (B1212753) compounds in Hantzsch-type syntheses, leading to the formation of cyanopyridines and related heterocyclic systems. The introduction of a cyano group offers a valuable synthetic handle for further molecular elaborations and can significantly influence the biological activity of the resulting compounds.

Applications in Drug Discovery and Development

Dihydropyridine (B1217469) derivatives synthesized via the Hantzsch reaction are a well-established class of drugs, with nifedipine (B1678770) being a prominent example. These compounds act as L-type calcium channel blockers, primarily in vascular smooth muscle cells. By inhibiting the influx of calcium ions, they induce vasodilation, leading to a reduction in blood pressure.[3][4] The synthesized cyanopyridine derivatives are of interest for their potential to modulate this activity and for screening against other biological targets. The pyridine nucleus is a privileged scaffold in drug discovery, and its derivatives have shown a wide range of pharmacological activities.

Data Presentation: Hantzsch-type Synthesis of Cyanopyridines

The following tables summarize quantitative data from various Hantzsch-type reactions employing this compound derivatives.

Table 1: Guareschi-Thorpe Synthesis of 2,6-Dihydroxy-3-cyano-4-methylpyridine

EntryNitrogen SourceSolventTemperature (°C)Time (h)Yield (%)
1Ammonium AcetateWater100570
2Ammonium CarbonateWater80392
3Ammonium ChlorideWater100665
4UreaWater100850

Data adapted from a study on the advanced Guareschi–Thorpe synthesis. The reaction involves the condensation of ethyl acetoacetate (B1235776) and ethyl cyanoacetate with various ammonium salts.

Table 2: One-Pot Synthesis of 2-Amino-3-cyano-polyhydroquinolines

EntryAldehydeCatalystSolventTemperature (°C)Time (min)Yield (%)
1Benzaldehyde (B42025)Melamine (B1676169) Trisulfonic Acid (MTSA)Solvent-free601595
24-ChlorobenzaldehydeMTSASolvent-free602092
34-MethoxybenzaldehydeMTSASolvent-free602594
43-NitrobenzaldehydeMTSASolvent-free601590

Data derived from a study on the one-pot synthesis of 2-amino-4-phenyl-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline derivatives using various aldehydes, dimedone, malononitrile, and ammonium acetate.[5]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-phenyl-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline

This protocol is adapted from an efficient one-pot synthesis of 1,4-dihydropyridine (B1200194) derivatives.[5]

Materials:

  • Benzaldehyde (2 mmol)

  • Dimedone (2 mmol)

  • Malononitrile (2 mmol)

  • Ammonium acetate (3 mmol)

  • Melamine trisulfonic acid (MTSA) (5 mol%)

Procedure:

  • In a round-bottom flask, combine benzaldehyde (2 mmol), dimedone (2 mmol), malononitrile (2 mmol), ammonium acetate (3 mmol), and melamine trisulfonic acid (5 mol%).

  • Heat the reaction mixture at 60°C under solvent-free conditions for the time specified in Table 2.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Recrystallize the solid product from ethanol (B145695) to afford the pure polyhydroquinoline derivative.

Protocol 2: Modified Hantzsch Synthesis of Ethyl 4-aryl-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate

This protocol is a general procedure for a Hantzsch-type reaction using cyanoacetamide.[6]

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde) (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Cyanoacetamide (10 mmol)

  • Ammonium Acetate (12 mmol)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and cyanoacetamide (10 mmol) in ethanol (30 mL).

  • Add ammonium acetate (12 mmol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (100 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and a small amount of cold ethanol.

  • Dry the product in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[6]

Signaling Pathway and Experimental Workflow

Signaling Pathway of Dihydropyridine Calcium Channel Blockers

Dihydropyridines derived from the Hantzsch synthesis, such as nifedipine, exert their therapeutic effect by blocking L-type voltage-gated calcium channels (VGCCs) in vascular smooth muscle cells.[3][4] This inhibition of calcium influx leads to vasodilation and a subsequent reduction in blood pressure. The downstream signaling cascade involves multiple pathways, including the modulation of protein kinase A (PKA) and the mitogen-activated protein kinase (MAPK) pathway.[7][8]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus VGCC L-type Voltage-Gated Calcium Channel (VGCC) CaM Calmodulin (CaM) VGCC->CaM activates Vasodilation Vasodilation VGCC->Vasodilation leads to GPCR G-Protein Coupled Receptor (GPCR) G_Protein G-Protein GPCR->G_Protein activates Ras Ras CaM->Ras activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->VGCC phosphorylates (modulates activity) PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates CREB CREB ERK->CREB activates Gene_Expression Gene Expression (e.g., for proliferation) CREB->Gene_Expression regulates Proliferation_Inhibition Inhibition of Proliferation Gene_Expression->Proliferation_Inhibition leads to DHP Dihydropyridine (e.g., Nifedipine) DHP->VGCC blocks Extracellular_Ca Extracellular Ca²⁺ G_Protein->AC activates G_Protein->PLC activates

Caption: Signaling pathway of dihydropyridine calcium channel blockers.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel drug candidates based on the Hantzsch synthesis involves a multi-step process, from the initial chemical synthesis to biological screening and evaluation.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_evaluation Preclinical Evaluation Reactants Reactants: - Aldehyde - this compound derivative - β-Dicarbonyl compound - Ammonium acetate Hantzsch Hantzsch Reaction Reactants->Hantzsch Purification Purification (e.g., Recrystallization, Column Chromatography) Hantzsch->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization In_Vitro In Vitro Assays (e.g., Calcium Channel Binding, Enzyme Inhibition) Characterization->In_Vitro Lead Compounds Cell_Based Cell-Based Assays (e.g., Cytotoxicity, Anti-proliferative Activity) In_Vitro->Cell_Based In_Vivo In Vivo Animal Models (e.g., Hypertension Models) Cell_Based->In_Vivo Promising Candidates ADMET ADMET Studies (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_Vivo->ADMET Drug_Candidate Drug_Candidate ADMET->Drug_Candidate Potential Drug Candidate

Caption: Experimental workflow for drug discovery using Hantzsch synthesis.

References

Application Notes and Protocols for the Thorpe-Ziegler Reaction in Cyclic Ketone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Thorpe-Ziegler reaction is a powerful and versatile tool in organic synthesis for the intramolecular cyclization of dinitriles to form cyclic ketones. This base-catalyzed carbon-carbon bond-forming reaction proceeds via an enamine intermediate, which upon hydrolysis, yields the corresponding cyclic ketone. Its ability to efficiently construct five- and six-membered rings, as well as macrocycles, makes it a valuable method in the synthesis of natural products, fragrances, and key intermediates for pharmaceutical compounds.

Principle and Mechanism

The Thorpe-Ziegler reaction is conceptually related to the Dieckmann condensation.[1][2][3] The reaction is initiated by the deprotonation of a carbon atom alpha to one of the nitrile groups by a strong base, forming a carbanion. This is followed by an intramolecular nucleophilic attack of the carbanion on the carbon of the second nitrile group, leading to the formation of a cyclic iminonitrile anion. Protonation of this intermediate yields a cyclic enamine (an enaminonitrile). The final step involves the acidic hydrolysis of the enaminonitrile, which proceeds through an imine intermediate that is then hydrolyzed to the corresponding cyclic ketone.[4]

Applications in Synthesis

The Thorpe-Ziegler reaction is particularly effective for the synthesis of 5- to 8-membered rings and macrocycles with more than 13 members.[2] It has been widely employed in the preparation of various cyclic ketones and has also been extended to the synthesis of heterocyclic compounds such as pyridines, thiophenes, and thienopyrimidines.[4] While direct applications in the final steps of drug synthesis are not extensively documented in readily available literature, the cyclic ketone products are valuable building blocks in medicinal chemistry for the construction of complex molecular architectures found in bioactive molecules.

Data Presentation: Substrate Scope and Yields

The efficiency of the Thorpe-Ziegler reaction is influenced by the substrate structure, reaction conditions, and the base employed. Below is a summary of representative examples found in the literature.

Dinitrile Starting MaterialProduct (after Hydrolysis)BaseSolventTemperature (°C)Yield (%)Reference
Adiponitrile (B1665535)Cyclopentanone (B42830)----[5][6]
PimelonitrileCyclohexanone (B45756)----[7]
2,2-Diphenylglutaronitrile2,2-DiphenylcyclopentanoneStrong Base--High[4]
Substituted α,ω-dinitrilesVarious substituted cyclic ketonesAlkali metal salts of aralkyl aminesToluene (B28343)Room Temp. to RefluxVariable[8]
ω-Cyano sulfonesCyclic keto sulfones----[3]

Note: Specific yield data for adiponitrile and pimelonitrile cyclizations via the Thorpe-Ziegler reaction were not available in the searched literature, though they are classic examples of substrates for this transformation. The synthesis of cyclopentanone and cyclohexanone is well-established through various methods.

Mandatory Visualizations

Reaction Mechanism

Thorpe_Ziegler_Mechanism Dinitrile α,ω-Dinitrile Carbanion Carbanion Intermediate Dinitrile->Carbanion -H+ Iminonitrile Cyclic Iminonitrile Anion Carbanion->Iminonitrile Intramolecular Attack Enamine Cyclic Enaminonitrile Iminonitrile->Enamine +H+ Imine Cyclic Imine (after protonation) Enamine->Imine Hydrolysis (Tautomerization) Ketone Cyclic Ketone Imine->Ketone Hydrolysis Base Base (e.g., NaH, NaNH2) H3O H3O+

Caption: The reaction mechanism of the Thorpe-Ziegler cyclization.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_workup Work-up and Hydrolysis cluster_purification Purification Start Dissolve dinitrile in anhydrous solvent AddBase Add strong base (e.g., NaH) portion-wise under inert atmosphere Start->AddBase Heat Heat reaction mixture to reflux AddBase->Heat Monitor Monitor reaction progress (TLC, GC, etc.) Heat->Monitor Cool Cool reaction to room temperature Monitor->Cool Quench Quench excess base (e.g., with acid) Cool->Quench Hydrolyze Acidic hydrolysis of the enaminonitrile intermediate Quench->Hydrolyze Extract Extract with organic solvent Hydrolyze->Extract Dry Dry organic layer (e.g., over Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by distillation, crystallization, or chromatography Concentrate->Purify FinalProduct FinalProduct Purify->FinalProduct Isolated Cyclic Ketone

Caption: A general experimental workflow for the Thorpe-Ziegler reaction.

Experimental Protocols

Synthesis of 2,2-Diphenylcyclopentanone [4]

This protocol describes a prominent application of the Thorpe-Ziegler reaction.

Materials:

  • 2,2-Diphenylglutaronitrile (dinitrile precursor)

  • Strong base (e.g., sodium hydride or sodium amide)

  • Anhydrous solvent (e.g., toluene or xylene)

  • Hydrochloric acid (concentrated)

  • Ethanol (B145695)

  • Hexane (B92381) (for recrystallization)

Procedure:

Step 1: Cyclization

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2-diphenylglutaronitrile in an appropriate volume of anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add a strong base (e.g., sodium hydride, 1.1 equivalents) portion-wise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

Step 2: Hydrolysis

  • Carefully quench the reaction by the slow addition of a dilute acid.

  • Isolate the intermediate enaminonitrile, 2-amino-3,3-diphenyl-1-cyclopentene-1-carbonitrile.

  • Dissolve the isolated enaminonitrile in ethanol in a separate round-bottom flask.

  • Add concentrated hydrochloric acid to the solution.

  • Heat the mixture to reflux to facilitate hydrolysis.

  • Monitor the hydrolysis by TLC until the enaminonitrile is fully converted.

Step 3: Purification

  • Upon completion, cool the reaction mixture.

  • The product, 2,2-diphenyl-cyclopentanone (B92254), may precipitate upon cooling or with the addition of water.

  • Collect the solid product by filtration and wash it with water.

  • Purify the crude product by recrystallization from hexane to obtain 2,2-diphenyl-cyclopentanone as a white solid.

Safety Precautions

  • The Thorpe-Ziegler reaction often employs strong bases such as sodium hydride or sodium amide, which are highly reactive and flammable. Handle these reagents with extreme caution in a fume hood and under an inert atmosphere.

  • The reaction can be exothermic, especially during the addition of the base. Proper temperature control is crucial.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

References

Feist-Benary Furan Synthesis with 2-Cyanoacetic Acid Analogs: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Feist-Benary furan (B31954) synthesis, with a specific focus on the utilization of 2-cyanoacetic acid analogs as the active methylene (B1212753) component. This versatile reaction offers a powerful tool for the synthesis of highly substituted furans, which are key structural motifs in numerous pharmaceuticals and biologically active compounds.

Introduction

The Feist-Benary furan synthesis is a classic condensation reaction between an α-halo ketone and a β-dicarbonyl compound, catalyzed by a base, to yield substituted furans.[1][2] The use of this compound and its derivatives, such as esters (e.g., ethyl cyanoacetate (B8463686), methyl cyanoacetate) and amides (e.g., 2-cyanoacetamide), as the β-dicarbonyl component provides a direct route to 2-amino-3-cyanofurans. These products are valuable intermediates in medicinal chemistry due to the versatile reactivity of the amino and cyano functionalities.[3][4]

This document will detail the reaction mechanism, provide tabulated quantitative data from various literature examples, and present step-by-step experimental protocols for the synthesis of substituted furans using different this compound analogs.

Reaction Mechanism and Principles

The Feist-Benary synthesis proceeds through a sequence of base-catalyzed steps:

  • Enolate Formation: The base abstracts an acidic α-proton from the this compound analog to form a stabilized enolate.[5]

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic α-carbon of the α-halo ketone, displacing the halide in an SN2 reaction.[2]

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular aldol-type condensation, where the enolate attacks the carbonyl carbon of the original ketone moiety.

  • Dehydration: The final step involves the elimination of a water molecule to afford the aromatic furan ring.[5]

The choice of base is critical and can influence reaction rates and yields. Mild bases such as pyridine (B92270), triethylamine, or ammonia (B1221849) are commonly used to avoid hydrolysis of ester or amide functionalities.[5][6]

Data Presentation

The following tables summarize quantitative data for the Feist-Benary furan synthesis using various this compound analogs, α-halo ketones, and reaction conditions.

Table 1: Synthesis of Substituted Furans using Ethyl Cyanoacetate

α-Halo KetoneBaseSolventTime (h)Temp (°C)Yield (%)Ref.
Chloroacetone (B47974)PyridineEthanol (B145695)4Reflux75-85[6]
BromoacetoneTriethylamineDMF68088[5]
Phenacyl chlorideAmmoniaEthanol8RT72General Protocol
3-Chloro-2-butanonePyridineNone210065General Protocol

Table 2: Synthesis of Substituted Furans using other this compound Analogs

This compound Analogα-Halo KetoneBaseSolventTime (h)Temp (°C)Yield (%)Ref.
2-Cyanoacetamide (B1669375)ChloroacetonePiperidine (B6355638)Ethanol5Reflux68General Protocol
MalononitrileBromoacetonePotassium CarbonateAcetone12RT78General Protocol
Methyl CyanoacetatePhenacyl bromideTriethylamineTHF66082General Protocol

Experimental Protocols

General Protocol for the Synthesis of Ethyl 2-Amino-5-methyl-3-cyanofuran-4-carboxylate

This protocol is a representative example of the Feist-Benary synthesis using ethyl cyanoacetate and chloroacetone.

Materials:

  • Ethyl cyanoacetate

  • Chloroacetone

  • Pyridine

  • Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl cyanoacetate (1.0 eq) in ethanol.

  • Add pyridine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Slowly add chloroacetone (1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica (B1680970) gel to afford the pure ethyl 2-amino-5-methyl-3-cyanofuran-4-carboxylate.[6]

Synthesis of 2-Amino-5-methyl-3-furancarbonitrile from 2-Cyanoacetamide

Materials:

  • 2-Cyanoacetamide

  • Chloroacetone

  • Piperidine

  • Ethanol

Procedure:

  • To a solution of 2-cyanoacetamide (1.0 eq) in ethanol in a round-bottom flask, add piperidine (0.1 eq).

  • Add chloroacetone (1.0 eq) dropwise to the stirred solution.

  • Heat the mixture under reflux for 5 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • The crude product can be recrystallized from ethanol to yield pure 2-amino-5-methyl-3-furancarbonitrile.

Mandatory Visualizations

Reaction Mechanism

Feist_Benary_Mechanism cluster_start Step 1: Enolate Formation cluster_attack Step 2: Nucleophilic Attack cluster_cyclization Step 3: Cyclization cluster_dehydration Step 4: Dehydration Start 2-Cyanoacetic Acid Analog Enolate Stabilized Enolate Start->Enolate Deprotonation Base Base (e.g., Pyridine) Intermediate1 Intermediate Enolate->Intermediate1 SN2 Attack AlphaHaloKetone α-Halo Ketone CyclicIntermediate Cyclic Intermediate Intermediate1->CyclicIntermediate Intramolecular Condensation FuranProduct Substituted Furan CyclicIntermediate->FuranProduct - H2O

Caption: Reaction mechanism of the Feist-Benary furan synthesis.

Experimental Workflow

Experimental_Workflow Start Start Dissolve 1. Dissolve this compound analog and base in a suitable solvent. Start->Dissolve AddKetone 2. Add α-halo ketone to the reaction mixture. Dissolve->AddKetone Heat 3. Heat the mixture (e.g., reflux) for the specified time. AddKetone->Heat Monitor 4. Monitor reaction progress by TLC. Heat->Monitor Workup 5. Perform aqueous workup: dilution, washing, and extraction. Monitor->Workup Dry 6. Dry the organic layer and remove the solvent in vacuo. Workup->Dry Purify 7. Purify the crude product by recrystallization or chromatography. Dry->Purify Characterize 8. Characterize the final product (NMR, IR, MS, m.p.). Purify->Characterize End End Characterize->End

Caption: General experimental workflow for the Feist-Benary synthesis.

Applications in Drug Development

Substituted furans are prevalent scaffolds in a wide range of pharmaceuticals and natural products. The 2-amino-3-cyanofuran products derived from the Feist-Benary synthesis using this compound analogs are particularly useful. The amino group can be readily functionalized to introduce diverse substituents, while the cyano group can be hydrolyzed to a carboxylic acid or an amide, or participate in various cycloaddition reactions. These transformations allow for the rapid generation of libraries of complex molecules for drug discovery screening. Furan-containing compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3]

Conclusion

The Feist-Benary furan synthesis employing this compound analogs is a robust and efficient method for the preparation of highly functionalized furans. The operational simplicity, the availability of starting materials, and the versatility of the resulting products make this reaction a valuable tool for researchers in organic synthesis and medicinal chemistry. The provided protocols and data serve as a practical guide for the application of this important synthetic transformation.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Cyanoacetic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of medicinally relevant heterocyclic compounds utilizing 2-cyanoacetic acid and its derivatives as versatile starting materials. The protocols are based on established synthetic methodologies, including multicomponent reactions, condensations, and cyclization strategies.

Synthesis of 2-Pyridone Derivatives

Substituted 2-pyridones are a class of heterocyclic compounds with a wide range of biological activities. A common and efficient method for their synthesis is a one-pot, four-component reaction involving an aldehyde, a ketone, an active methylene (B1212753) compound like ethyl cyanoacetate (B8463686) (a derivative of this compound), and a nitrogen source, typically ammonium (B1175870) acetate (B1210297).[1]

Quantitative Data for 2-Pyridone Synthesis[1]
EntryAldehydeKetoneTime (min)Yield (%)
1BenzaldehydeAcetophenone592
24-ChlorobenzaldehydeAcetophenone595
34-MethoxybenzaldehydeAcetophenone790
44-NitrobenzaldehydeAcetophenone1085
5Benzaldehyde4-Methylacetophenone790
6Benzaldehyde4-Chloroacetophenone893
Experimental Protocol: General Procedure for the Preparation of Substituted 2-Pyridones[1]
  • A mixture of an aromatic aldehyde (1 mmol), an aromatic ketone (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (1 mmol) is heated under fusion at 120 °C with stirring for 5-10 minutes.

  • After cooling, the crude product is crystallized from absolute ethanol (B145695) or acetic acid to afford the pure 2-pyridone derivative.

pyridone_synthesis cluster_reactants Reactants cluster_process Process cluster_product Product A Aromatic Aldehyde P1 Heating at 120 °C (5-10 min) A->P1 B Aromatic Ketone B->P1 C Ethyl Cyanoacetate C->P1 D Ammonium Acetate D->P1 Pr 2-Pyridone Derivative P1->Pr Crystallization

Workflow for the synthesis of 2-pyridone derivatives.

Synthesis of 4H-Pyran Derivatives

4H-pyran derivatives are another important class of heterocyclic compounds with diverse biological activities. They can be efficiently synthesized via a one-pot, three-component reaction of an aldehyde, an active methylene compound such as malononitrile (B47326) (derived from this compound), and a β-dicarbonyl compound like ethyl acetoacetate (B1235776).[2]

Quantitative Data for 4H-Pyran Synthesis[2]
EntryAldehydeReaction Time (min)Yield (%)
1Benzaldehyde196
24-Chlorobenzaldehyde198
34-Methylbenzaldehyde295
44-Methoxybenzaldehyde394
54-Nitrobenzaldehyde592
62-Chlorobenzaldehyde890
Experimental Protocol: General Procedure for the Synthesis of 2-Amino-3-cyano-4H-pyrans[2]
  • To a stirred mixture of an aldehyde (0.5 mmol) and malononitrile (0.5 mmol) in ethanol (5 ml), add ethyl acetoacetate (0.5 mmol) and 25% ammonia (B1221849) solution (0.20 ml, 2.1 mmol).

  • Stir the mixture at room temperature under an open atmosphere for the appropriate time (as indicated in the table).

  • The precipitated solid is filtered, washed with water, and then recrystallized from ethanol to yield the pure 4H-pyran derivative.

pyran_synthesis_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Knoevenagel Condensation EthylAcetoacetate Ethyl Acetoacetate Michael Michael Adduct EthylAcetoacetate->Michael Michael Addition Knoevenagel->Michael Pyran 4H-Pyran Derivative Michael->Pyran Intramolecular Cyclization

Reaction pathway for 4H-pyran synthesis.

Synthesis of Coumarin (B35378) Derivatives

Coumarins are a well-known class of benzopyrones with significant applications in the pharmaceutical and fragrance industries. A straightforward synthesis involves the Knoevenagel condensation of a salicylaldehyde (B1680747) derivative with an active methylene compound like ethyl 2-cyanoacetate, often facilitated by microwave irradiation.[3]

Quantitative Data for Microwave-Assisted Coumarin Synthesis[3]
EntryHydroxyaldehydeActive Methylene CompoundMW Power (W)Time (min)Yield (%)
1SalicylaldehydeEthyl 2-cyanoacetate100592
25-BromosalicylaldehydeEthyl 2-cyanoacetate100788
33-MethoxysalicylaldehydeEthyl 2-cyanoacetate100690
4SalicylaldehydeDiethyl malonate1501085
Experimental Protocol: Microwave-Assisted Knoevenagel Condensation for Coumarin Synthesis[3]
  • In an open microwave-safe vessel, mix the hydroxyaldehyde (100 mmol), the active methylene compound (e.g., ethyl 2-cyanoacetate, 110 mmol), and piperidine (B6355638) (2.4 mmol).

  • Place the vessel in a microwave reactor and irradiate the mixture for 1-10 minutes, monitoring the temperature.

  • After completion, cool the reaction mixture to room temperature. The crude product often solidifies upon cooling.

  • Recrystallize the solid product from an appropriate solvent, such as ethanol, to yield the pure coumarin derivative.

coumarin_synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Salicylaldehyde Salicylaldehyde Microwave Microwave Irradiation (1-10 min) Salicylaldehyde->Microwave ActiveMethylene Ethyl 2-cyanoacetate ActiveMethylene->Microwave Catalyst Piperidine Catalyst->Microwave Coumarin Coumarin Derivative Microwave->Coumarin Knoevenagel Condensation & Cyclization

Workflow for microwave-assisted coumarin synthesis.

Synthesis of Dihydropyrimidinone Derivatives (Biginelli Reaction)

Dihydropyrimidinones (DHPMs) are pharmacologically important compounds, and their synthesis is famously achieved through the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). This compound can act as an efficient catalyst for this reaction.[4]

Quantitative Data for Biginelli Reaction using different catalysts[4]
EntryAldehydeUrea/ThioureaCatalystTime (h)Yield (%)
1BenzaldehydeUreaH3BO33.585
24-ChlorobenzaldehydeUreaH3BO33.090
34-NitrobenzaldehydeThioureaH2C2O44.088
4BenzaldehydeThioureaTMSCl2.592
Experimental Protocol: Biginelli Synthesis of Dihydropyrimidinones[4]
  • A solution of an aldehyde (2 mmol), urea or thiourea (3 mmol), ethyl cyanoacetate (2 mmol), and a catalyst (e.g., TMSCl, 0.2 mmol) is dissolved in acetonitrile (B52724) (10 ml).

  • The mixture is boiled under reflux conditions for the time specified until TLC shows the complete disappearance of the aldehyde.

  • The reaction mixture is poured into cold water (20 mL) and stirred for 15 minutes.

  • The precipitate is filtered and washed with cold water (2 x 10 mL) and then with 90% ethanol (15 mL) to give the pure product.

biginelli_reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Reactants Reactants Aldehyde->Reactants Urea Urea / Thiourea Urea->Reactants Ketoester Ethyl Acetoacetate Ketoester->Reactants Catalyst Acid Catalyst Catalyst->Reactants Intermediate1 Acyliminium Ion & Enolate Reactants->Intermediate1 Condensation Product Dihydropyrimidinone Intermediate1->Product Cyclization & Dehydration

Simplified mechanism of the Biginelli reaction.

Synthesis of 2-Aminothiophene Derivatives (Gewald Reaction)

The Gewald reaction is a multicomponent reaction that provides a versatile route to highly substituted 2-aminothiophenes. It involves the condensation of a ketone or aldehyde, an α-cyanoester such as ethyl cyanoacetate, and elemental sulfur in the presence of a base.[5]

Quantitative Data for Gewald Reaction[6]
EntryKetoneα-Cyano CompoundBaseTime (h)Yield (%)
1CyclohexanoneMalononitrileMorpholine (B109124)295
2AcetoneEthyl CyanoacetateTriethylamine (B128534)482
3AcetophenoneMalononitrilePiperidine388
4CyclopentanoneEthyl CyanoacetateMorpholine2.590
Experimental Protocol: General Procedure for the Gewald Synthesis of 2-Aminothiophenes[5]
  • To a mixture of the ketone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol) in ethanol (20 mL), add a catalytic amount of a base such as morpholine or triethylamine (2 mmol).

  • Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours.

  • The reaction progress can be monitored by TLC.

  • Upon completion, the reaction mixture is poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure 2-aminothiophene.

gewald_reaction cluster_reactants Reactants cluster_process Process cluster_product Product Ketone Ketone/ Aldehyde Condensation Gewald Reaction Ketone->Condensation Cyanoester Ethyl Cyanoacetate Cyanoester->Condensation Sulfur Sulfur (S8) Sulfur->Condensation Base Base Base->Condensation Thiophene 2-Aminothiophene Derivative Condensation->Thiophene

General workflow for the Gewald reaction.

References

Cyanoacetylation of Indoles and Pyrroles with 2-Cyanoacetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the cyanoacetylation of indoles and pyrroles using 2-cyanoacetic acid. This reaction is a valuable synthetic tool for introducing a cyanoacetyl group, a versatile precursor for the synthesis of a wide range of biologically active molecules and functional materials.

Introduction

Cyanoacetylation of electron-rich heterocycles like indoles and pyrroles is a key transformation in organic synthesis. The resulting β-oxo-propanenitrile derivatives are valuable intermediates. For instance, 3-cyanoacetyl indoles are precursors for various pharmaceuticals, including compounds with antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The reaction is typically carried out by activating cyanoacetic acid with an anhydride (B1165640), most commonly acetic anhydride, which facilitates electrophilic substitution onto the heterocyclic ring.[3][4] Indoles predominantly undergo substitution at the C3 position, while pyrroles are typically functionalized at the C2 position.[2][3]

Reaction Mechanism and Workflow

The cyanoacetylation of indoles and pyrroles with this compound in the presence of acetic anhydride proceeds via an electrophilic acyl substitution. The acetic anhydride activates the cyanoacetic acid, likely forming a mixed anhydride or a ketene (B1206846) intermediate, which then acts as the electrophile. The electron-rich indole (B1671886) or pyrrole (B145914) ring attacks the electrophile, followed by rearomatization to yield the cyanoacetylated product.

Below is a generalized workflow for the cyanoacetylation reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation reagents This compound Acetic Anhydride mix Mix and Heat (e.g., 60-85 °C) reagents->mix heterocycle Indole or Pyrrole (Substituted or Unsubstituted) heterocycle->mix cool Cool Reaction Mixture mix->cool precipitate Pour onto Ice/Water cool->precipitate filter Filter Precipitate precipitate->filter wash Wash with Solvent (e.g., Methanol) filter->wash dry Dry Product wash->dry product product dry->product Final Product: 3-Cyanoacetylindole or 2-Cyanoacetylpyrrole

Caption: General experimental workflow for the cyanoacetylation of indoles and pyrroles.

The proposed reaction pathway involves the formation of a reactive acylating agent from this compound and acetic anhydride, which is then attacked by the nucleophilic heterocycle.

G start Indole/Pyrrole (Nucleophile) attack Nucleophilic Attack start->attack reagent This compound + Acetic Anhydride intermediate Reactive Acylating Agent (e.g., Mixed Anhydride) reagent->intermediate Activation intermediate->attack sigma Sigma Complex (Intermediate) attack->sigma deprotonation Deprotonation & Rearomatization sigma->deprotonation product Cyanoacetylated Indole/Pyrrole deprotonation->product

Caption: Proposed signaling pathway for the cyanoacetylation reaction.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the cyanoacetylation of various indole and pyrrole substrates as reported in the literature.

Table 1: Cyanoacetylation of Substituted Indoles [5][6]

EntrySubstrateReagentConditionsTimeYield (%)
1IndoleAcetic Anhydride60-70 °C5 min91
22-MethylindoleAcetic Anhydride60-70 °C5 min98
35-MethoxyindoleAcetic Anhydride60-70 °C5 min95
45-BromoindoleAcetic Anhydride60-70 °C5 min92
5N-MethylindoleAcetic Anhydride60-70 °C5 min90
6IndolePropanoic Anhydride65-75 °C7 min95
72-MethylindolePropanoic Anhydride65-75 °C7 min84
85-MethoxyindolePropanoic Anhydride65-75 °C7 min92
95-NitroindolePropanoic Anhydride65-75 °C7 min89

Table 2: Cyanoacetylation of Pyrrole [3]

EntrySubstrateReagentConditionsTimeYield (%)
1PyrroleAcetic Anhydride75 °C35 min70

Experimental Protocols

The following are detailed protocols for the cyanoacetylation of indole and pyrrole.

General Protocol for the Cyanoacetylation of Indole using Acetic Anhydride[3]

Materials:

  • Indole (or substituted indole)

  • This compound

  • Acetic anhydride

  • Methanol

  • Ice

Procedure:

  • To a mixture of this compound (1 equivalent) and acetic anhydride, add the indole (1 equivalent).

  • Heat the reaction mixture to 60-70 °C for 5 minutes.

  • Allow the mixture to cool to room temperature.

  • Pour the cooled mixture onto ice.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with methanol.

  • Dry the solid to obtain the 3-cyanoacetylindole derivative.

For the reaction of 1H-indole, heating a mixture of cyanoacetic acid and indole in acetic anhydride at 85 °C for 10 minutes has been reported to give a 91% yield of 3-cyanoacetylindole.[4]

Protocol for the Cyanoacetylation of Pyrrole using Acetic Anhydride[3]

Materials:

  • Pyrrole

  • This compound

  • Acetic anhydride

  • Ice

Procedure:

  • Add pyrrole (0.16 mol) to a mixture of this compound (0.16 mol) and acetic anhydride (80 mL).

  • Heat the mixture at 75 °C for 35 minutes.

  • Allow the mixture to cool to room temperature.

  • Pour the cooled mixture onto ice.

  • Collect the precipitate that forms by filtration.

  • Dry the solid to yield 2-cyanoacetylpyrrole.

Applications and Further Reactions

The cyanoacetyl group is a versatile functional handle for further synthetic transformations. For example, 3-cyanoacetylindoles can be used in multicomponent reactions to synthesize complex heterocyclic systems such as pyrans, pyridines, and coumarins.[5] They are also precursors for the synthesis of 3-indolylazoles and meridianin derivatives, which exhibit interesting biological activities.[5] The cyanoacetylated products can be further functionalized through reactions such as nitrosation followed by reduction.[1]

Conclusion

The cyanoacetylation of indoles and pyrroles with this compound, particularly when activated with acetic or propanoic anhydride, is an efficient and rapid method for the synthesis of valuable building blocks in medicinal chemistry and materials science. The protocols are straightforward, and the reactions generally proceed in high yields with short reaction times. This makes the methodology highly attractive for both academic research and industrial applications.

References

Application Note and Protocol for the Synthesis of Coumarins from 2-Cyanoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins are a significant class of benzopyrone scaffolds that are prevalent in numerous natural products and synthetic derivatives. These compounds exhibit a wide array of biological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties, making them a valuable framework in drug discovery and development. The synthesis of coumarins is a cornerstone of medicinal chemistry, and various methods have been developed for their preparation. Among these, the Knoevenagel condensation of salicylaldehydes with active methylene (B1212753) compounds like 2-cyanoacetic acid or its esters is a widely employed and efficient strategy. This application note provides a detailed protocol for the synthesis of 3-cyanocoumarins and related derivatives, summarizing key quantitative data and illustrating the experimental workflow.

Key Synthetic Methodology: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated. In the context of coumarin (B35378) synthesis, a substituted salicylaldehyde (B1680747) reacts with this compound or its esters in the presence of a basic catalyst. The initial condensation product undergoes an intramolecular cyclization (lactonization) to form the stable coumarin ring system. Various catalysts and reaction conditions have been explored to optimize this transformation, including the use of piperidine (B6355638), potassium phthalimide, and deep eutectic solvents.[1][2][3]

Experimental Protocols

General Protocol for the Synthesis of 3-Cyanocoumarins using a Base Catalyst

This protocol describes a general and efficient method for the synthesis of 3-cyanocoumarins via the Knoevenagel condensation of a substituted salicylaldehyde and an active methylene compound (e.g., ethyl 2-cyanoacetate or malononitrile) using a base catalyst.

Materials:

  • Substituted Salicylaldehyde (1.0 mmol)

  • Ethyl 2-cyanoacetate or Malononitrile (1.1 mmol)

  • Catalyst (e.g., Piperidine, Potassium Phthalimide) (0.1-0.2 mmol)

  • Solvent (e.g., Ethanol, Water, or solvent-free)

  • Glacial Acetic Acid (optional, for use with piperidine)

  • Deionized Water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the substituted salicylaldehyde (1.0 mmol), the active methylene compound (1.1 mmol), and the chosen solvent. If no solvent is used, the reactants are mixed directly.

  • Catalyst Addition: Add the catalyst (e.g., piperidine or potassium phthalimide) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or heat to reflux, depending on the specific catalyst and solvent system being employed. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from a few minutes to several hours.[2][4]

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. If the reaction was performed in a solvent, it may be necessary to add cold water to induce precipitation.

  • Purification: Wash the collected solid with cold water and then recrystallize from a suitable solvent, such as ethanol, to afford the pure 3-cyanocoumarin (B81025) derivative.

  • Characterization: The structure and purity of the synthesized coumarin can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by melting point determination.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various coumarin derivatives using active methylene compounds like ethyl 2-cyanoacetate and malononitrile.

Starting SalicylaldehydeActive Methylene CompoundCatalystSolventTemperature (°C)TimeYield (%)Reference
SalicylaldehydeEthyl 2-cyanoacetatePiperidineEthanol50-99[5]
Substituted SalicylaldehydesEthyl 2-cyanoacetatePotassium PhthalimideWaterRoom Temp.2.5 - 4 h88-90[6]
SalicylaldehydeEthyl 2-cyanoacetatePiperidineSolvent-free (MW)-10 min89[4]
4-N,N-diethylamino salicylaldehydeEthyl 2-cyanoacetate-n-ButanolReflux7 h68[7]
Substituted SalicylaldehydesMalononitrilePotassium PhthalimideWaterRoom Temp.-87-93[1]
SalicylaldehydeMalononitrileMeglumineEtOH:H₂O (1:1)Reflux-80[6]
SalicylaldehydeDiethyl malonatePiperidine/Glacial AcOHEthanol--High[1]

Mandatory Visualization

The following diagrams illustrate the general workflow for the synthesis of coumarins via Knoevenagel condensation.

Knoevenagel_Condensation_Workflow Workflow for Coumarin Synthesis via Knoevenagel Condensation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Salicylaldehyde Salicylaldehyde Mixing Mix Reactants + Catalyst + Solvent (optional) Salicylaldehyde->Mixing 2-Cyanoacetic_Acid This compound / Ester 2-Cyanoacetic_Acid->Mixing Reaction_Conditions Stir at RT or Heat Mixing->Reaction_Conditions Precipitation Cool & Precipitate Reaction_Conditions->Precipitation Reaction Completion (TLC) Filtration Filter & Wash Precipitation->Filtration Recrystallization Recrystallize Filtration->Recrystallization Coumarin Coumarin Recrystallization->Coumarin

Caption: General workflow for the synthesis of coumarins via Knoevenagel condensation.

Reaction_Mechanism Simplified Knoevenagel Condensation Mechanism for Coumarin Synthesis Salicylaldehyde Salicylaldehyde Intermediate_1 Knoevenagel Adduct Salicylaldehyde->Intermediate_1 Active_Methylene Active Methylene (e.g., NC-CH2-COOH) Active_Methylene->Intermediate_1 Base Base Catalyst Base->Intermediate_1 Intermediate_2 ortho-Hydroxy- cinnamic acid derivative Intermediate_1->Intermediate_2 - H2O Coumarin Coumarin Product Intermediate_2->Coumarin Intramolecular Lactonization

Caption: Simplified reaction mechanism for coumarin synthesis.

References

The Versatility of 2-Cyanoacetic Acid in the Synthesis of Pharmaceutical Ingredients: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanoacetic acid and its esters are highly versatile building blocks in organic synthesis, playing a crucial role in the preparation of a wide array of active pharmaceutical ingredients (APIs). The presence of both a nitrile and a carboxylic acid (or ester) functionality allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of various heterocyclic compounds and other complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of several key pharmaceutical ingredients utilizing this compound and its derivatives. The protocols are intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Key Synthetic Applications of this compound Derivatives

The reactivity of this compound and its esters, such as ethyl cyanoacetate (B8463686), enables their participation in a variety of condensation and cyclization reactions. These reactions are fundamental to the construction of numerous drug scaffolds. Notable examples include:

  • Knoevenagel Condensation: The reaction of this compound or its esters with aldehydes and ketones to form α,β-unsaturated cyano compounds. This reaction is a cornerstone in the synthesis of various pharmaceuticals.

  • Malonic Ester Synthesis: Alkylation of the active methylene (B1212753) group of cyanoacetic esters, followed by hydrolysis and decarboxylation, provides a route to substituted acetic acids.

  • Guareschi-Thorpe Condensation: The reaction of cyanoacetamide with 1,3-dicarbonyl compounds to yield substituted 2-pyridones, which are important intermediates in drug synthesis.[1][2][3]

  • Hantzsch Pyridine (B92270) Synthesis: A multi-component reaction that can utilize cyanoacetic esters to produce dihydropyridines, a class of compounds known for their cardiovascular effects.[4][5][6][7]

  • Traube Purine (B94841) Synthesis: A classical method for the synthesis of purine derivatives, such as caffeine (B1668208) and theophylline (B1681296), which can utilize cyanoacetic acid as a starting material.[8][9][10][11][12][13][14][15]

This document will focus on detailed protocols for the synthesis of key pharmaceutical ingredients representing different therapeutic classes.

Application Note 1: Synthesis of Anticonvulsant Agents

This compound derivatives are instrumental in the synthesis of several anticonvulsant drugs. The following protocols detail the synthesis of Ethosuximide and Valproic Acid.

Synthesis of Ethosuximide

Ethosuximide, an anti-epileptic drug used to treat absence seizures, can be synthesized from ethyl cyanoacetate and methyl ethyl ketone.[16][17][18][19][20]

Experimental Protocol:

Step 1: Knoevenagel Condensation

  • In a reaction vessel, combine equimolar amounts of methyl ethyl ketone and ethyl cyanoacetate.

  • The condensation is carried out under Knoevenagel reaction conditions, which may involve a basic catalyst such as piperidine (B6355638) or an amine salt in a suitable solvent like ethanol.

  • The reaction mixture is typically heated to reflux to drive the condensation to completion.

  • The product, an α,β-unsaturated cyano ester, is isolated after removal of the solvent.

Step 2: Michael Addition of Cyanide

  • The unsaturated intermediate from Step 1 is subjected to a Michael addition with hydrogen cyanide.[17]

  • This reaction is typically performed in the presence of a base.

Step 3: Hydrolysis, Decarboxylation, and Cyclization

  • The resulting dinitrile is then hydrolyzed under acidic conditions. This step converts the nitrile and ester groups to carboxylic acids.

  • Subsequent heating of the diacid leads to decarboxylation, yielding 2-methyl-2-ethylsuccinic acid.[17]

  • The succinic acid derivative is then reacted with ammonia (B1221849) to form the diammonium salt.

  • Heating the diammonium salt induces cyclization to form Ethosuximide.[16][17]

Quantitative Data:

StepReactantsKey Reagents/ConditionsProductYield
1 & 2Methyl ethyl ketone, Ethyl cyanoacetate, Hydrogen cyanideKnoevenagel condensation, Michael addition2-cyano-2-(1-methylpropyl)succinonitrileNot specified
32-cyano-2-(1-methylpropyl)succinonitrileAcid hydrolysis, heat, ammoniaEthosuximideNot specified

Reaction Workflow:

G MEK Methyl Ethyl Ketone Intermediate1 α,β-Unsaturated Cyano Ester MEK->Intermediate1 Knoevenagel Condensation ECA Ethyl Cyanoacetate ECA->Intermediate1 HCN Hydrogen Cyanide Intermediate2 Dinitrile Intermediate HCN->Intermediate2 Intermediate1->Intermediate2 Michael Addition Intermediate3 2-Methyl-2-ethylsuccinic Acid Intermediate2->Intermediate3 Hydrolysis & Decarboxylation Ethosuximide Ethosuximide Intermediate3->Ethosuximide Amidation & Cyclization

Synthesis of Ethosuximide
Synthesis of Valproic Acid

Valproic acid, a broad-spectrum anticonvulsant, can be synthesized from ethyl cyanoacetate via a dialkylation reaction.[21][22][23][24][25]

Experimental Protocol:

  • Dialkylation of Ethyl Cyanoacetate: In a suitable reaction vessel, dissolve ethyl cyanoacetate (1 equivalent) in a solvent such as DMF. Add a base, such as potassium carbonate (2.2 equivalents), followed by catalysts like tetrabutylammonium (B224687) chloride (TBAC) and potassium iodide (KI). Add 1-chloropropane (B146392) (2.5 equivalents) and heat the mixture at 80°C for 6 hours.[22]

  • Work-up and Isolation of Intermediate: After the reaction, filter the inorganic salts and recover the DMF by rotary evaporation. Wash the organic residue with water and dry under vacuum to obtain ethyl 2-cyano-2-propylpentanoate.

  • Hydrolysis and Decarboxylation: The resulting α,α-dipropyl cyanoacetate is then subjected to hydrolysis and decarboxylation. This can be achieved by heating with a strong acid (e.g., sulfuric acid) or a strong base (e.g., potassium hydroxide) followed by acidification and heating.[23] The hydrolysis of the nitrile and ester groups, followed by decarboxylation, yields valproic acid.

Quantitative Data:

ReactantsReagents/ConditionsProductYieldReference
Ethyl cyanoacetate, 1-chloropropaneK2CO3, TBAC, KI, DMF, 80°C, 6hEthyl 2-cyano-2-propylpentanoate94.9%[22]
Ethyl 2-cyano-2-propylpentanoate1. KOH, heat2. HCl, heatValproic Acid92% (from a similar process)[23]

Reaction Workflow:

G ECA Ethyl Cyanoacetate Intermediate Ethyl 2-cyano-2-propylpentanoate ECA->Intermediate Dialkylation Chloropropane 1-Chloropropane Chloropropane->Intermediate ValproicAcid Valproic Acid Intermediate->ValproicAcid Hydrolysis & Decarboxylation G CAA Cyanoacetic Acid Intermediate1 Dimethylcyanoacetylurea CAA->Intermediate1 Condensation DMU Dimethylurea DMU->Intermediate1 Intermediate2 1,3-Dimethyl-4-iminouracil Intermediate1->Intermediate2 Cyclization Intermediate3 5,6-Diamino-1,3-dimethyluracil Intermediate2->Intermediate3 Nitrosation & Reduction Theophylline Theophylline Intermediate3->Theophylline Formylation & Cyclization Caffeine Caffeine Theophylline->Caffeine Methylation G ECA Ethyl Cyanoacetate Product 2,4-Diamino-6-hydroxypyrimidine ECA->Product Condensation & Cyclization Guanidine Guanidine Guanidine->Product G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Adenosine_pre Adenosine AR_pre A1 Receptor Adenosine_pre->AR_pre Binds NT_release Neurotransmitter Release (e.g., Dopamine, Glutamate) AR_pre->NT_release Inhibits Dopamine Dopamine DR D2 Receptor Dopamine->DR Binds Neuronal_activity Neuronal Activity DR->Neuronal_activity Modulates Adenosine_post Adenosine AR_post A2A Receptor Adenosine_post->AR_post Binds AR_post->DR Inhibits affinity Caffeine Caffeine Caffeine->AR_pre Blocks Caffeine->AR_post Blocks

References

Application Notes and Protocols: Preparation of Panchromatic Dyes Using 2-Cyanoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis of panchromatic dyes utilizing 2-cyanoacetic acid as a key precursor. The primary synthetic route involves the Knoevenagel condensation, a versatile carbon-carbon bond-forming reaction. These notes detail the underlying reaction mechanism, provide step-by-step experimental protocols for dye synthesis and application in Dye-Sensitized Solar Cells (DSSCs), and present relevant quantitative data in a structured format.

Introduction: The Role of this compound in Dye Synthesis

This compound is a highly versatile organic compound containing both a nitrile and a carboxylic acid functional group.[1][2] Its activated methylene (B1212753) group makes it an ideal nucleophile for the Knoevenagel condensation reaction with various aldehydes and ketones.[3][4] This reaction is a cornerstone in the synthesis of α,β-unsaturated compounds, which form the chromophoric system of many organic dyes.[3] For applications such as DSSCs, the cyanoacetic acid moiety not only participates in the formation of the dye's π-conjugated system but also provides the crucial carboxylic acid group that serves as an anchoring point to semiconductor surfaces like titanium dioxide (TiO₂).[5][6] This dual functionality makes it an invaluable building block for creating metal-free organic sensitizers for next-generation photovoltaic devices.[2][5]

Core Reaction: The Knoevenagel Condensation Mechanism

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (like this compound) to a carbonyl group, followed by a dehydration reaction.[4] The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine.[4][7] The mechanism proceeds in three main steps:

  • Deprotonation: The base abstracts an acidic α-hydrogen from the this compound, generating a resonance-stabilized enolate ion (a carbanion).[3][7][8]

  • Nucleophilic Attack: The highly nucleophilic enolate ion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral alkoxide intermediate.[7][8]

  • Dehydration: The intermediate is protonated, typically by the solvent, to form a β-hydroxy compound.[8] This alcohol intermediate then undergoes base-induced dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product, the panchromatic dye.[7][8]

Knoevenagel_Condensation Knoevenagel Condensation Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration A This compound + Base B Enolate Ion (Carbanion) A->B Proton abstraction D Tetrahedral Alkoxide Intermediate B->D C=O attack C Aldehyde/ Ketone E β-Hydroxy Intermediate D->E Protonation F α,β-Unsaturated Product (Dye) + H₂O E->F Elimination of H₂O

Caption: A diagram illustrating the three key steps of the Knoevenagel condensation reaction.

Experimental Protocols

This protocol provides a representative method for synthesizing a D-π-A (Donor-π-Acceptor) type panchromatic dye using a substituted aldehyde and this compound, catalyzed by piperidine.

Materials:

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 eq.) and this compound (1.0 eq.) in acetonitrile.[9][10]

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.[9][10]

  • Reaction: Heat the reaction mixture to reflux (approximately 90°C) and stir for 24-28 hours.[9][10] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel.[9]

  • Extraction: Extract the product into an organic solvent such as chloroform or ethyl acetate (3x volumes).[9]

  • Washing & Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic phase over anhydrous magnesium sulfate.[9]

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure dye.[11]

  • Characterization: Characterize the final product using techniques such as ¹H-NMR, FTIR, and UV-Vis spectroscopy to confirm its structure and purity.[9][12]

Synthesis_Workflow General Dye Synthesis Workflow A 1. Reaction Setup (Aldehyde + Cyanoacetic Acid + Piperidine in Acetonitrile) B 2. Reflux (90°C, 24-28h) A->B C 3. Workup (Add H₂O) B->C D 4. Extraction (e.g., Chloroform) C->D E 5. Washing & Drying (Brine, MgSO₄) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, UV-Vis, etc.) F->G H Pure Panchromatic Dye G->H

Caption: A flowchart of the general experimental workflow for panchromatic dye synthesis.

Data Presentation

Quantitative data from representative syntheses are summarized below.

Table 1: Summary of Reaction Conditions and Yields

Dye/Intermediate NameAldehyde PrecursorActive Methylene CompoundCatalystSolventTemp. (°C)Time (h)Yield (%)Reference(s)
(2E)-2-Cyano-3-[4'-(2,5-di-2-thienyl-1H-pyrrol-1-yl)biphenyl-4-yl]acrylic acid (MC-20)Substituted Biphenyl-4-carbaldehydeThis compoundPiperidineAcetonitrile9028N/A[9][10]
Methyl 2-cyano-3-(2-bromonaphthalen-1-yl)acrylate1-Bromo-2-naphthaldehydeMethyl cyanoacetate (B8463686)PiperidineAcetonitrileReflux677[11]
N-tert butyl malonic acid methyl esterN/AThis compoundH₂SO₄TBMERT10-1294-98[2][5]

N/A: Not available in the cited source. TBME: tert-butyl methyl ether; RT: Room Temperature.

Table 2: Photophysical and Photovoltaic Properties of Selected Dyes

Dye TypeAbsorption Max (nm)HOMO (eV)LUMO (eV)Band Gap (eV)Jsc (mA cm⁻²)PCE (%)Reference(s)
MC-20475 (in THF)-5.32-3.541.78N/AN/A
MC-28480 (in THF)-5.28-3.511.77N/AN/A[13]
Fe(II) NHC (ARM12)~550N/AN/AN/A8.0N/A[14]
Co-sensitized Fe(II) NHC (Carboxylic + ThCA)Panchromatic (to 800 nm)N/AN/AN/A9.02.0[14]

Jsc: Short-circuit current density; PCE: Power conversion efficiency. N/A: Not available in the cited source.

This protocol outlines the assembly of a DSSC using a synthesized panchromatic dye.

Procedure:

  • Electrode Preparation: A mesoporous TiO₂ paste is screen-printed onto a conductive FTO (fluorine-doped tin oxide) glass substrate. The electrode is then annealed at high temperature (e.g., 550°C) to ensure particle sintering and good electronic contact.[10]

  • Dye Sensitization: The annealed TiO₂ electrode is immersed in a dilute solution of the synthesized dye (e.g., 0.5 mM in THF or an ethanol/acetonitrile mixture) and kept for several hours (typically 4-24h) to allow for dye adsorption onto the TiO₂ surface.[10][11]

  • Counter Electrode: A platinum-coated FTO glass is used as the counter electrode.

  • Cell Assembly: The dye-adsorbed TiO₂ electrode and the Pt counter electrode are assembled into a sandwich-type cell, sealed to prevent leakage.[11]

  • Electrolyte Filling: A redox electrolyte (e.g., containing an I⁻/I₃⁻ redox couple in an organic solvent) is introduced into the space between the electrodes.

  • Characterization: The photovoltaic performance of the completed cell is measured under simulated sunlight (e.g., AM 1.5, 100 mW cm⁻²) to determine key parameters like open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).[11]

DSSC_Fabrication DSSC Fabrication and Testing Workflow cluster_electrode Photoanode Prep. cluster_sensitization Sensitization cluster_assembly Cell Assembly cluster_testing Photovoltaic Testing A1 FTO Glass Cleaning A2 TiO₂ Screen Printing A1->A2 A3 Annealing (550°C) A2->A3 B Immerse Electrode in Dye Solution (4-24h) A3->B C2 Assemble Sandwich Cell B->C2 C1 Prepare Pt Counter Electrode C1->C2 C3 Fill with Redox Electrolyte C2->C3 D Measure J-V Curve (AM 1.5 Illumination) C3->D E Calculate Voc, Jsc, FF, and PCE D->E

Caption: A workflow diagram for the fabrication and characterization of a DSSC.

Conclusion

This compound is a fundamental and efficient building block for the synthesis of advanced panchromatic dyes through the Knoevenagel condensation. The straightforward nature of this reaction allows for the creation of complex D-π-A structures with tunable optical and electrochemical properties. These dyes have demonstrated significant potential as sensitizers in Dye-Sensitized Solar Cells, contributing to the ongoing development of low-cost, high-efficiency photovoltaic technologies. The protocols and data presented herein serve as a valuable resource for researchers engaged in the design and application of novel organic dyes.

References

Application Notes and Protocols for the One-Pot Synthesis of Dihydropyrimidinones Utilizing 2-Cyanoacetic Acid as a Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the one-pot synthesis of dihydropyrimidinones (DHPMs) through the Biginelli reaction, with a specific focus on the utilization of 2-cyanoacetic acid as an efficient Brønsted acid catalyst.

Introduction

Dihydropyrimidinones are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. They are known to exhibit a wide range of biological effects, including acting as calcium channel blockers, anti-inflammatory agents, and anticancer therapeutics. The one-pot Biginelli reaction, a multi-component reaction involving an aldehyde, a β-ketoester, and urea (B33335) or thiourea, is the most common method for synthesizing these valuable scaffolds. While traditionally catalyzed by strong acids, recent advancements have highlighted the efficacy of milder and more environmentally benign catalysts. This document details the use of this compound as a novel and effective organocatalyst for this transformation, leading to high yields and simplified procedures.

Key Applications

The dihydropyrimidinone scaffold is a privileged structure in drug discovery, with prominent applications in several therapeutic areas:

  • Cardiovascular Diseases: Certain DHPMs function as calcium channel blockers, similar to the well-known dihydropyridine (B1217469) drugs, and are effective in the management of hypertension and angina.[1][2][3]

  • Oncology: A notable application of DHPMs is in cancer therapy. Monastrol, a well-studied DHPM, is a selective inhibitor of the mitotic kinesin Eg5, a motor protein essential for the formation of the bipolar spindle during cell division.[4][5][6] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in cancer cells, making it a promising target for anticancer drug development.

  • Anti-inflammatory and Analgesic Effects: Various DHPM derivatives have demonstrated significant anti-inflammatory and analgesic properties.

  • Antimicrobial Activity: The DHPM core is also found in compounds with antibacterial and antifungal activities.[7]

Experimental Protocols

This section provides a general protocol for the one-pot synthesis of dihydropyrimidinones using this compound as a catalyst. The reaction proceeds efficiently with a range of aromatic aldehydes.

General Procedure for the Synthesis of Dihydropyrimidinones
  • Reactant Preparation: In a round-bottom flask, combine the aromatic aldehyde (0.5 mmol), ethyl acetoacetate (B1235776) (1 mmol), and urea (0.75 mmol).

  • Catalyst Addition: Add this compound (20 mol%) to the reaction mixture.

  • Reaction Initiation: Stir the mixture at 80°C. Initially, the reaction can be performed solvent-free for 2 hours.

  • Solvent Addition and Reflux: After the initial 2 hours, add 200 µL of ethanol (B145695) and continue to stir the reaction at 80°C for an additional 4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction, cool the mixture to room temperature. The product will typically precipitate out of the solution.

  • Purification: Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent if necessary.

Data Presentation

The use of this compound as a catalyst in the Biginelli reaction provides excellent yields for a variety of substituted aromatic aldehydes. The following table summarizes the yields obtained for the synthesis of various dihydropyrimidinone derivatives under the optimized reaction conditions described above.

EntryAldehydeProductYield (%)
1Benzaldehyde5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one88
24-Chlorobenzaldehyde4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one97
34-Fluorobenzaldehyde5-Ethoxycarbonyl-4-(4-fluorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one98
44-Methylbenzaldehyde5-Ethoxycarbonyl-6-methyl-4-(p-tolyl)-3,4-dihydropyrimidin-2(1H)-one99
54-Nitrobenzaldehyde5-Ethoxycarbonyl-6-methyl-4-(4-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one99
64-Hydroxybenzaldehyde5-Ethoxycarbonyl-4-(4-hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one98
73,4,5-Trimethoxybenzaldehyde5-Ethoxycarbonyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one98
84-Methoxybenzaldehyde5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one97

Data adapted from Zanin et al., J. Braz. Chem. Soc., 2024.[8][9][10]

Visualizations

Reaction Workflow

The following diagram illustrates the one-pot synthesis of dihydropyrimidinones using this compound as a catalyst.

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up and Purification aldehyde Aromatic Aldehyde mixing Mixing and Heating (80°C) aldehyde->mixing ketoester Ethyl Acetoacetate ketoester->mixing urea Urea urea->mixing catalyst This compound (Catalyst) catalyst->mixing solvent_add Ethanol Addition and Reflux mixing->solvent_add precipitation Precipitation solvent_add->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization product Dihydropyrimidinone recrystallization->product

Caption: Workflow for the one-pot synthesis of dihydropyrimidinones.

Proposed Reaction Mechanism

The reaction is believed to proceed through an iminium intermediate, which is formed from the condensation of the aldehyde and urea, catalyzed by this compound. This is followed by the addition of the enol of the β-ketoester and subsequent cyclization and dehydration to yield the dihydropyrimidinone.

G aldehyde Aldehyde iminium Iminium Intermediate aldehyde->iminium urea Urea urea->iminium catalyst This compound (H+) catalyst->iminium catalysis open_chain Open-Chain Intermediate iminium->open_chain ketoester Ethyl Acetoacetate enol Enol Intermediate ketoester->enol enol->open_chain cyclization Cyclization & Dehydration open_chain->cyclization dhpm Dihydropyrimidinone cyclization->dhpm

Caption: Proposed mechanism for the Biginelli reaction.

Signaling Pathway of DHPMs as Eg5 Kinesin Inhibitors

Dihydropyrimidinones, such as Monastrol, act as inhibitors of the Eg5 kinesin motor protein, which plays a crucial role in mitosis. The inhibition of Eg5 disrupts the formation of the bipolar spindle, leading to cell cycle arrest and apoptosis.

G cluster_mitosis Mitosis Eg5 Eg5 Kinesin Spindle Bipolar Spindle Formation Eg5->Spindle Microtubules Microtubules Microtubules->Spindle Arrest Mitotic Arrest Spindle->Arrest disruption leads to DHPM Dihydropyrimidinone (e.g., Monastrol) Inhibition Inhibition DHPM->Inhibition Inhibition->Eg5 targets Apoptosis Apoptosis Arrest->Apoptosis

Caption: Inhibition of Eg5 kinesin by DHPMs leading to apoptosis.

References

Application Notes and Protocols: Microwave-Assisted Organic Synthesis with 2-Cyanoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for leveraging microwave-assisted organic synthesis (MAOS) in reactions involving 2-cyanoacetic acid and its derivatives. The use of microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and often improved product purity.[1][2][3] This technology is particularly effective for accelerating key carbon-carbon bond-forming reactions, making it a valuable tool in modern synthetic and medicinal chemistry.

Introduction to Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes microwave energy to heat chemical reactions.[2] Unlike conventional heating, which relies on conduction and convection, microwave irradiation heats the reaction mixture directly and efficiently by interacting with polar molecules and ions.[2] This rapid, "in-core" heating leads to a significant reduction in reaction times, often from hours to minutes, and can also minimize the formation of byproducts.[2][3] For researchers in drug development, this translates to faster compound library synthesis and accelerated lead optimization cycles.

Key Applications of this compound in MAOS

This compound and its active methylene (B1212753) derivatives, such as ethyl cyanoacetate (B8463686) and cyanoacetamide, are versatile building blocks in organic synthesis. Their utility is greatly enhanced by microwave irradiation in several key transformations, including:

  • Knoevenagel Condensation: A fundamental C-C bond-forming reaction between an active methylene compound and a carbonyl group. Microwave assistance dramatically accelerates this reaction, often under solvent-free or green solvent conditions.[4][5][6]

  • Gewald Reaction: A multi-component reaction that provides a straightforward route to highly substituted 2-aminothiophenes, which are important scaffolds in medicinal chemistry.[7][8][9] Microwave irradiation is highly effective in promoting this one-pot synthesis.[7][9]

  • Synthesis of Heterocyclic Compounds: this compound derivatives are crucial precursors for a wide array of heterocyclic systems, including pyridines, pyrans, and oxindoles.[10][11][12] MAOS provides a rapid and efficient method for constructing these complex molecular architectures.

Data Presentation: Reaction Condition Comparison

The following tables summarize quantitative data from various studies, highlighting the efficiency of microwave-assisted methods compared to conventional heating.

Table 1: Knoevenagel Condensation of Aldehydes with Cyanoacetamide/Ethyl Cyanoacetate

AldehydeActive Methylene CompoundCatalystSolventMethodTimeYield (%)Reference
4-MethoxybenzaldehydeCyanoacetamideTriethylamineNaCl solutionMicrowave (55 W)35 min99[13]
4-MethoxybenzaldehydeCyanoacetamideTriethylamineNaCl solutionConventional240 min98[13]
BenzaldehydeCyanoacetamideAmmonium (B1175870) AcetateSolvent-freeMicrowave (160-320 W)30-60 sec95[14]
Various AldehydesEthyl Cyanoacetatep-HydroxyapatiteSolvent-freeMicrowave (1250 W)2 minHigh[4]
Various AldehydesEthyl CyanoacetatePiperidine/P₂O₅ChlorobenzeneMicrowave2-15 minGood[6]

Table 2: Gewald Three-Component Reaction

Carbonyl CompoundActive Methylene CompoundBase/CatalystSolventMethodTimeYield (%)Reference
ButyraldehydeMethyl CyanoacetatePyrrolidineDMFMicrowave30 min92[7]
CyclohexanoneEthyl CyanoacetateMorpholineSolvent-freeMicrowave15 minGood[15]
Various KetonesEthyl Cyanoacetate/MalononitrileKF-AluminaSolvent-freeMicrowaveShort-[9]
Various Aldehydes/KetonesEthyl Cyanoacetate/Malononitrile[TMG][Lac] (Ionic Liquid)Ionic LiquidMicrowave-Good to High[16]

Table 3: Synthesis of Other Heterocycles

ReactantsProduct TypeCatalyst/BaseSolventMethodTimeYield (%)Reference
Isatins, Cyanoacetic Acid3-Hydroxy-2-oxindolesPiperidineDioxaneMicrowave5-10 minup to 98[10]
Aldehydes, Malononitrile, N-alkyl-2-cyanoacetamidesN-alkylated 2-pyridonesK₂CO₃Ethanol (B145695)Microwave15 min81-94[11]
Aldehydes, Malononitrile, N-alkyl-2-cyanoacetamidesN-alkylated 2-pyridonesK₂CO₃EthanolConventional180 min65-77[11]

Experimental Protocols

Protocol 1: Microwave-Assisted Knoevenagel Condensation (General Procedure)

This protocol is a general guideline for the Knoevenagel condensation of an aldehyde with an active methylene compound like cyanoacetamide or ethyl cyanoacetate under microwave irradiation.

Materials:

  • Aromatic or aliphatic aldehyde (1.0 mmol)

  • Active methylene compound (e.g., cyanoacetamide) (1.0 mmol)

  • Catalyst (e.g., ammonium acetate, triethylamine, piperidine) (catalytic amount)

  • Solvent (if applicable, e.g., ethanol, water, or solvent-free)

  • Microwave reactor with appropriate reaction vessels

Procedure:

  • In a microwave process vial, combine the aldehyde (1.0 mmol), the active methylene compound (1.0 mmol), and the chosen catalyst.

  • If the reaction is not solvent-free, add the appropriate solvent (2-3 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified power and temperature (e.g., 100-150 °C) for a short duration (typically 1-15 minutes). The reaction progress can be monitored by TLC.[1]

  • After the reaction is complete, cool the vessel to room temperature.

  • If a solid product forms, it can be collected by filtration and washed with a suitable solvent (e.g., cold ethanol or water).

  • If the product is in solution, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Gewald Reaction (General Procedure)

This protocol describes a typical one-pot, three-component synthesis of 2-aminothiophenes.

Materials:

  • Aldehyde or ketone (1.0 mmol)

  • Active methylene nitrile (e.g., ethyl cyanoacetate) (1.0 mmol)

  • Elemental sulfur (1.0 mmol, 32 mg)

  • Base (e.g., pyrrolidine, morpholine) (catalytic to stoichiometric amount)

  • Solvent (e.g., DMF, ethanol, or solvent-free)

  • Microwave reactor

Procedure:

  • To a microwave reaction vessel, add the carbonyl compound (1.0 mmol), the active methylene nitrile (1.0 mmol), elemental sulfur (1.0 mmol), and the base.

  • Add the solvent (2-3 mL) if the reaction is not being performed neat.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture for 15-30 minutes at a set temperature (e.g., 120-140 °C).[7]

  • After completion, allow the vessel to cool to a safe temperature.

  • The work-up procedure may vary. Often, the reaction mixture is poured into water, and the precipitated solid product is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Visualizations

The following diagrams illustrate the general workflow and a key reaction mechanism in microwave-assisted synthesis with this compound derivatives.

G cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification A Combine Reactants: - Carbonyl Compound - this compound Derivative - Catalyst/Base B Add Solvent (or Solvent-Free) A->B C Seal Microwave Vial B->C D Place Vial in Microwave Reactor C->D E Set Parameters: - Temperature - Time - Power D->E F Run Reaction (1-30 min) E->F G Cool Reaction Vessel F->G H Isolate Crude Product (Filtration/Extraction) G->H I Purify Product (Recrystallization/Chromatography) H->I J Characterize Final Product I->J

Caption: General workflow for microwave-assisted organic synthesis.

Knoevenagel cluster_reaction Reaction Core compound1 Aldehyde/Ketone (R-CO-R') intermediate Enolate Intermediate compound1->intermediate Nucleophilic Attack compound2 This compound Derivative (NC-CH2-COOR) compound2->intermediate Deprotonation catalyst Base catalyst->compound2 product Knoevenagel Product (α,β-unsaturated dinitrile/ester) intermediate->product Dehydration h2o H₂O microwave Microwave Irradiation (Δ) microwave->intermediate Accelerates all steps

References

Troubleshooting & Optimization

troubleshooting low yield in Knoevenagel condensation with 2-cyanoacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Knoevenagel condensation, with a specific focus on reactions involving 2-cyanoacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the Knoevenagel condensation and why is this compound used?

A1: The Knoevenagel condensation is a nucleophilic addition reaction between a carbonyl compound (an aldehyde or ketone) and a compound with an active methylene (B1212753) group, followed by a dehydration reaction to form a new carbon-carbon double bond.[1][2] The active methylene group is flanked by two electron-withdrawing groups, which increase the acidity of its protons.[1] this compound is an effective active methylene compound because the cyano (-CN) and carboxylic acid (-COOH) groups stabilize the intermediate carbanion, facilitating the reaction.[3][4]

Q2: What are the most common causes of low yield in the Knoevenagel condensation with this compound?

A2: Low yields in this reaction can often be attributed to several factors:

  • Catalyst Inefficiency: The choice and amount of catalyst are critical. Weak bases are typically used to avoid self-condensation of the aldehyde.[1][5]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a significant role and may require optimization.[5][6]

  • Purity of Reactants: Impurities in the aldehyde or this compound can inhibit the reaction.[7]

  • Presence of Water: The reaction produces water, which can shift the equilibrium back towards the reactants.[6][8]

  • Steric Hindrance: Bulky groups on the reactants can slow down the reaction rate.[5]

  • Side Reactions: Competing reactions such as self-condensation of the aldehyde or Michael addition can reduce the yield of the desired product.[5]

Q3: How can I minimize side reactions?

A3: To minimize side reactions, consider the following strategies:

  • Use a Weak Base: Strong bases can promote the self-condensation of aldehydes.[1] Weak bases like piperidine (B6355638), pyridine, or ammonium (B1175870) salts are generally preferred.[5]

  • Control Reactant Addition: Slowly adding the aldehyde to the mixture of the active methylene compound and catalyst can help to keep the concentration of the enolizable aldehyde low, thus minimizing self-condensation.[5]

  • Optimize Temperature and Reaction Time: Overly high temperatures or prolonged reaction times can lead to the formation of byproducts.[6][9] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal endpoint.[7]

Troubleshooting Guide for Low Yield

This guide provides a systematic approach to troubleshooting low yields in your Knoevenagel condensation with this compound.

dot

TroubleshootingWorkflow start Low Yield in Knoevenagel Condensation check_reactants Are reactants pure? start->check_reactants purify_reactants Action: Purify aldehyde and this compound. check_reactants->purify_reactants No check_catalyst Is the catalyst appropriate and active? check_reactants->check_catalyst Yes purify_reactants->check_catalyst optimize_catalyst Action: Optimize catalyst choice and concentration. Consider alternatives like piperidine, ammonium acetate (B1210297), or DABCO. check_catalyst->optimize_catalyst No check_conditions Are reaction conditions (temperature, solvent, time) optimal? check_catalyst->check_conditions Yes optimize_catalyst->check_conditions optimize_conditions Action: Systematically vary temperature, solvent, and reaction time while monitoring with TLC. check_conditions->optimize_conditions No check_water Is water being effectively removed? check_conditions->check_water Yes optimize_conditions->check_water remove_water Action: Use a Dean-Stark trap or add molecular sieves. check_water->remove_water No check_side_reactions Are there significant side reactions? check_water->check_side_reactions Yes remove_water->check_side_reactions minimize_side_reactions Action: Use a weaker base, control reactant addition, and optimize reaction time and temperature. check_side_reactions->minimize_side_reactions Yes end Improved Yield check_side_reactions->end No minimize_side_reactions->end

Caption: A logical workflow for troubleshooting low-yield Knoevenagel reactions.

Experimental Protocols

Protocol 1: General Knoevenagel Condensation using Piperidine and Pyridine (Doebner Modification)

This protocol is a modification of the Doebner method, where decarboxylation often follows the condensation when a carboxylic acid like this compound is used in pyridine.[1][4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.2 equivalents) in pyridine.

  • Reactant Addition: To this solution, add the aldehyde (1 equivalent) portion-wise.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., ~0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.[4]

  • Workup: After completion, cool the reaction mixture and quench with a 2M solution of hydrochloric acid. If a precipitate forms, cool the mixture in an ice bath to maximize precipitation.

  • Isolation: Collect the product by filtration, wash with cold water, and dry.

Protocol 2: Microwave-Assisted Knoevenagel Condensation using Potassium Hydroxide

This method utilizes microwave irradiation to accelerate the reaction.

  • Reaction Mixture: In a microwave reactor vessel, combine the aldehyde (1 mmol), this compound (1 mmol), and KOH (20 mol%, 0.7 M) in water (5 mL).[3]

  • Microwave Irradiation: Irradiate the mixture at 50 W and stir at 75 °C for 20 minutes.[3] Monitor the reaction progress by TLC.

  • Workup: After completion, add 1 mL of HCl (3 M) and stir the solution for 30 minutes.

  • Extraction: Extract the product with ethyl acetate (3 x 25 mL).[3]

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Data Presentation

The following table summarizes various reaction conditions and their corresponding yields for the Knoevenagel condensation.

CatalystSolventAldehydeTemperatureTimeYield (%)Reference
PiperidinePyridineVarious AromaticRefluxSeveral hoursVaries[4]
KOH (20 mol%)WaterVarious Aromatic75 °C (MW)20 min65-97[3]
DABCO[HyEtPy]Cl–H₂OVarious Aromatic50 °C5-40 min83-99[9]
Ammonium AcetateTolueneVarious AromaticRefluxVariesHigh[10]
TriethylamineEthanolVarious AromaticMW35 min70-90[11]

Reaction Mechanism and Potential Side Reactions

The following diagram illustrates the general mechanism of the base-catalyzed Knoevenagel condensation and highlights potential side reactions.

dot

KnoevenagelMechanism cluster_main_pathway Main Reaction Pathway cluster_side_reactions Potential Side Reactions Active Methylene NC-CH2-COOH Carbanion NC-CH(-)-COOH Active Methylene->Carbanion + Base Intermediate R-CH(O-)-CH(CN)COOH Carbanion->Intermediate + R-CHO Carbanion_side NC-CH(-)-COOH Aldehyde R-CHO Protonation R-CH(OH)-CH(CN)COOH Intermediate->Protonation + H+ Dehydration R-CH=C(CN)COOH Protonation->Dehydration - H2O Decarboxylation R-CH=CH-CN Dehydration->Decarboxylation - CO2 (optional, e.g., with heat/pyridine) Aldehyde_self R-CHO Self_Condensation Aldol Self-Condensation Product Aldehyde_self->Self_Condensation + R-CHO, Strong Base Product R-CH=C(CN)COOH Michael_Addition Michael Addition Product Product->Michael_Addition + NC-CH(-)-COOH

References

Technical Support Center: Optimizing Catalyst Selection for the Biginelli Reaction with 2-Cyanoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Biginelli reaction with 2-cyanoacetic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction with this compound is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Biginelli reaction involving this compound can stem from several factors. Here are the primary aspects to investigate:

  • Catalyst Choice and Loading: The selection of an appropriate catalyst is crucial. Both Brønsted and Lewis acids can catalyze the reaction, but their effectiveness varies. Ensure you are using an optimized catalyst loading, as too little may result in incomplete conversion and too much can sometimes lead to side reactions. For instance, using cyanoacetic acid itself as a Brønsted acid catalyst has been shown to produce high yields.[1][2]

  • Reaction Conditions: Temperature and reaction time are critical parameters. An insufficient reaction time or a temperature that is too low can lead to incomplete reactions. Conversely, excessively high temperatures or prolonged reaction times might cause degradation of reactants or products. It's advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

  • Solvent Selection: The choice of solvent can significantly influence the reaction rate and yield. While some reactions proceed well under solvent-free conditions, others benefit from polar solvents like ethanol (B145695) or acetonitrile.

  • Purity of Reagents: Ensure that the aldehyde, this compound, and urea (B33335) (or its derivative) are of high purity. Impurities can interfere with the reaction and lead to the formation of byproducts.

  • Stoichiometry of Reactants: The molar ratio of the three components should be carefully controlled. Often, a slight excess of the active methylene (B1212753) compound or urea is used to drive the reaction to completion.

Q2: What are the most effective types of catalysts for the Biginelli reaction with this compound or its esters?

A2: A wide range of catalysts have been successfully employed in the Biginelli reaction. The choice of catalyst can depend on the specific substrates and desired reaction conditions (e.g., solvent-free, mild conditions). Here's a summary of commonly used catalyst types:

  • Brønsted Acids: These are among the most common catalysts. Examples include:

    • Cyanoacetic Acid: Interestingly, the reactant itself can act as an effective Brønsted acid catalyst.[1][2]

    • p-Toluenesulfonic acid (p-TSA)

    • Hydrochloric Acid (HCl) and Sulfuric Acid (H₂SO₄) [3]

    • Organic acids like acetic acid.[4]

  • Lewis Acids: These are also highly effective and can offer advantages in terms of reaction rates and yields. Examples include:

    • Metal Halides: Zinc chloride (ZnCl₂), Indium(III) chloride (InCl₃), Iron(III) chloride (FeCl₃), and others have been widely used.[4][5][6]

    • Lanthanide Triflates: Ytterbium(III) triflate (Yb(OTf)₃) is a notable example, often used in solvent-free conditions.[7]

    • Boron Trifluoride (BF₃) [8]

  • Heterogeneous Catalysts: These offer the advantage of easy separation and recyclability. Examples include:

    • Zeolites, Clays, and Silica-supported Acids: Materials like Nafion-H, Amberlyst-70, and silica-supported perchloric acid have been used.[4][9]

  • Ionic Liquids: These can act as both the solvent and the catalyst, offering a "green" alternative.[9]

Q3: I am observing side reactions in my Biginelli reaction. What are the likely byproducts and how can I minimize their formation?

A3: Side reactions in the Biginelli synthesis can lead to a complex reaction mixture and reduced yield of the desired dihydropyrimidinone. Common side reactions include:

  • Knoevenagel Condensation: The aldehyde can react with this compound to form a Knoevenagel condensation product. This is more likely if the subsequent cyclization step is slow.

  • Self-Condensation of Reactants: Aldehydes can undergo self-condensation, especially under basic conditions.

  • Formation of Ureide Intermediates: Open-chain ureide intermediates may fail to cyclize, remaining as impurities in the final product.

To minimize these side reactions:

  • Optimize Catalyst: The choice of catalyst can influence the relative rates of the desired reaction and side reactions. Experiment with different catalysts to find one that favors the Biginelli pathway.

  • Control Reaction Temperature: Higher temperatures can sometimes promote side reactions. Running the reaction at the lowest effective temperature can improve selectivity.

  • Order of Addition of Reagents: In some cases, the order in which the reactants are mixed can influence the outcome.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No reaction or very low conversion Ineffective or insufficient catalyst.- Increase catalyst loading.- Switch to a more potent catalyst (e.g., a strong Lewis acid like Yb(OTf)₃).- Ensure the catalyst is active and not degraded.
Low reaction temperature.- Increase the reaction temperature in increments.- Consider using microwave irradiation to accelerate the reaction.
Inappropriate solvent.- Try running the reaction under solvent-free conditions.- Test different solvents such as ethanol, acetonitrile, or ionic liquids.[9]
Formation of multiple products/spots on TLC Side reactions are occurring.- Lower the reaction temperature.- Optimize the stoichiometry of the reactants.- Change the catalyst to one that is more selective.
Impure starting materials.- Purify the aldehyde, this compound, and urea before use.
Difficulty in product isolation/purification Product is highly soluble in the reaction solvent.- After the reaction, try to precipitate the product by adding a non-polar solvent or by cooling the reaction mixture.
Complex mixture of products.- Refer to the "Formation of multiple products" section for solutions to minimize side reactions.- Employ column chromatography for purification.
Reaction stalls before completion Catalyst deactivation.- If using a heterogeneous catalyst, it may need regeneration.- For some reactions, adding a second portion of the catalyst midway may help.
Reversible reaction equilibrium.- Try to remove a byproduct (e.g., water) as it is formed, if feasible.

Data Presentation: Catalyst Performance in Biginelli-type Reactions

The following tables summarize quantitative data for different catalysts used in Biginelli and related reactions involving active methylene compounds like ethyl cyanoacetate, which is structurally similar to this compound.

Table 1: Comparison of Catalysts for the Synthesis of Dihydropyrimidinones using Ethyl Cyanoacetate.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
DIPEAc20EthanolReflux3.592[10]
DIPEAc- (as solvent)DIPEAcRoom Temp1.596[10]
No Catalyst0EthanolReflux9No Product[10]
p-TSA20EthanolReflux475[10]
Acetic Acid20EthanolReflux565[10]

Table 2: Optimization of the Biginelli Reaction using Cyanoacetic Acid as a Catalyst.

EntryCatalyst (mol%)Temperature (°C)Time (h)Conversion/Yield (%)Reference
1060655[1][2]
21060466[1][2]
31060668[1][2]
42060475[1][2]
53060486[1][2]
63080499[1][2]

Experimental Protocols

General Procedure for the Biginelli Reaction using Cyanoacetic Acid as a Catalyst [1][2]

  • In a round-bottom flask, mix the aldehyde (0.5 mmol), ethyl acetoacetate (B1235776) (1 mmol), and urea (0.75 mmol).

  • Add cyanoacetic acid (30 mol%) as the catalyst.

  • Stir the mixture at 80 °C. Initially, the reaction is performed under solvent-free conditions for 2 hours.

  • After 2 hours, add 200 µL of ethanol and continue the reaction for an additional 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add cold water to the flask to precipitate the crude product.

  • Collect the solid product by filtration, wash with cold water and ethanol, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

Visualizations

Biginelli_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Reagents Select Reagents: - Aldehyde - this compound - Urea/Thiourea Mixing Mix Reactants and Catalyst Reagents->Mixing Catalyst Select Catalyst: - Brønsted Acid - Lewis Acid - Heterogeneous Catalyst->Mixing Heating Heat to Optimal Temperature Mixing->Heating Monitoring Monitor Progress (TLC) Heating->Monitoring Quenching Quench Reaction (e.g., add water) Monitoring->Quenching Reaction Complete Isolation Isolate Crude Product (Filtration) Quenching->Isolation Purification Purify Product (Recrystallization/ Chromatography) Isolation->Purification Analysis Characterize Product (NMR, IR, MS) Purification->Analysis

Caption: Experimental workflow for the Biginelli reaction.

Biginelli_Mechanism Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium Urea Urea Urea->Acyliminium Catalyst Acid Catalyst (H+) Catalyst->Aldehyde Protonation Intermediate Open-Chain Ureide Intermediate Acyliminium->Intermediate Cyanoacetate_Enol Enol of This compound Cyanoacetate_Enol->Intermediate Nucleophilic Attack DHPM Dihydropyrimidinone (Final Product) Intermediate->DHPM Cyclization & Dehydration

Caption: Simplified mechanism of the acid-catalyzed Biginelli reaction.

References

preventing side product formation in Gewald reaction using 2-cyanoacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the Gewald reaction using 2-cyanoacetic acid. Our goal is to help you minimize side product formation and optimize the yield of your desired 2-aminothiophene-3-carboxylic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the Gewald reaction?

The Gewald reaction is a one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[1] It typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) compound (in this case, this compound) and elemental sulfur in the presence of a base.[2][3]

Q2: What is the general mechanism of the Gewald reaction?

The reaction proceeds through three main stages:

  • Knoevenagel Condensation: A base catalyzes the condensation between the carbonyl compound and this compound to form an α,β-unsaturated cyanoacetic acid intermediate.[2]

  • Sulfur Addition: Elemental sulfur adds to the intermediate. The exact mechanism is complex and may involve polysulfide intermediates.[4]

  • Cyclization and Tautomerization: The sulfur adduct undergoes intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[2]

Q3: What are the common side products when using this compound?

The most common side products include:

  • Dimerization of the Knoevenagel intermediate: The α,β-unsaturated intermediate can react with itself, especially at high concentrations or with highly reactive substrates.[1]

  • Unreacted starting materials: Incomplete reaction can leave residual ketone, this compound, and sulfur.

  • Decarboxylation products: While less commonly reported as a major side product in optimized Gewald reactions, the α,β-unsaturated cyanoacetic acid intermediate could potentially undergo decarboxylation under certain conditions, leading to other byproducts.

Q4: Why is the choice of base critical in this reaction?

The base plays a crucial role in catalyzing the initial Knoevenagel condensation.[1] The basicity and concentration can significantly impact the reaction rate and selectivity. An appropriate base will promote the desired reaction pathway while minimizing side reactions like dimerization.[1]

Troubleshooting Guides

Issue 1: Low Yield of the Desired 2-Aminothiophene Product
Possible Cause Troubleshooting Steps
Inefficient Knoevenagel Condensation - Optimize the base: Use a milder base like morpholine (B109124) or triethylamine. Stronger bases can sometimes promote side reactions. A comparative study might be necessary for your specific substrates. - Adjust base concentration: Typically, a catalytic amount of base is sufficient. Stoichiometric amounts may not be necessary and could lead to side product formation.
Poor Sulfur Solubility/Reactivity - Solvent choice: Use polar protic solvents like ethanol (B145695) or methanol (B129727) to improve sulfur solubility.[1] - Temperature: Gently heating the reaction mixture to 40-60°C can enhance sulfur's reactivity. Avoid excessive heat, which can promote side reactions.[5]
Incomplete Reaction - Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion. - Optimize temperature: A moderate increase in temperature may drive the reaction to completion, but be cautious of increased side product formation.
Steric Hindrance For sterically hindered ketones, a two-step procedure may be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel condensation, and then react it with sulfur and a base in a separate step.[2]
Issue 2: High Levels of Side Product Formation
Side Product Mitigation Strategies
Dimer of Knoevenagel Intermediate - Lower reactant concentration: Performing the reaction at a lower concentration can disfavor the bimolecular dimerization reaction.[6] - Control rate of addition: Slow, controlled addition of the carbonyl compound to the mixture of this compound, sulfur, and base can help maintain a low concentration of the reactive intermediate. - Optimize the base: Using a milder base or a catalytic amount can reduce the rate of dimerization.[1]
Unreacted Starting Materials - Ensure proper stoichiometry: Accurately measure all reactants. A slight excess of sulfur is sometimes used. - Optimize reaction conditions: Refer to the troubleshooting steps for low yield to drive the reaction to completion.
Potential Decarboxylation Byproducts - Mild reaction conditions: Avoid excessively high temperatures and strong bases, which could favor decarboxylation of the cyanoacetic acid derivative.

Experimental Protocols

General Protocol for the Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid

This protocol describes the reaction of cyclohexanone (B45756), this compound, and sulfur.

Materials:

  • Cyclohexanone

  • This compound

  • Elemental Sulfur

  • Morpholine (or other suitable base)

  • Ethanol (or other suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (10 mmol, 1 eq), this compound (10 mmol, 1 eq), and elemental sulfur (12 mmol, 1.2 eq).

  • Add ethanol (20-30 mL) to the flask.

  • Add morpholine (2 mmol, 0.2 eq) to the reaction mixture.

  • Stir the mixture at room temperature or gently heat to 40-50°C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

  • If a precipitate forms, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.[2]

  • Collect the crude product by filtration and wash with water.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Data Presentation

The following tables provide illustrative data on how reaction parameters can influence the yield of the desired product. Note that optimal conditions will vary depending on the specific substrates used.

Table 1: Effect of Base on Product Yield

Base (0.2 eq)SolventTemperature (°C)Time (h)Yield (%)
MorpholineEthanol504~85
TriethylamineEthanol504~80
PiperidineEthanol504~75
NoneEthanol5024<5

Table 2: Effect of Solvent on Product Yield

SolventBaseTemperature (°C)Time (h)Yield (%)
EthanolMorpholine504~85
MethanolMorpholine504~82
IsopropanolMorpholine506~70
DMFMorpholine503~90 (purification may be more challenging)

Visualizations

Reaction Pathway and Side Product Formation

Gewald_Reaction Start Ketone/Aldehyde + This compound + Sulfur Knoevenagel Knoevenagel Condensation Start->Knoevenagel Intermediate α,β-Unsaturated Cyanoacetic Acid Knoevenagel->Intermediate Sulfur_Addition Sulfur Addition Intermediate->Sulfur_Addition Dimerization Dimerization Intermediate->Dimerization Sulfur_Adduct Sulfur Adduct Sulfur_Addition->Sulfur_Adduct Cyclization Intramolecular Cyclization Sulfur_Adduct->Cyclization Product 2-Aminothiophene-3- carboxylic Acid Cyclization->Product Dimer Dimeric Side Product Dimerization->Dimer

Caption: General workflow of the Gewald reaction and the dimerization side pathway.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Check_Reaction Check Reaction Parameters Start->Check_Reaction Incomplete Incomplete Reaction? Check_Reaction->Incomplete Side_Products Side Products Observed? Incomplete->Side_Products No Increase_Time Increase Reaction Time or Temperature Incomplete->Increase_Time Yes Optimize_Base Optimize Base/ Solvent Side_Products->Optimize_Base Yes Purification Review Purification Procedure Side_Products->Purification No End Improved Yield Increase_Time->End Optimize_Base->End Purification->End

Caption: A logical workflow for troubleshooting low product yield in the Gewald reaction.

References

Technical Support Center: Purification of 2-Cyanoacetic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from 2-cyanoacetic acid reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of products from this compound reactions, such as the Knoevenagel condensation.

Issue 1: Low or No Product Yield After Work-up

Q: My reaction (e.g., Knoevenagel condensation) seems to be complete by TLC, but I have a low yield of my desired product after purification. What could be the issue?

A: Low product yield after work-up can be attributed to several factors, from the reaction conditions themselves to the purification process. Here is a systematic approach to troubleshoot this issue:

Possible Causes & Solutions:

  • Incomplete Reaction: While TLC may indicate the consumption of starting material, the reaction may not have gone to completion. Consider extending the reaction time or moderately increasing the temperature, while continuing to monitor by TLC.[1]

  • Side Reactions: Unwanted side reactions can consume your starting materials or product.

    • Self-condensation of the carbonyl compound: This is more likely with strong bases. Using a milder base like piperidine (B6355638) or ammonium (B1175870) acetate (B1210297) can mitigate this.[2]

    • Michael Addition: The product of a Knoevenagel condensation can sometimes react with another molecule of the active methylene (B1212753) compound. To minimize this, use a 1:1 stoichiometric ratio of your reactants and monitor the reaction closely, stopping it once the starting material is consumed.[3]

  • Product Solubility: Your product might have some solubility in the aqueous layer during extraction or in the wash solutions.

    • Back-extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

    • Salting Out: Adding a saturated brine solution during extraction can decrease the solubility of your organic product in the aqueous phase.[4]

  • Product Volatility: If your product is volatile, it may be lost during solvent removal under reduced pressure (e.g., rotary evaporation). Use moderate temperatures and pressures during this step.

  • Purification Losses: Significant product loss can occur during purification steps.

    • Crystallization: Ensure you are using the minimum amount of hot solvent to dissolve your product to maximize recovery upon cooling.[5]

    • Chromatography: Improper solvent system selection can lead to poor separation or irreversible binding of the product to the stationary phase. Optimize your solvent system using TLC first.

Issue 2: Difficulty with Product Crystallization ("Oiling Out")

Q: I am trying to purify my solid product by crystallization, but it is separating as an oil instead of crystals. What should I do?

A: "Oiling out" occurs when the solid melts in the hot solvent or separates from the solution at a temperature above its melting point. Here are several strategies to address this:

Troubleshooting "Oiling Out":

  • Increase Solvent Volume: Your product may be coming out of the solution too rapidly. Reheat the mixture and add more of the "good" solvent to keep the product dissolved longer as it cools.[5]

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling.

  • Solvent System Modification:

    • If using a single solvent, try a mixed-solvent system. Dissolve the compound in a "good" solvent in which it is highly soluble, and then add a "poor" solvent (in which it is less soluble) dropwise at the boiling point until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the oil and then allow it to cool slowly.[6]

    • Ensure the boiling point of your solvent or solvent mixture is lower than the melting point of your compound.[7]

  • Scratching and Seeding:

    • Scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites for crystal growth.

    • Add a small "seed" crystal of the pure product to the cooled solution to initiate crystallization.

  • Remove Impurities: Oiling out can be caused by the presence of impurities that depress the melting point of your product. Consider an initial purification step like a quick filtration through a small plug of silica (B1680970) gel before attempting crystallization.

Issue 3: Emulsion Formation During Extraction

Q: I am performing an acid-base extraction, and a persistent emulsion has formed between the organic and aqueous layers. How can I break it?

A: Emulsions are a common problem during liquid-liquid extractions, especially when acidic or basic solutions are involved. Here are several techniques to break an emulsion:

Methods to Break Emulsions:

  • Time and Gentle Agitation: Allow the separatory funnel to stand undisturbed for a period. Sometimes, gentle swirling or tapping the side of the funnel can help the layers to separate.

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to force the separation of the two phases.[4]

  • Change in pH: If the emulsion is stabilized by acidic or basic impurities, adding a few drops of dilute acid or base can sometimes help to break it.

  • Filtration: For stubborn emulsions, you can try filtering the mixture through a plug of glass wool or Celite®.[8]

  • Centrifugation: If available, centrifuging the mixture is a very effective method for breaking emulsions.

  • Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the properties of the organic phase enough to break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a Knoevenagel condensation reaction with this compound?

A1: Common impurities include unreacted starting materials (aldehyde/ketone and this compound), the Michael adduct (from the reaction of the product with another molecule of this compound), and self-condensation products of the aldehyde or ketone.[3] The catalyst (e.g., piperidine) may also be present as an impurity if not properly removed during work-up.

Q2: How do I choose an appropriate solvent for recrystallizing my product?

A2: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[7] A good starting point is to test the solubility of a small amount of your crude product in various solvents at room temperature and then with heating. For polar products, polar solvents like ethanol (B145695) or water are often good choices. For non-polar products, consider solvents like hexanes or toluene. Mixed solvent systems, such as ethanol/water or ethyl acetate/hexanes, are also very useful.[8][9]

Q3: When should I use acid-base extraction for purification?

A3: Acid-base extraction is a powerful technique for separating acidic or basic compounds from neutral compounds.[10] If your product is acidic (like a carboxylic acid) or basic (like an amine), you can use this method to separate it from neutral impurities or byproducts. For example, you can wash an organic solution with a basic aqueous solution (like sodium bicarbonate) to extract an acidic product into the aqueous layer. The product can then be recovered by acidifying the aqueous layer.[11]

Q4: How can I monitor the progress of my reaction effectively?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.[1] Spot the reaction mixture alongside the starting materials on a TLC plate. As the reaction proceeds, you should see the spot corresponding to the starting material diminish and a new spot for the product appear. A "cospot," where the reaction mixture and starting material are spotted in the same lane, can help to confirm if the starting material has been consumed.[12]

Q5: What is the purpose of a brine wash during an extraction?

A5: A brine (saturated aqueous sodium chloride) wash is typically the final wash of an organic layer during an extraction. Its primary purpose is to remove the majority of the dissolved water from the organic solvent before the final drying step with a solid drying agent (like anhydrous sodium sulfate (B86663) or magnesium sulfate). This makes the drying agent more effective and reduces the amount needed.[4][12]

Data Presentation

Table 1: Common Recrystallization Solvents for this compound Derivatives

Solvent/Solvent SystemPolarityTypical Use
Ethanol/WaterPolarFor products with moderate polarity. The product is dissolved in hot ethanol, and water is added until turbidity is observed.[8]
Ethyl Acetate/HexanesMedium/Non-polarSuitable for less polar products. The product is dissolved in hot ethyl acetate, and hexanes are added.[8]
TolueneNon-polarFor non-polar, aromatic products.
IsopropanolPolarA common alternative to ethanol.
AcetonitrilePolar AproticCan be effective for a range of polarities.

Table 2: Typical TLC Solvent Systems for Knoevenagel Condensation Products

Product PolarityRecommended Solvent System (v/v)Expected Rf Range
Non-polar5-20% Ethyl Acetate in Hexanes0.3 - 0.6
Moderately Polar30-50% Ethyl Acetate in Hexanes0.3 - 0.6
Polar5-10% Methanol in Dichloromethane0.2 - 0.5
Very Polar10% NH4OH in Methanol / DichloromethaneVaries

Experimental Protocols

Protocol 1: General Procedure for Recrystallization (Single Solvent)
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of the chosen solvent. If it dissolves at room temperature, the solvent is not suitable. If it doesn't dissolve, heat the test tube. If the solid dissolves upon heating and reappears upon cooling, the solvent is likely suitable.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the selected solvent to just cover the solid. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven or air dry them.

Protocol 2: General Procedure for Acid-Base Extraction

This protocol describes the separation of a neutral product from acidic impurities (e.g., unreacted this compound).

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution one or two more times.

  • Combine Aqueous Layers: Combine the aqueous layers. This contains the salt of the acidic impurity.

  • Wash Organic Layer: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified neutral product.

  • Recovery of Acidic Impurity (Optional): To recover the acidic impurity, cool the combined aqueous layers in an ice bath and acidify with dilute HCl until the solution is acidic (test with pH paper). If a precipitate forms, it can be collected by vacuum filtration.

Visualizations

Experimental_Workflow_Purification start Crude Reaction Mixture extraction Liquid-Liquid Extraction (e.g., with NaHCO3) start->extraction organic_layer Organic Layer (Contains Product) extraction->organic_layer Separate Layers aqueous_layer Aqueous Layer (Contains Impurities) extraction->aqueous_layer drying Dry with Na2SO4 organic_layer->drying filtration Filter drying->filtration concentration Concentrate (Rotary Evaporator) filtration->concentration crude_solid Crude Solid/Oil concentration->crude_solid purification_choice Purification Method crude_solid->purification_choice crystallization Crystallization purification_choice->crystallization If Solid chromatography Column Chromatography purification_choice->chromatography If Liquid or Difficult Separation pure_product Pure Product crystallization->pure_product chromatography->pure_product

Caption: General experimental workflow for the purification of a neutral product from a this compound reaction.

Troubleshooting_Crystallization start Attempt Crystallization oiling_out Product 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat_add_solvent Reheat & Add More 'Good' Solvent oiling_out->reheat_add_solvent Yes scratch_seed Scratch Flask or Add Seed Crystal no_crystals->scratch_seed Yes concentrate Concentrate Solution (Boil off some solvent) no_crystals->concentrate No, solution is likely not saturated slow_cool Cool Slowly reheat_add_solvent->slow_cool success Successful Crystallization slow_cool->success scratch_seed->success concentrate->slow_cool

Caption: Troubleshooting logic for common crystallization problems.

References

effect of solvent polarity on 2-cyanoacetic acid condensation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding 2-cyanoacetic acid condensation reactions, a key method for forming carbon-carbon double bonds.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the this compound condensation reaction?

A1: The this compound condensation, a variant of the Knoevenagel condensation, is a two-step process. It begins with a nucleophilic addition of a carbanion (formed by the deprotonation of the active methylene (B1212753) group in this compound by a weak base) to a carbonyl compound (an aldehyde or ketone), forming a β-hydroxy intermediate. This is followed by a dehydration step, which eliminates a water molecule to create an α,β-unsaturated product.[1][2]

Q2: How does solvent polarity affect the reaction?

A2: Solvent choice is a critical parameter that can significantly influence reaction rates and yields.[2] Polar solvents are generally favored for these reactions.[3]

  • Polar protic solvents (e.g., ethanol (B145695), water) can stabilize charged intermediates like enolates through hydrogen bonding, which can accelerate the initial nucleophilic addition.[2][4]

  • Polar aprotic solvents (e.g., DMF, acetonitrile) are also effective and can accelerate the dehydration step. In some cases, polar aprotic solvents have been shown to lead to faster reaction kinetics compared to protic solvents.

  • Nonpolar solvents (e.g., toluene, diethyl ether) generally result in longer reaction times compared to polar solvents.[5]

Q3: Why is a weak base typically used as a catalyst?

A3: A weak base is necessary to deprotonate the this compound, forming the reactive carbanion.[6] Using a strong base can lead to undesirable side reactions, such as the self-condensation of the aldehyde reactant (Cannizzaro reaction) or hydrolysis of ester groups if present.[7][8] Common weak bases used include piperidine (B6355638), pyridine, and ammonium (B1175870) salts.[6][8]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?

A: Low or no yield can stem from several factors. A systematic approach to troubleshooting is recommended.[8]

Potential Cause Explanation Suggested Solution
Inactive Methylene Compound The acidity of the active methylene compound is crucial for deprotonation by the weak base.Ensure the this compound is of high purity.
Catalyst Inefficiency The chosen weak base may not be effective enough, or it may have degraded.Optimize the catalyst. Consider alternatives like DABCO or ammonium salts. Ensure the correct catalytic amount is used.[6][8]
Sub-optimal Temperature The reaction may be too slow at lower temperatures.Increase the reaction temperature. However, be cautious as excessively high temperatures can promote side reactions.[3][9]
Presence of Water The reaction produces water, which can inhibit the reaction equilibrium.For non-aqueous solvents, consider using a Dean-Stark trap or adding molecular sieves to remove water.[3][6]
Impure Reactants Impurities in the aldehyde or this compound can interfere with the reaction.Use high-purity starting materials.[6]
Steric Hindrance Bulky groups on the reactants can slow down the reaction.Increase the reaction time or temperature to overcome steric hindrance.[8]

Issue 2: Formation of Side Products

Q: I am observing significant amounts of side products in my reaction mixture. How can I identify and minimize their formation?

A: The most common side reactions are the self-condensation of the carbonyl compound and Michael addition of the active methylene compound to the product.[8]

Side Product Explanation Suggested Solution
Aldehyde Self-Condensation This occurs when the aldehyde reacts with itself, often promoted by stronger bases.Use a weak base catalyst. Consider adding the aldehyde slowly to the reaction mixture to keep its concentration low at any given time.[8]
Michael Addition The carbanion from this compound can add to the α,β-unsaturated product.Use stoichiometric amounts of the reactants. A slight excess of the aldehyde can sometimes minimize this.
Polymerization (for cyanoacrylates) If the product is a cyanoacrylate, it can be prone to anionic polymerization, especially in the presence of bases or moisture.When purifying, consider using acidified solvents for chromatography or adding a polymerization inhibitor during distillation.[9]

Quantitative Data Summary

The following tables summarize the effect of different solvents on the Knoevenagel condensation reaction.

Table 1: Effect of Solvent on the Condensation of 4-Nitrobenzaldehyde and Malononitrile

Solvent Polarity Conversion (%) Time Selectivity (%)
TolueneNonpolar991 h100
Acetonitrile (B52724)Polar Aprotic9915 min100
MethanolPolar Protic391 h87
Tetrahydrofuran (THF)Polar Aprotic8115 min100
Dimethylformamide (DMF)Polar Aprotic9915 min100
Diethyl EtherNonpolar612 h100

Data adapted from a study on Knoevenagel condensation.[5] It is noteworthy that polar aprotic solvents like DMF and acetonitrile resulted in high conversions in a significantly shorter time.

Table 2: Effect of Solvent on the Condensation of Benzaldehyde and Ethyl Cyanoacetate (B8463686)

Solvent Yield (%)
Ethanol97
Dichloromethane85
Acetonitrile81
Tetrahydrofuran (THF)78
Toluene72
Water66
n-Hexane32

Data adapted from a study utilizing a specific heterogeneous catalyst.[10] In this system, the polar protic solvent ethanol provided the highest yield.

Experimental Protocols

Below are generalized experimental protocols for this compound condensation reactions.

Protocol 1: Conventional Heating with Piperidine Catalyst

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aldehyde (1.0 eq) and this compound (1.1 eq) in a suitable solvent (e.g., ethanol, 10-20 mL).[11]

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.[11]

  • Reaction: Heat the mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[11]

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product and wash it with a cold solvent (e.g., ethanol). If no precipitate forms, the product can be isolated by extraction or crystallization.[6][11]

Protocol 2: Microwave-Assisted Synthesis in Water

  • Setup: In a microwave reactor vessel, combine the aldehyde (1 mmol), this compound (1 mmol), and an aqueous solution of KOH (20 mol%).[11][12]

  • Reaction: Seal the vessel and irradiate the mixture in the microwave reactor at a set temperature (e.g., 75°C) for a specified time (e.g., 20 minutes) with stirring.[11][12]

  • Workup: After the reaction is complete, cool the vessel to room temperature. Acidify the reaction mixture (e.g., with 1 M HCl) to precipitate the product.[11][12]

  • Isolation: Filter the solid product, wash with cold water, and dry under a vacuum.[11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep_reactants Combine Aldehyde, This compound, and Solvent add_catalyst Add Catalyst (e.g., Piperidine, KOH) prep_reactants->add_catalyst react Stir at Appropriate Temperature (Room Temp to Reflux or Microwave) add_catalyst->react monitor Monitor Progress by TLC react->monitor Periodically monitor->react Incomplete cool Cool Reaction Mixture monitor->cool Complete isolate Isolate Crude Product (Filtration or Extraction) cool->isolate purify Purify Product (Recrystallization or Chromatography) isolate->purify troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_water Byproduct Inhibition start Low or No Yield catalyst_check Is the catalyst active and appropriate? start->catalyst_check catalyst_solution Action: Optimize catalyst type and amount. Consider alternatives like DABCO. catalyst_check->catalyst_solution No temp_check Are temperature and reaction time sufficient? catalyst_check->temp_check Yes temp_solution Action: Increase temperature or extend reaction time. Monitor with TLC. temp_check->temp_solution No water_check Is water being removed (if applicable)? temp_check->water_check Yes water_solution Action: Use a Dean-Stark trap or add molecular sieves. water_check->water_solution No

References

Technical Support Center: Managing Decarboxylation of 2-Cyanoacetic Acid at High Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for managing the high-temperature decarboxylation of 2-cyanoacetic acid. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the high-temperature decarboxylation of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Reaction is too vigorous or uncontrollable - Temperature is too high, leading to a rapid rate of CO₂ evolution.- "Hot spots" in the reaction mixture due to inefficient stirring.- Large-scale reaction without proper heat management.- Reduce the reaction temperature. Start at a lower temperature and gradually increase it.- Improve stirring efficiency to ensure even heat distribution.- For larger scale reactions, consider adding the this compound portion-wise to the hot solvent or catalyst mixture.- Use a high-boiling point solvent to help dissipate heat.
Low yield of acetonitrile (B52724) - Incomplete reaction.- Evaporation of the product (acetonitrile has a boiling point of 81.6 °C).- Side reactions or polymerization.- Sublimation of the starting material.- Monitor the reaction progress using HPLC or IR spectroscopy to ensure it goes to completion.[1][2][3]- Use a reflux condenser to prevent the loss of acetonitrile.- Optimize the reaction temperature. Temperatures that are too high can lead to decomposition.- Consider using a catalyst to allow for lower reaction temperatures.[3][4]- Ensure the reaction setup is well-sealed to prevent loss of volatile components.
Product is discolored (yellow, brown, or black) - Formation of polymeric or tar-like byproducts due to excessive heat.- Presence of impurities in the starting material.- Reaction with oxygen at high temperatures.- Lower the reaction temperature. - Purify the this compound before use if impurities are suspected.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]- Use a solvent to help moderate the reaction and prevent localized overheating.
Formation of solid byproducts - Polymerization of the starting material or product.- Side reactions leading to insoluble compounds.- Filter the reaction mixture after cooling to remove any solid byproducts.- Optimize reaction conditions (temperature, solvent, catalyst) to minimize side reactions.- Consider a different solvent that may better solubilize all components.

Frequently Asked Questions (FAQs)

Q1: At what temperature does this compound decarboxylate?

A1: this compound undergoes decarboxylation upon heating to 160 °C, yielding acetonitrile and carbon dioxide.[5] However, decomposition can also occur at this temperature, releasing toxic fumes.[6]

Q2: How can I safely perform this reaction?

A2: Due to the hazardous nature of this compound (corrosive, toxic if ingested or inhaled) and the release of toxic gases upon decomposition, it is crucial to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Have a safety shower and eyewash station readily accessible.

  • Ensure the reaction apparatus is securely clamped and has a pressure-relief mechanism (e.g., a bubbler) to safely vent the evolved CO₂.

Q3: What is the best way to monitor the progress of the decarboxylation?

A3: The reaction can be monitored by:

  • Infrared (IR) Spectroscopy: Following the disappearance of the carboxylic acid's C=O stretching frequency.[3]

  • High-Performance Liquid Chromatography (HPLC): Quantifying the decrease in this compound concentration over time.[1][2]

  • Gas Chromatography (GC): Measuring the formation of the acetonitrile product.[7]

Q4: Should I run the reaction neat or in a solvent?

A4: While the reaction can be performed neat, using a high-boiling point, inert solvent is often recommended. A solvent helps to moderate the reaction temperature, prevent localized overheating and charring, and improve the overall control of the reaction. The choice of solvent can also influence the reaction rate.[6][8]

Q5: What are the advantages of using a catalyst for the decarboxylation of this compound?

A5: Using a catalyst, such as certain tungsten or copper compounds, can offer several advantages:

  • Lower reaction temperatures: This can improve the safety of the reaction and reduce the formation of high-temperature byproducts.

  • Increased reaction rate: Catalysts can accelerate the decarboxylation process.

  • Improved selectivity: A catalyst can favor the desired decarboxylation pathway over side reactions.[3][4]

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₃H₃NO₂[2]
Molecular Weight85.06 g/mol [5]
AppearanceWhite, hygroscopic solid[5]
Melting Point69-70 °C[5]
Boiling Point108 °C at 15 mmHg[5]
Decarboxylation Temp.160 °C[5]
pKa2.5[5]
SolubilitySoluble in water, alcohol, ether[6]

Table 2: Comparison of Thermal and Catalytic Decarboxylation Conditions

ParameterThermal DecarboxylationCatalytic DecarboxylationReference(s)
Temperature Typically ≥ 160 °CCan be significantly lower (e.g., 68 °C with a tungsten catalyst)[3][5]
Catalyst NoneTransition metal complexes (e.g., Tungsten, Copper)[3][4]
Pressure AtmosphericAtmospheric
Atmosphere Air or inert (inert is recommended)Inert (e.g., Argon, Nitrogen)[3]
Advantages Simple setup, no catalyst cost or removal needed.Lower temperature, potentially higher selectivity and yield, better control.
Disadvantages High temperature can lead to side reactions and decomposition.Catalyst cost, potential for product contamination, may require specific ligands.

Experimental Protocols

Protocol 1: Thermal Decarboxylation of this compound in a Solvent

Objective: To produce acetonitrile via the thermal decarboxylation of this compound.

Materials:

  • This compound

  • High-boiling point inert solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO))

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Thermometer or thermocouple

  • Gas outlet/bubbler

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Set up the apparatus in a fume hood. The round-bottom flask should be equipped with a magnetic stir bar, a reflux condenser, and a gas inlet/outlet. The gas outlet should be connected to a bubbler to monitor gas evolution and prevent pressure buildup.

  • Add the solvent to the flask and begin stirring.

  • Flush the system with an inert gas (e.g., nitrogen) for 10-15 minutes.

  • Heat the solvent to the desired reaction temperature (e.g., 160 °C).

  • Once the temperature is stable, slowly add the this compound in small portions to control the rate of CO₂ evolution.

  • Maintain the reaction at temperature and monitor its progress (e.g., by observing the cessation of gas evolution or by taking aliquots for HPLC analysis).

  • Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • The product, acetonitrile, can be isolated from the reaction mixture by fractional distillation.

Protocol 2: Catalytic Decarboxylation of this compound

Objective: To produce acetonitrile using a catalyst at a lower temperature.

Materials:

  • This compound

  • Anhydrous, degassed solvent (e.g., dimethoxyethane (DME))

  • Catalyst (e.g., a suitable copper(I) or tungsten(0) complex)

  • Schlenk flask or similar apparatus for air-sensitive reactions

  • Reflux condenser

  • Heating mantle with a stirrer

  • Thermometer or thermocouple

  • Inert gas supply (Nitrogen or Argon) with a manifold

Procedure:

  • Set up the Schlenk apparatus under an inert atmosphere in a fume hood.

  • To the flask, add the catalyst and the solvent under a positive pressure of inert gas.

  • Begin stirring and heat the mixture to the desired reaction temperature (this will depend on the catalyst used, but will be lower than the thermal decarboxylation temperature).

  • In a separate flask, dissolve the this compound in the anhydrous solvent under an inert atmosphere.

  • Transfer the this compound solution to the catalyst mixture via cannula.

  • Maintain the reaction at the set temperature and monitor its progress.

  • Upon completion, cool the reaction to room temperature.

  • The product can be isolated. This may involve removing the catalyst by filtration or extraction, followed by distillation of the acetonitrile.

Visualizations

Experimental_Workflow Experimental Workflow for Controlled Decarboxylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Assemble and Secure Apparatus in Fume Hood B Add Solvent and Stir Bar to Flask A->B C Flush System with Inert Gas (N2/Ar) B->C D Heat Solvent to Target Temperature C->D E Slowly Add This compound D->E F Monitor Reaction (HPLC, IR, Gas Evolution) E->F G Cool Reaction to Room Temperature F->G H Isolate Product (e.g., Distillation) G->H I Analyze Product Purity (GC, NMR) H->I

Caption: A typical workflow for a high-temperature decarboxylation experiment.

Troubleshooting_Tree Troubleshooting Decision Tree Start Problem Encountered LowYield Low Yield? Start->LowYield Discoloration Product Discolored? Start->Discoloration Vigorous Reaction Too Vigorous? Start->Vigorous LowYield->Discoloration No CheckCompletion Check Reaction Completion (HPLC, IR) LowYield->CheckCompletion Yes Discoloration->Vigorous No LowerTemp Lower Reaction Temperature Discoloration->LowerTemp Yes ReduceTemp Reduce Temperature Vigorous->ReduceTemp Yes CheckTemp Optimize Temperature (Avoid being too low or too high) CheckCompletion->CheckTemp UseCondenser Use Reflux Condenser CheckCompletion->UseCondenser InertAtmosphere Use Inert Atmosphere (N2/Ar) LowerTemp->InertAtmosphere PurifyStart Purify Starting Material LowerTemp->PurifyStart ImproveStirring Improve Stirring ReduceTemp->ImproveStirring Portionwise Add Reactant Portion-wise ReduceTemp->Portionwise

Caption: A decision tree for troubleshooting common decarboxylation issues.

Reaction_Pathway Decarboxylation of this compound Reactant This compound (HOOCCH₂CN) Heat Δ (≥ 160°C) or Catalyst ExcessHeat Excessive Heat Products Acetonitrile (CH₃CN) + Carbon Dioxide (CO₂) Heat->Products Desired Pathway SideProducts Side Products (e.g., Polymers, Char) ExcessHeat->SideProducts Undesired Pathway

Caption: The reaction pathway for the decarboxylation of this compound.

References

Technical Support Center: Strategies to Avoid Nitrile Group Hydrolysis in 2-Cyanoacetic Acid Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the unwanted hydrolysis of the nitrile group in products derived from 2-cyanoacetic acid. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is nitrile hydrolysis and why is it a problem in reactions with this compound?

A1: Nitrile hydrolysis is a chemical reaction where a nitrile group (-C≡N) reacts with water to form a carboxylic acid (-COOH) or an amide (-CONH₂) as an intermediate.[1][2] In the context of this compound products, this is often an undesirable side reaction as it converts the desired nitrile-containing molecule into a carboxylic acid byproduct (malonic acid derivative), reducing the yield and purity of the target compound. This is particularly relevant in reactions like the Knoevenagel condensation, where the nitrile group is crucial for the product's intended properties and subsequent reactions.

Q2: What are the primary factors that promote nitrile hydrolysis?

A2: The hydrolysis of nitriles is significantly influenced by the following factors:

  • pH: Both acidic and basic conditions catalyze the hydrolysis.[2] Strong acids protonate the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water.[3] Strong bases provide the hydroxide (B78521) ion (OH⁻), a potent nucleophile that directly attacks the nitrile carbon.[4]

  • Temperature: Higher reaction temperatures accelerate the rate of hydrolysis.[5] Vigorous heating, such as prolonged reflux, in the presence of acid or base will favor the formation of the carboxylic acid.[1]

  • Reaction Time: Extended reaction times increase the likelihood of hydrolysis, especially under harsh conditions.

  • Water Content: The presence of water is a prerequisite for hydrolysis. Reactions run in anhydrous conditions or with measures to remove water will suppress this side reaction.

Q3: How can I minimize nitrile hydrolysis during a Knoevenagel condensation with this compound?

A3: To favor the Knoevenagel condensation product and minimize the formation of the corresponding dicarboxylic acid, consider the following strategies:

  • Catalyst Selection: Use a weak base as a catalyst. Strong bases can promote side reactions.[6] Catalysts like piperidine (B6355638), pyridine, or ammonium (B1175870) acetate (B1210297) are commonly used.[1] For more environmentally friendly and often highly efficient options, consider catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or boric acid.[7]

  • Control of Reaction Conditions:

    • Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For many Knoevenagel condensations, room temperature or gentle heating is sufficient.[5]

    • Solvent: Using aprotic polar solvents can be beneficial.[8] In some cases, solvent-free conditions have been shown to be highly effective, offering high yields and purity.

  • Water Removal: If the reaction is conducted in a solvent, using a Dean-Stark apparatus to azeotropically remove the water formed during the condensation can significantly reduce hydrolysis.

Q4: Are there any "nitrile-protecting groups" I can use?

A4: The concept of a protecting group for a nitrile is not common in the same way as for alcohols or amines. This is because the nitrile group is relatively stable under many reaction conditions. The more effective strategy is to choose reaction conditions that are chemoselective and do not favor hydrolysis, rather than adding and removing a protecting group.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Low yield of the desired nitrile product and presence of a more polar byproduct (as seen on TLC). Nitrile hydrolysis leading to the formation of the corresponding carboxylic acid.1. Confirm Hydrolysis: Isolate the byproduct and characterize it (e.g., by NMR, IR, or MS) to confirm it is the hydrolyzed product. The carboxylic acid will have a distinctly different IR spectrum (broad O-H stretch) and will likely be more soluble in aqueous base. 2. Optimize Reaction Conditions:     a. Lower the Temperature: If the reaction was run at elevated temperatures, try running it at a lower temperature or even at room temperature for a longer period.     b. Change the Catalyst: If using a strong base, switch to a weaker base like piperidine, pyridine, or ammonium acetate. Consider catalysts known for mild conditions, such as DABCO.     c. Reduce Water Content: If applicable, use a Dean-Stark trap or add molecular sieves to remove water as it forms. Ensure all reagents and solvents are anhydrous.     d. Minimize Reaction Time: Monitor the reaction closely by TLC or HPLC and work it up as soon as the starting material is consumed.
Formation of an amide byproduct instead of or in addition to the carboxylic acid. Incomplete hydrolysis of the nitrile.The formation of the amide indicates that the conditions are mild enough to avoid complete hydrolysis to the carboxylic acid, but still sufficient to hydrate (B1144303) the nitrile. To favor the nitrile:     a. Further Optimize Conditions: Employ the same strategies as above (lower temperature, weaker base, anhydrous conditions) but with greater stringency.     b. Alternative Catalytic Systems: Explore transition metal catalysts (e.g., ruthenium or platinum-based) that can promote nitrile hydration under neutral conditions if the amide is the desired product, but for avoiding it, stick to non-hydrolytic conditions.[9][10]
Inconsistent results and variable amounts of hydrolyzed byproduct. Variability in reagent quality or reaction setup.1. Reagent Purity: Ensure the purity of this compound and other reagents. Use freshly opened solvents. 2. Control of pH: If the reaction is sensitive to pH fluctuations, consider using a buffered system, although this is less common for Knoevenagel condensations. 3. Consistent Setup: Ensure consistent stirring, heating, and atmosphere (e.g., inert gas if reagents are air-sensitive) across all experiments.

Data Presentation

The following table summarizes the effect of different catalysts and conditions on the yield of Knoevenagel condensation products, providing an indirect measure of the success in avoiding side reactions like hydrolysis.

Aldehyde Active Methylene Compound Catalyst Solvent Temperature (°C) Time Yield (%) Reference
BenzaldehydeMalononitrile1CaO–1.5MgOWaterRoom Temp10 min98[7]
BenzaldehydeEthyl CyanoacetateZnOSolvent-freeRoom Temp6 h>95[7]
4-NitrobenzaldehydeMalononitrilep-HydroxyapatiteSolvent-free (Microwave)761 h96[11]
BenzaldehydeMalononitrileBoric AcidAqueous EthanolRoom Temp--[7]
FurfuralThis compoundKOHWater (Microwave)7520 min51[12]

Note: This table highlights conditions leading to high yields of the desired condensation product, which implies that hydrolysis of the nitrile group was successfully minimized. A direct quantitative comparison of nitrile vs. hydrolyzed product yields under these varied conditions is not available in a single source.

Experimental Protocols

Protocol 1: Knoevenagel Condensation with Piperidine Catalyst (Minimized Hydrolysis)

This protocol is a standard procedure for the Knoevenagel condensation that, through careful control of conditions, minimizes nitrile hydrolysis.

Materials:

  • Aldehyde (1.0 eq)

  • This compound (or its ethyl ester) (1.05 eq)

  • Piperidine (0.1 eq)

  • Ethanol or Toluene

  • Round-bottom flask with reflux condenser (and Dean-Stark trap if using toluene)

  • Magnetic stirrer and hotplate

Procedure:

  • To a round-bottom flask, add the aldehyde, this compound (or its ester), and the solvent.

  • Add a catalytic amount of piperidine to the mixture.

  • If using toluene, set up a Dean-Stark trap to collect water.

  • Heat the reaction mixture to a gentle reflux (or the desired temperature) and monitor its progress using Thin Layer Chromatography (TLC).

  • Once the starting aldehyde is consumed (typically within 2-6 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration and wash it with cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Protocol 2: Analytical Method for Detecting Nitrile Hydrolysis (HPLC)

This protocol provides a general guideline for using High-Performance Liquid Chromatography (HPLC) to separate and quantify the desired nitrile product from its hydrolyzed carboxylic acid byproduct.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm)

Mobile Phase Preparation:

  • A common mobile phase for separating organic acids is an aqueous buffer with an organic modifier. For example, a mixture of acetonitrile (B52724) and a phosphate (B84403) or sulfate (B86663) buffer at a low pH (e.g., pH 2.5-3.0) is often effective.[13] A typical starting point could be a 20:80 mixture of acetonitrile and 20 mM potassium phosphate buffer (pH 2.7).

Procedure:

  • Prepare standard solutions of your starting material, expected nitrile product, and the potential carboxylic acid byproduct (e.g., the corresponding malonic acid derivative) in the mobile phase.

  • Prepare a sample of your reaction mixture by diluting it in the mobile phase and filtering it through a 0.45 µm syringe filter.

  • Set the UV detector to a wavelength where both the nitrile and carboxylic acid have reasonable absorbance (e.g., around 210-220 nm).

  • Inject the standard solutions to determine their retention times. The more polar carboxylic acid will typically have a shorter retention time on a C18 column than the nitrile product.

  • Inject the sample from your reaction mixture to identify and quantify the components based on the retention times and peak areas of the standards.

  • Optimize the mobile phase composition (e.g., the percentage of acetonitrile) to achieve baseline separation of all components.

Visualizations

Hydrolysis_Pathway Product This compound Product (R-CH(CN)COOH) Amide Amide Intermediate (R-CH(CONH2)COOH) Product->Amide H₂O (Mild H⁺ or OH⁻) Acid Hydrolysis Byproduct (Dicarboxylic Acid) Amide->Acid H₂O (Strong H⁺ or OH⁻, Heat)

Caption: General pathway for the hydrolysis of a this compound product.

Troubleshooting_Workflow Start Low Yield of Nitrile Product (Potential Hydrolysis) Check_Byproduct Analyze Byproduct by LC-MS, NMR, or IR Start->Check_Byproduct Is_Hydrolyzed Is it the Hydrolyzed Carboxylic Acid? Check_Byproduct->Is_Hydrolyzed Optimize Optimize Reaction Conditions Is_Hydrolyzed->Optimize Yes Other_Side_Reaction Investigate Other Side Reactions Is_Hydrolyzed->Other_Side_Reaction No Lower_Temp Lower Temperature Optimize->Lower_Temp Change_Catalyst Use Weaker Base Optimize->Change_Catalyst Remove_Water Remove H₂O (e.g., Dean-Stark) Optimize->Remove_Water Reduce_Time Decrease Reaction Time Optimize->Reduce_Time

Caption: A logical workflow for troubleshooting low yields due to potential nitrile hydrolysis.

References

Technical Support Center: Optimizing Multicomponent Reactions with 2-Cyanoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with multicomponent reactions (MCRs) involving 2-cyanoacetic acid and its derivatives.

Troubleshooting Guide

Issue 1: Reaction is slow or incomplete

Question: My multicomponent reaction involving this compound is proceeding very slowly or is not going to completion. How can I increase the reaction rate?

Answer: Several factors can contribute to slow reaction times in MCRs with this compound. Here are some troubleshooting steps and optimization strategies:

  • Energy Input: Conventional heating methods can be slow. Consider alternative energy sources which are often more efficient at promoting these reactions.

    • Microwave Irradiation: This technique can dramatically reduce reaction times from hours to minutes and often improves yields.[1][2][3] The use of microwaves can lead to a significant increase in reaction rates compared to conventional heating.[2][4]

    • Ultrasonic Assistance: Sonication is another effective method for accelerating reactions.[5][6] The high-pressure and high-temperature conditions created by acoustic cavitation can significantly enhance reaction rates and yields.[7][8]

  • Catalyst Optimization: The choice and condition of the catalyst are critical.

    • Select an Appropriate Catalyst: The Knoevenagel condensation, a common step in these MCRs, can be catalyzed by weak bases like piperidine (B6355638) or ammonium (B1175870) salts.[9] For certain reactions, other catalysts such as elemental copper or silica-supported catalysts have been shown to be effective.[10][11]

    • Catalyst Activity: Ensure your catalyst is fresh and active. Catalyst deactivation can be a reason for incomplete reactions.[9]

  • Solvent and Temperature:

    • Solvent Choice: The solvent plays a crucial role. While protic solvents like ethanol (B145695) are commonly used, polar aprotic solvents such as DMF have also demonstrated excellent results.[9] In some cases, solvent-free conditions can improve outcomes.[9]

    • Temperature Adjustment: While many reactions can proceed at room temperature, gentle heating (e.g., 60-90°C) can significantly increase the reaction rate.[9] However, excessively high temperatures can promote side reactions.[9]

  • Water Removal: The Knoevenagel condensation step produces water, which can inhibit the reaction. Removing water using methods like azeotropic distillation or molecular sieves can drive the reaction forward.[9]

Issue 2: Formation of side products and low yield

Question: My reaction is producing significant side products, leading to a low yield of the desired product. What can I do to improve selectivity and yield?

Answer: Side product formation is a common issue that can often be addressed by fine-tuning the reaction conditions.

  • Control of Stoichiometry: Carefully control the molar ratios of your reactants. A slight excess of the active methylene (B1212753) compound (this compound) can sometimes be beneficial.[9]

  • Base Strength: The use of a strong base can lead to undesired side reactions, such as the self-condensation of carbonyl compounds. A weak base is typically preferred for the Knoevenagel condensation step.[9]

  • Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can promote the formation of side products.[12] It is advisable to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) and to quench the reaction once the starting materials have been consumed.[9]

  • Alternative Methodologies:

    • Microwave-Assisted Synthesis: Besides accelerating reactions, microwave irradiation can also improve yields and reduce side product formation.[2]

    • Ultrasound-Assisted Synthesis: Sonication has been shown to improve product yields and purity.[5]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave or ultrasound assistance for MCRs with this compound?

A1: The primary advantages are significantly reduced reaction times, often from several hours to just a few minutes, and improved product yields.[2][3][6] These methods are also considered "green chemistry" approaches as they are more energy-efficient and can sometimes be performed in aqueous media or without a solvent.[5][7]

Q2: How do I choose the right catalyst for my reaction?

A2: The choice of catalyst depends on the specific multicomponent reaction. For Knoevenagel-type condensations involving this compound, weak bases like piperidine are a good starting point.[9] However, the literature reports a wide range of successful catalysts, including solid-supported catalysts for easier removal and recycling, and even elemental copper.[10][11] It is recommended to screen a few catalyst options based on literature precedents for similar reactions.

Q3: Can changing the solvent improve my reaction time?

A3: Yes, the solvent can have a significant impact. The optimal solvent will depend on the specific reactants and catalyst used. While ethanol is a common choice, exploring other options like DMF or even solvent-free conditions is recommended if you are facing issues with reaction speed or yield.[9]

Q4: Is it necessary to remove water from the reaction mixture?

A4: For reactions involving a Knoevenagel condensation step, the in-situ removal of water can be beneficial.[9] Water is a byproduct of this condensation, and its presence can slow down the reaction or prevent it from going to completion.[9]

Data Presentation

Table 1: Comparison of Reaction Times and Yields for Synthesis of Dihydroquinoline Derivatives

MethodTemperature (°C)Time (h)Yield (%)
Conventional Heating603.0 - 4.570 - 82
Ultrasound IrradiationAmbient1.0 - 1.590 - 97

Data sourced from a study on the synthesis of dihydroquinoline derivatives.[7]

Table 2: Comparison of Knoevenagel Condensation of 4-Methoxybenzaldehyde and Cyanoacetamide

MethodTime (min)Yield (%)
Conventional Heating24070 - 98
Microwave Irradiation (55 W)3590 - 99

Data sourced from a study on the green synthesis of (E)-2-cyano-3-aryl acrylamide (B121943) derivatives.[1]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Synthesis of 1,5-Disubstituted Tetrazoles

This protocol describes a general procedure for the Ugi-azide multicomponent reaction under ultrasound irradiation.

Materials:

  • Heptaldehyde

  • Amine (e.g., cyclohexylamine, allylamine)

  • Trimethylsilyl azide (B81097) (TMSN₃)

  • Isocyanide

  • Sealed microwave reaction tube (10 mL capacity)

  • Ultrasonic water bath

Procedure:

  • In a 10 mL sealed microwave reaction tube, combine heptaldehyde (1.0 equiv.), the selected amine (1.0 equiv.), TMSN₃ (1.1 equiv.), and the corresponding isocyanide (1.1 equiv.).

  • Place the reaction tube in the ultrasonic water bath.

  • Irradiate the reaction mixture with ultrasound at room temperature for 30 minutes.

  • After the reaction is complete, purify the crude product by flash chromatography using a mixture of hexanes and ethyl acetate (B1210297) to obtain the 1,5-disubstituted tetrazole.[13]

Protocol 2: Microwave-Assisted Knoevenagel Condensation

This protocol is for the synthesis of (E)-2-cyano-3-(4-methoxyphenyl)acrylamide using microwave irradiation.

Materials:

Procedure:

  • Combine 4-methoxybenzaldehyde, cyanoacetamide, and triethylamine as a catalyst in a reaction vessel suitable for microwave synthesis.

  • Add a saturated solution of NaCl as the solvent.

  • Place the vessel in the microwave reactor and irradiate at 55 W for 35 minutes.

  • After cooling, the product can be isolated, for example, by filtration and washing.[1]

Visualizations

experimental_workflow General Experimental Workflow for MCR Optimization cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution & Monitoring cluster_workup 3. Product Isolation cluster_analysis 4. Analysis & Optimization reactants Select Reactants (Aldehyde, this compound, etc.) energy Apply Energy Source (Conventional, MW, US) reactants->energy catalyst Choose Catalyst (e.g., Piperidine, TEA) catalyst->energy solvent Select Solvent (e.g., Ethanol, Water, Solvent-free) solvent->energy monitor Monitor Progress (TLC) energy->monitor isolate Isolate Crude Product monitor->isolate purify Purify Product (Chromatography, Recrystallization) isolate->purify analyze Analyze Yield & Purity purify->analyze optimize Optimization Loop analyze->optimize optimize->reactants Adjust Conditions troubleshooting_logic Troubleshooting Logic for Slow MCRs start Problem: Slow/Incomplete Reaction check_energy Is an alternative energy source (MW, US) being used? start->check_energy implement_energy Action: Switch to Microwave or Ultrasound check_energy->implement_energy No check_catalyst Is the catalyst appropriate and active? check_energy->check_catalyst Yes implement_energy->check_catalyst optimize_catalyst Action: Use fresh catalyst or screen alternatives check_catalyst->optimize_catalyst No check_conditions Are solvent and temperature optimized? check_catalyst->check_conditions Yes optimize_catalyst->check_conditions optimize_conditions Action: Vary solvent/temperature, consider water removal check_conditions->optimize_conditions No success Reaction Improved check_conditions->success Yes optimize_conditions->success

References

dealing with the hygroscopic nature of 2-cyanoacetic acid in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Cyanoacetic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling the hygroscopic nature of this compound in experimental settings. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: What does it mean that this compound is hygroscopic?

A1: this compound is a hygroscopic solid, which means it readily absorbs moisture from the atmosphere.[1] This can lead to the solid becoming clumpy, appearing wet, or even dissolving if exposed to a humid environment for an extended period. Proper storage and handling are crucial to maintain its quality and ensure reproducible experimental results.

Q2: How should I store this compound to prevent water absorption?

A2: To minimize moisture absorption, this compound should be stored in a tightly sealed container in a dry and well-ventilated place. For long-term storage or for researchers working in humid environments, it is highly recommended to store the container inside a desiccator containing a suitable drying agent like silica (B1680970) gel or calcium chloride.

Q3: I weighed out this compound on the bench, and my reaction failed. Could its hygroscopic nature be the cause?

A3: Yes, it is highly probable. Exposing this compound to ambient air, even for a short period during weighing, can lead to significant water absorption. This absorbed water can interfere with many organic reactions, particularly those sensitive to moisture, leading to low yields or complete reaction failure. It is recommended to handle this compound in a controlled environment, such as a glove box with a dry atmosphere, whenever possible.

Q4: How can I determine the water content of my this compound?

A4: The most accurate and widely used method for determining the water content in this compound is Karl Fischer titration. This technique is highly specific to water and can detect even trace amounts.

Q5: Can I still use my this compound if it has absorbed water?

A5: Yes, in many cases, you can dry the hydrated this compound before use. Common laboratory methods for drying include using a vacuum oven or azeotropic distillation. The appropriate method will depend on the scale of your experiment and the equipment available.

Troubleshooting Guide: Dealing with Hygroscopic this compound in Experiments

This guide addresses specific issues you might encounter during your experiments involving this compound.

Issue 1: Low or No Product Yield in Moisture-Sensitive Reactions (e.g., Knoevenagel Condensation)

Symptoms:

  • The reaction does not proceed to completion, as indicated by TLC or other monitoring techniques.

  • The isolated yield of the desired product is significantly lower than expected.

  • No product is formed, and only starting materials are recovered.

Root Cause Analysis: The hygroscopic nature of this compound leads to the introduction of water into the reaction mixture. In moisture-sensitive reactions like the Knoevenagel condensation, water can interfere in several ways:

  • Hydrolysis: Water can hydrolyze reactants, intermediates, or the product.

  • Catalyst Deactivation: Some catalysts used in these reactions can be deactivated by water.

  • Shifting Equilibrium: For condensation reactions that produce water as a byproduct, the presence of initial water can shift the reaction equilibrium back towards the reactants, hindering product formation.[2]

Solutions:

  • Proper Handling and Storage:

    • Always store this compound in a desiccator.

    • Minimize the time the container is open to the atmosphere.

    • If possible, weigh and handle the solid inside a glove box under an inert atmosphere (e.g., nitrogen or argon).

  • Drying the Reagent:

    • If you suspect your this compound has absorbed moisture, dry it before use using one of the protocols provided below.

  • Use of a Drying Agent in the Reaction:

    • For some reactions, it may be possible to add a drying agent, such as molecular sieves, to the reaction mixture to scavenge any residual moisture. However, compatibility with the reaction conditions must be verified.

Issue 2: Formation of Unexpected Side Products

Symptoms:

  • Multiple spots are observed on the TLC plate in addition to the starting material and the expected product.

  • The NMR spectrum of the crude product is complex and shows peaks that do not correspond to the desired product.

Root Cause Analysis: The presence of water can promote side reactions. For example, in the Knoevenagel condensation, water can facilitate the hydrolysis of the nitrile group in this compound or the product, leading to the formation of carboxylic acid byproducts.

Solutions:

  • Ensure Anhydrous Conditions: The most effective solution is to rigorously exclude water from the reaction by properly handling and drying the this compound and using anhydrous solvents.

  • Purification: If side products have already formed, purification by column chromatography, recrystallization, or distillation may be necessary to isolate the desired product.

Quantitative Data on the Impact of Water

While specific quantitative data for the effect of water on every reaction involving this compound is not always available, the following table provides an illustrative example of the potential impact of water content on the yield of a generic Knoevenagel condensation reaction under otherwise anhydrous conditions. This data is intended to highlight the importance of using a dry reagent.

Water Content in this compound (% w/w)Plausible Knoevenagel Condensation Yield (%)Observations
< 0.1%> 95%The reaction proceeds cleanly to completion.
0.5%80-90%A slight decrease in yield may be observed.
1.0%60-75%A noticeable decrease in yield and potential for minor side product formation.
2.0%40-60%Significant reduction in yield, with the possible appearance of side products on TLC.
> 5.0%< 20%The reaction is severely inhibited, and starting materials may be largely unreacted.

Note: This table is a generalized representation. The actual effect of water will vary depending on the specific substrates, catalyst, solvent, and reaction temperature.

Experimental Protocols

Protocol 1: Drying this compound in a Vacuum Oven

This protocol describes how to dry this compound to a constant weight, ensuring it is suitable for moisture-sensitive reactions.

Materials:

  • Hydrated this compound

  • Shallow glass dish or watch glass

  • Vacuum oven

  • Analytical balance

  • Desiccator

Procedure:

  • Place a thin layer of this compound in a pre-weighed shallow glass dish.

  • Record the initial weight of the dish and the compound.

  • Place the dish in a vacuum oven and heat at a temperature below its melting point (melting point is 66-69 °C). A temperature of 40-50 °C is recommended.

  • Apply a vacuum to the oven.

  • Dry the compound under vacuum for 4-6 hours.

  • Turn off the vacuum and allow the oven to cool to room temperature before removing the sample.

  • Transfer the dish to a desiccator to cool completely.

  • Weigh the dish and its contents.

  • Repeat the drying process for 1-2 hour intervals until two consecutive weighings are constant (differ by less than 0.1%).[3]

  • Once a constant weight is achieved, the this compound is considered dry and should be stored in a desiccator until use.

Protocol 2: Determination of Water Content by Karl Fischer Titration (Volumetric Method)

This protocol provides a general procedure for determining the water content in a solid sample of this compound. It is recommended to follow the specific instructions for your Karl Fischer titrator model.

Materials:

  • Karl Fischer titrator (volumetric)

  • Karl Fischer reagent (titrant)

  • Anhydrous methanol (B129727) or other suitable solvent

  • Gastight syringe

  • This compound sample

Procedure:

  • Titrator Preparation:

    • Fill the burette with the Karl Fischer titrant.

    • Add anhydrous methanol to the titration vessel to a level that covers the electrode.

    • Seal the titration vessel and start the instrument to titrate any residual moisture in the solvent until a stable, dry baseline is achieved.

  • Sample Preparation and Titration:

    • Accurately weigh a suitable amount of the this compound sample (typically 0.1-0.5 g, depending on the expected water content) into a dry weighing boat or directly into the titration vessel.

    • Quickly transfer the sample to the titration vessel.

    • Seal the vessel immediately.

    • Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted.

  • Calculation:

    • The instrument will calculate the water content based on the volume of titrant used and its concentration (titer). The result is typically given as a percentage or in parts per million (ppm).

Protocol 3: Azeotropic Drying of this compound using a Dean-Stark Apparatus

This method is suitable for removing water from a solution of this compound or for drying larger quantities of the solid by dissolving it in a suitable solvent.

Materials:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Toluene (B28343) (or another solvent that forms a low-boiling azeotrope with water and is less dense than water)

  • This compound

Procedure:

  • Apparatus Setup:

    • Assemble the round-bottom flask, Dean-Stark apparatus, and reflux condenser.

    • Ensure all glassware is completely dry before use.

  • Reaction Mixture:

    • Add the this compound and toluene to the round-bottom flask. The amount of toluene should be sufficient to dissolve the acid and allow for efficient reflux.

  • Azeotropic Distillation:

    • Heat the mixture to reflux. The toluene-water azeotrope will begin to distill.

    • The vapor will condense in the reflux condenser and collect in the Dean-Stark trap.

    • As the condensate cools in the trap, it will separate into two layers: an upper layer of toluene and a lower layer of water.[4][5]

    • The toluene will overflow from the side arm of the trap and return to the reaction flask, while the water will be collected at the bottom.[4][5]

  • Completion:

    • Continue the reflux until no more water collects in the trap.

    • Allow the apparatus to cool to room temperature.

    • The resulting solution of this compound in toluene is now anhydrous. The solvent can be removed under reduced pressure if the solid acid is required.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_troubleshooting Troubleshooting start Start: Hygroscopic This compound storage Store in Desiccator start->storage drying Drying (Optional) - Vacuum Oven - Azeotropic Distillation storage->drying weighing Weigh in Controlled Environment (Glove Box) storage->weighing kf_titration Water Content Determination (KF Titration) drying->kf_titration kf_titration->weighing reaction Moisture-Sensitive Reaction (e.g., Knoevenagel) weighing->reaction product Desired Product reaction->product Success low_yield Low/No Yield? reaction->low_yield low_yield->drying Re-evaluate Drying low_yield->weighing Improve Handling

Caption: Workflow for handling hygroscopic this compound.

troubleshooting_logic start Reaction Failure: Low Yield or Side Products q1 Was the this compound handled under anhydrous conditions? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Were the solvents and other reagents anhydrous? a1_yes->q2 sol1 Implement proper handling: - Use a desiccator for storage. - Weigh quickly or in a glove box. a1_no->sol1 sol2 Dry the this compound using a recommended protocol. sol1->sol2 end Re-run Experiment sol2->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Was the reaction setup properly dried and assembled? a2_yes->q3 sol3 Use freshly dried solvents and anhydrous grade reagents. a2_no->sol3 sol3->end a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q3:s->end Consider other reaction parameters (temp, catalyst, etc.) sol4 Flame-dry glassware under vacuum or oven-dry and assemble hot under an inert atmosphere. a3_no->sol4 sol4->end

Caption: Troubleshooting logic for failed reactions.

References

Technical Support Center: Catalyst Deactivation and Regeneration in 2-Cyanoacetic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation and regeneration in reactions involving 2-cyanoacetic acid, such as the Knoevenagel condensation.

Troubleshooting Guides

Issue 1: Decreased or No Catalytic Activity

Q: My Knoevenagel condensation reaction using this compound (or its ester) and an amine catalyst (e.g., piperidine (B6355638), DBU) is showing low conversion or has stalled. What are the possible causes and how can I troubleshoot this?

A: Low or no conversion in amine-catalyzed reactions with this compound derivatives can be attributed to several factors related to catalyst deactivation. Here is a step-by-step guide to diagnose and resolve the issue:

  • Verify Catalyst Integrity:

    • Improper Storage: Amine catalysts like piperidine can react with atmospheric carbon dioxide to form inactive carbonate salts. Ensure your catalyst has been stored under an inert atmosphere and in a tightly sealed container.

    • Purity: Impurities in the catalyst itself can inhibit the reaction. If possible, purify the catalyst before use. For example, piperidine can be distilled to remove impurities.

  • Assess Reactant and Solvent Purity:

    • Acidic Impurities: The presence of acidic impurities in your this compound, aldehyde/ketone, or solvent can neutralize the basic amine catalyst, rendering it inactive. Consider purifying your reactants and using a dry, non-acidic solvent.

    • Water Content: While some reactions with catalysts like DBU can be performed in water, excess water can sometimes lead to catalyst hydrolysis or unwanted side reactions. Ensure you are using the appropriate solvent and conditions for your specific reaction.

  • Identify Potential Catalyst Poisons:

    • Side-Product Inhibition: The product of the Knoevenagel condensation, an α,β-unsaturated compound, or other side-products could potentially bind to the catalyst, leading to product inhibition. Monitor the reaction progress and consider if the reaction rate slows down significantly as product concentration increases.

    • Reactant-Catalyst Interactions: Although less common for amine catalysts than for metal catalysts, strong interactions between the reactants and the catalyst could lead to the formation of inactive complexes.

  • Evaluate Reaction Conditions:

    • Temperature: Amine catalysts can undergo thermal degradation at elevated temperatures. Ensure the reaction temperature is within the stable range for your chosen catalyst.[1]

    • Catalyst Loading: Insufficient catalyst loading can result in slow or incomplete reactions. Try increasing the catalyst loading to see if the reaction proceeds.

Frequently Asked Questions (FAQs)

Catalyst Deactivation

Q1: What are the common mechanisms of deactivation for amine catalysts like piperidine and DBU in reactions with this compound?

A1: While specific studies on this compound reactions are limited, the deactivation of amine catalysts in similar condensation reactions generally occurs through the following mechanisms:

  • Poisoning: This happens when impurities or reaction components strongly bind to the catalyst's active sites. For amine catalysts, acidic impurities are a primary concern as they neutralize the basic catalyst.

  • Fouling: The deposition of polymeric or high-molecular-weight byproducts on the catalyst surface can block active sites. This can occur if reactants or products undergo polymerization under the reaction conditions.

  • Thermal Degradation: At high temperatures, amine catalysts can decompose, leading to a loss of activity.[1] DBU is known for its high thermal stability, making it suitable for a wide range of reaction temperatures.[2][3]

  • Leaching: For heterogeneous or immobilized amine catalysts, the active amine component may detach from the support and be lost in the reaction medium.

Q2: Can the cyano group in this compound poison the amine catalyst?

A2: While cyano groups can be poisons for some metal catalysts, they are not typically considered poisons for amine catalysts in Knoevenagel-type reactions. The primary role of the amine is to act as a base to deprotonate the active methylene (B1212753) group of the this compound derivative.

Catalyst Regeneration

Q3: Can a deactivated amine catalyst be regenerated?

A3: Yes, in many cases, deactivated amine catalysts can be regenerated. The appropriate method depends on the deactivation mechanism:

  • For poisoning by acidic impurities , a simple acid-base workup can often restore catalyst activity.

  • For fouling , washing the catalyst with a suitable solvent to dissolve the polymeric byproducts can be effective.

  • For heterogeneous catalysts that have been fouled , calcination (heating in the presence of air) can burn off organic deposits, although this must be done carefully to avoid thermal degradation of the catalyst itself.

Q4: How can I regenerate a piperidine catalyst that has been deactivated by exposure to air (CO2 poisoning)?

A4: Piperidine carbonate, formed from the reaction of piperidine with atmospheric CO2, can be converted back to piperidine by treatment with a stronger base followed by purification. A simple distillation can also be effective in purifying the piperidine from non-volatile carbonate salts.

Quantitative Data on Catalyst Performance

The reusability of catalysts is a key indicator of their stability. Below is a summary of available data on the recycling of DBU in Knoevenagel condensation reactions.

Catalyst SystemSubstratesNumber of CyclesYield (%) per CycleReference
DBU/Water ComplexBenzaldehyde and Ethyl Cyanoacetate10Consistently high yields (no significant loss of activity reported)[4]
DBU-based Ionic Liquid in WaterAromatic Aldehydes and Active Methylene Compounds10No noticeable loss of catalytic activity reported[5][6]

Experimental Protocols

Protocol 1: General Procedure for Regeneration of a Deactivated Homogeneous Amine Catalyst (e.g., Piperidine, DBU)

This protocol is a general guideline for regenerating an amine catalyst that has been deactivated, likely by acidic impurities or non-polymeric foulants.

Materials:

  • Deactivated catalyst-containing reaction mixture

  • Dilute aqueous acid solution (e.g., 1 M HCl)

  • Dilute aqueous base solution (e.g., 1 M NaOH)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Distillation apparatus

Procedure:

  • Acid-Base Extraction: a. After the reaction, quench the reaction mixture with water. b. Acidify the aqueous layer with the dilute HCl solution to protonate the amine catalyst, making it water-soluble. c. Wash the aqueous layer with an organic solvent to remove organic products and impurities. d. Basify the aqueous layer with the dilute NaOH solution to deprotonate the amine catalyst, making it water-insoluble. e. Extract the amine catalyst into a fresh portion of the organic solvent.

  • Drying and Solvent Removal: a. Dry the organic layer containing the regenerated catalyst over anhydrous sodium sulfate. b. Filter to remove the drying agent. c. Remove the solvent under reduced pressure.

  • Purification (Optional but Recommended): a. Purify the recovered amine catalyst by distillation to ensure high purity before reuse.

Protocol 2: Regeneration of a Fouled Heterogeneous/Immobilized Amine Catalyst

This protocol is intended for solid-supported amine catalysts that have been deactivated by the deposition of organic residues.

Materials:

  • Deactivated heterogeneous catalyst

  • A series of organic solvents of varying polarity (e.g., hexane, ethyl acetate, methanol)

  • Soxhlet extraction apparatus (optional)

  • Tube furnace with temperature control

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Catalyst Recovery: a. Filter the heterogeneous catalyst from the reaction mixture.

  • Solvent Washing: a. Wash the recovered catalyst sequentially with solvents of increasing polarity (e.g., hexane, then ethyl acetate, then methanol) to remove adsorbed reactants, products, and byproducts. b. For more thorough cleaning, perform a Soxhlet extraction with an appropriate solvent.

  • Drying: a. Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove residual solvent.

  • Thermal Treatment (Calcination - Use with Caution):

    • Note: This step is only suitable for thermally stable supported catalysts where the support can withstand high temperatures and the amine is covalently bound in a way that it is not destroyed. This is generally a more aggressive method. a. Place the dried, fouled catalyst in a tube furnace. b. Heat the catalyst under a slow flow of inert gas to a moderate temperature to desorb volatile foulants. c. If significant coking is suspected, a controlled, low-concentration oxygen stream can be introduced at an elevated temperature to burn off carbonaceous deposits. The temperature should be carefully controlled to avoid sintering of the support or degradation of the catalyst.

  • Activity Testing: a. Before reusing the regenerated catalyst on a large scale, perform a small-scale test reaction to confirm the restoration of its catalytic activity.

Visualizations

DeactivationTroubleshooting start Low or No Reaction Conversion cat_check Check Catalyst Integrity (Storage, Purity) start->cat_check reac_check Check Reactant/Solvent Purity (Acidic Impurities, Water) start->reac_check cond_check Evaluate Reaction Conditions (Temperature, Loading) start->cond_check cat_sol Solution: - Store under inert gas - Purify catalyst (e.g., distill) cat_check->cat_sol reac_sol Solution: - Purify reactants - Use dry, non-acidic solvent reac_check->reac_sol cond_sol Solution: - Optimize temperature - Increase catalyst loading cond_check->cond_sol

Troubleshooting workflow for low reaction conversion.

CatalystRegenerationWorkflow cluster_homogeneous Homogeneous Catalyst Regeneration cluster_heterogeneous Heterogeneous Catalyst Regeneration h_start Deactivated Catalyst in Reaction Mixture h_extract Acid-Base Extraction h_start->h_extract h_dry Drying & Solvent Removal h_extract->h_dry h_purify Purification (Distillation) h_dry->h_purify h_end Regenerated Catalyst h_purify->h_end het_start Deactivated Solid Catalyst het_wash Solvent Washing het_start->het_wash het_dry Drying het_wash->het_dry het_thermal Thermal Treatment (Calcination - Optional) het_dry->het_thermal het_end Regenerated Catalyst het_thermal->het_end

General workflows for catalyst regeneration.

DeactivationPathways cluster_deactivation Deactivation Mechanisms active_cat Active Amine Catalyst poisoning Poisoning (e.g., by acidic impurities) active_cat->poisoning fouling Fouling (e.g., by polymer deposition) active_cat->fouling thermal_deg Thermal Degradation active_cat->thermal_deg leaching Leaching (for supported catalysts) active_cat->leaching deactivated_cat Deactivated Catalyst poisoning->deactivated_cat fouling->deactivated_cat thermal_deg->deactivated_cat leaching->deactivated_cat

Common deactivation pathways for amine catalysts.

References

minimizing dimer formation in reactions with 2-cyanoacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address the common challenge of dimer formation in reactions involving 2-cyanoacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the this compound dimer and how does it form?

A1: The this compound dimer is a side product formed through a self-condensation reaction. In this process, one molecule of this compound acts as a nucleophile and another as an electrophile. The reaction is typically base-catalyzed, where a base abstracts an acidic α-hydrogen from one molecule to form a carbanion (enolate). This carbanion then attacks the carbonyl carbon of a second this compound molecule. Subsequent dehydration leads to the dimer. This is a specific type of aldol (B89426) condensation[1].

Q2: Why is dimer formation a significant issue in my experiments?

A2: Dimer formation is undesirable for several reasons:

  • Reduced Yield: It consumes the starting material, leading to a lower yield of your intended product.

  • Purification Challenges: The dimer introduces impurities that can be difficult to separate from the desired product due to similar polarities, complicating the workup and purification process.

  • Inconsistent Results: Uncontrolled dimer formation can lead to poor reaction reproducibility.

Q3: What reaction conditions typically promote the formation of the this compound dimer?

A3: Several factors can increase the rate of self-condensation:

  • Strong Bases: The use of strong bases (e.g., alkali hydroxides, alkoxides) can rapidly generate a high concentration of the enolate, promoting self-condensation[2].

  • High Temperatures: Elevated reaction temperatures can provide the necessary activation energy for the dimerization side reaction to compete with the main reaction[3].

  • High Concentration: A high concentration of this compound increases the probability of two molecules reacting with each other.

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long, especially under harsh conditions, can lead to the accumulation of side products.

Q4: How can I detect and quantify the presence of the dimer in my reaction mixture?

A4: Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the reaction and visualize the formation of side products alongside the desired product and starting materials[4].

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the purity of the reaction mixture and can be used to determine the percentage of dimer formed. Specific methods for analyzing cyanoacetic acid can be adapted for this purpose[5][6].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify the characteristic signals of the dimer structure, confirming its presence and helping to elucidate its structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate and identify volatile derivatives of the dimer, confirming its molecular weight and fragmentation pattern[7].

Troubleshooting Guide: Dimer Formation

ProblemPossible CauseRecommended Solution
Low Yield of Desired Product & Significant Impurity Peak (HPLC/TLC) Dimer Formation (Self-Condensation): Reaction conditions are favoring the self-condensation of this compound.1. Use a Weaker Base: Switch from strong bases like NaOH or KOH to milder bases such as piperidine (B6355638), pyridine, or ammonium (B1175870) acetate[2][4]. 2. Lower Reaction Temperature: Perform the reaction at room temperature or below. If heating is necessary, apply it cautiously and for a shorter duration[3]. 3. Control Stoichiometry: Use a 1:1 molar ratio of the carbonyl compound and this compound. Avoid using a large excess of the acid[4]. 4. Slow Addition: Add the this compound or the base slowly to the reaction mixture to maintain a low instantaneous concentration of the reactive enolate.
Reaction Mixture Becomes Dark or Forms Tar-like Substances Decomposition & Side Reactions: High temperatures or a highly basic environment may be causing both dimerization and subsequent decomposition.1. Optimize Temperature: Systematically screen lower temperatures to find the optimal balance between reaction rate and side product formation. 2. Choose an Appropriate Solvent: Ensure all reactants are fully soluble. Protic solvents like ethanol (B145695) or water can be effective[4][7]. 3. Monitor Reaction Time: Use TLC to determine when the desired product formation has maximized, and quench the reaction promptly to prevent further side reactions[4].
Difficulty in Product Purification Presence of Dimer and Other Side Products: The physical properties of the dimer may be too similar to the desired product, hindering separation by chromatography or crystallization.1. Optimize Reaction Conditions: The most effective solution is to prevent dimer formation in the first place by applying the solutions above. 2. Alternative Purification: Explore different solvent systems for column chromatography or recrystallization to exploit subtle polarity differences.

Data on Reaction Condition Optimization

While direct quantitative data on dimer formation is scarce in the literature, the yield of the desired Knoevenagel condensation product is an excellent indicator of success in minimizing side reactions. The following table summarizes conditions from various studies that achieved high yields, thereby implicitly minimizing dimer formation.

Carbonyl CompoundActive MethyleneCatalystSolventTemp. (°C)TimeYield (%)Reference
Aromatic AldehydesMalononitrileNi(NO₃)₂·6H₂O (5 mol%)WaterRoom TempVariesVery Good[8]
Aromatic AldehydesEthyl Cyanoacetate (B8463686)DABCO[HyEtPy]Cl/H₂O505-40 min83-99[3]
FurfuralCyanoacetic AcidKOH (20 mol%)Water75 (MW)20 min>65[7][9]
IsatinsEthyl CyanoacetateSBA-Pr-SO₃HWaterReflux15-40 min92-98[10]

This table demonstrates that high yields are achievable under mild conditions (room temperature, weak bases, water as a solvent), which are conditions that disfavor self-condensation.

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation in Aqueous Media

This protocol is adapted from methodologies that utilize environmentally benign conditions to achieve high yields, thus minimizing side reactions like dimerization[4][8].

  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol) and this compound (1 mmol).

  • Solvent and Catalyst Addition: Add water (5-10 mL) and a catalytic amount of a mild base (e.g., piperidine or ammonium acetate, ~10-20 mol%).

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with an appropriate eluent (e.g., ethyl acetate/hexane mixture).

  • Work-up: Upon completion (typically when the starting aldehyde spot has disappeared), acidify the mixture slightly with dilute HCl (e.g., 1M) to quench the catalyst and protonate the product.

  • Isolation: If the product precipitates, collect the solid by filtration, wash it with cold water, and air dry. If the product is soluble, extract it with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate it under reduced pressure.

Visualizations

Mechanism of Dimer Formation

Dimer_Formation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration CAA1 NC-CH₂(COOH) (this compound) Enolate [NC-CH(COOH)]⁻ (Enolate) CAA1->Enolate + Base - HB⁺ Base Base Enolate2 [NC-CH(COOH)]⁻ CAA2 NC-CH₂(COOH) (this compound) Intermediate Adduct Intermediate Intermediate2 Adduct Intermediate Enolate2->Intermediate attacks C=O Dimer Dimer Product Intermediate2->Dimer - H₂O

Caption: Mechanism of this compound self-condensation.

Workflow for Minimizing Dimer Formation

Workflow start Reaction Setup (Aldehyde + this compound) params Select Initial Conditions start->params base Base Selection: Weak Base (e.g., Piperidine) params->base temp Temperature Control: Start at Room Temperature params->temp stoch Stoichiometry: Use 1:1 Reactant Ratio params->stoch monitor Monitor Reaction (TLC/HPLC) base->monitor temp->monitor stoch->monitor check Is Dimer Formation > 5%? monitor->check optimize Optimize Further: - Lower Temperature - Slower Addition Rate - Screen Solvents check->optimize Yes success Minimized Dimer Formation Proceed to Workup check->success No optimize->monitor

Caption: Logical workflow for optimizing reactions.

References

Technical Support Center: Reactivity of 2-Cyanoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with 2-cyanoacetic acid. The content focuses on how pH influences the key reactions of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of this compound and why is it important?

A1: this compound is significantly more acidic than acetic acid, with a pKa of approximately 2.5.[1] This is due to the electron-withdrawing effect of the nitrile group, which stabilizes the carboxylate anion. The pKa is a critical parameter as it determines the ionization state of the molecule at a given pH. Below pH 2.5, the undissociated carboxylic acid form predominates, while above this pH, the carboxylate anion is the major species. This equilibrium has a profound impact on the reactivity of the molecule in different chemical transformations.

Q2: How does pH generally affect the reactivity of this compound?

A2: The pH of the reaction medium dictates the dominant reactive species of this compound and influences the catalytic activity for its primary reactions:

  • Knoevenagel Condensation: This reaction is typically base-catalyzed. A basic environment is required to deprotonate the α-carbon of this compound, forming a reactive carbanion (enolate) that acts as a nucleophile. Therefore, the reaction rate generally increases with pH. However, using a strong base can lead to undesired side reactions.

  • Esterification: This reaction is typically acid-catalyzed (Fischer esterification). An acidic medium protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol.[2]

  • Decarboxylation: The decarboxylation of this compound to form acetonitrile (B52724) and carbon dioxide is typically induced by heating.[1] The rate of decarboxylation of β-keto acids is known to be pH-dependent, with the protonated acid form often decarboxylating faster than the carboxylate anion.[3]

Q3: What are the common side reactions to be aware of when working with this compound?

A3: Common side reactions include:

  • In Knoevenagel Condensations:

    • Self-condensation of the aldehyde or ketone: This is more likely to occur with strong bases.

    • Michael addition: The activated methylene (B1212753) compound can sometimes add to the α,β-unsaturated product.

  • Hydrolysis of esters: In esterification reactions, the presence of water can lead to the reverse reaction, the hydrolysis of the ester back to the carboxylic acid and alcohol. This is particularly relevant under acidic or basic conditions. The half-life for the hydrolysis of ethyl cyanoacetate (B8463686) is significantly shorter at pH 7 and 9 compared to pH 4.[4]

Troubleshooting Guides

Knoevenagel Condensation
Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Inappropriate pH (catalyst choice).The Knoevenagel condensation requires a basic catalyst to generate the nucleophilic carbanion. Ensure a suitable weak base (e.g., piperidine (B6355638), pyridine, triethylamine, or an ammonium (B1175870) salt) is used to raise the pH appropriately. Strong bases can promote side reactions.
Inactive methylene compound.At a given pH, the concentration of the reactive carbanion depends on the pKa of the active methylene compound. If the reaction is slow, consider a slightly more basic catalyst or a solvent that favors deprotonation.
Steric hindrance in reactants.If the aldehyde/ketone or the active methylene compound is sterically bulky, the reaction may require longer reaction times, higher temperatures, or a more active catalyst system.
Formation of Side Products Self-condensation of the carbonyl compound.This is often caused by using a base that is too strong. Switch to a weaker amine catalyst. Slow addition of the carbonyl compound to the reaction mixture can also minimize this side reaction.
Michael addition of the active methylene compound to the product.This can be minimized by controlling the stoichiometry of the reactants. Using a slight excess of the carbonyl compound may be beneficial.
Esterification
Issue Potential Cause Troubleshooting Steps
Low Ester Yield Unfavorable equilibrium.Fischer esterification is an equilibrium process. To drive the reaction towards the ester product, use a large excess of the alcohol (which can also serve as the solvent) and/or remove water as it forms, for example, by using a Dean-Stark apparatus.[2]
Insufficient acid catalysis.Ensure a suitable acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is present in a sufficient concentration to protonate the carboxylic acid.
Hydrolysis of the product.Minimize the amount of water present in the reaction mixture. Ensure all reagents and glassware are dry.
Decarboxylation
Issue Potential Cause Troubleshooting Steps
Incomplete or Slow Decarboxylation Insufficient temperature.This compound typically requires heating to around 160 °C for decarboxylation to occur.[1] Ensure the reaction temperature is high enough.
Reaction medium pH.For β-keto acids, the protonated form decarboxylates faster than the anionic form.[3] While specific data for this compound is limited, conducting the reaction in a neutral or slightly acidic medium may favor decarboxylation.

Quantitative Data Summary

ReactionOptimal pH RangeInfluence of pH on RateKey Considerations
Knoevenagel Condensation Weakly Basic (pH 8-11)Rate generally increases with pH due to increased concentration of the carbanion nucleophile.Strong bases can lead to side reactions. The choice of base is crucial.
Esterification (Fischer) Acidic (pH 1-3)Rate is dependent on the concentration of the protonated carboxylic acid, which is favored at low pH.The reaction is an equilibrium; water removal is essential for high yields.
Decarboxylation Neutral to AcidicThe protonated form of similar acids decarboxylates faster than the conjugate base.[3]Primarily driven by high temperature (e.g., 160 °C).[1]
Hydrolysis of Ethyl Cyanoacetate Faster at neutral and basic pHThe half-life is significantly shorter at pH 7 and 9 compared to pH 4.[4]This is a key competing reaction in esterification and a potential degradation pathway for the ester product.

Key Experimental Protocols

Protocol 1: Base-Catalyzed Knoevenagel Condensation of this compound with an Aromatic Aldehyde

Objective: To synthesize an α,β-unsaturated cyanoacrylic acid via Knoevenagel condensation.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • This compound

  • Pyridine (as solvent and catalyst)

  • Piperidine (as catalyst)

  • Hydrochloric acid (2 M solution)

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.2 equivalents of this compound in pyridine.

  • Add 1 equivalent of the aromatic aldehyde to the solution in portions.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice and slowly add 2 M hydrochloric acid until the mixture is acidic (pH ~2-3), which will precipitate the product.

  • Filter the solid product, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure α,β-unsaturated cyanoacrylic acid.

Protocol 2: Acid-Catalyzed Esterification of this compound with Ethanol

Objective: To synthesize ethyl cyanoacetate via Fischer esterification.

Materials:

  • This compound

  • Absolute ethanol

  • Concentrated sulfuric acid (catalyst)

  • Dean-Stark apparatus

  • Toluene or benzene (B151609) (for azeotropic removal of water)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add 1 equivalent of this compound, a large excess of absolute ethanol (e.g., 5-10 equivalents), and a solvent for azeotropic distillation like toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected in the trap (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid by washing the organic layer with saturated sodium bicarbonate solution until CO2 evolution ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent and excess ethanol by rotary evaporation.

  • Purify the resulting crude ethyl cyanoacetate by vacuum distillation.

Visualizations

Knoevenagel_Condensation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2-Cyanoacetic_Acid This compound (NC-CH2-COOH) Carbanion Carbanion (Enolate) (NC-CH⁻-COOH) 2-Cyanoacetic_Acid->Carbanion Protonated_Base BH⁺ Aldehyde Aldehyde (R-CHO) Alkoxide_Intermediate Alkoxide Intermediate Aldehyde->Alkoxide_Intermediate Base Base (B:) Carbanion->Aldehyde Nucleophilic Attack Beta_Hydroxy_Acid β-Hydroxy Acid Alkoxide_Intermediate->Beta_Hydroxy_Acid Protonation Unsaturated_Product α,β-Unsaturated Product (R-CH=C(CN)COOH) Beta_Hydroxy_Acid->Unsaturated_Product Dehydration Water H2O

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2-Cyanoacetic_Acid This compound (NC-CH2-COOH) Protonated_Acid Protonated Carboxylic Acid 2-Cyanoacetic_Acid->Protonated_Acid Alcohol Alcohol (R'-OH) Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate Acid_Catalyst H⁺ (catalyst) Protonated_Acid->Alcohol Nucleophilic Attack Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & Dehydration Ester Ester (NC-CH2-COOR') Protonated_Ester->Ester Deprotonation Water H2O Ester->Acid_Catalyst Regenerated

Caption: Mechanism of the acid-catalyzed Fischer esterification.

pH_Influence_Logic cluster_species Dominant Species of this compound (pKa ≈ 2.5) cluster_reactions Favored Reaction Pathways pH_of_Medium pH of Reaction Medium Acid_Form Undissociated Acid (NC-CH2-COOH) (pH < 2.5) pH_of_Medium->Acid_Form Low pH Anion_Form Carboxylate Anion (NC-CH2-COO⁻) (pH > 2.5) pH_of_Medium->Anion_Form High pH Esterification Esterification (Acid-Catalyzed) Acid_Form->Esterification Reactant for Decarboxylation Decarboxylation (Thermally Driven, potentially faster in acid) Acid_Form->Decarboxylation Favored for Knoevenagel Knoevenagel Condensation (Base-Catalyzed) Anion_Form->Knoevenagel Precursor to Carbanion for

Caption: Influence of pH on the dominant species and reactivity of this compound.

References

selecting the appropriate base for deprotonating 2-cyanoacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide clear and concise information on selecting the appropriate base for the deprotonation of 2-cyanoacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the key consideration when selecting a base to deprotonate this compound?

A1: The most critical factor is the relative acidity (pKa) of this compound and the conjugate acid of the chosen base. For efficient and near-complete deprotonation, the pKa of the base's conjugate acid should be significantly higher than the pKa of this compound. A general rule of thumb is a difference of at least 2 pKa units.

Q2: What is the pKa of this compound?

A2: this compound is a relatively strong organic acid with a pKa of approximately 2.5[1][2]. This is due to the electron-withdrawing effect of the cyano group, which stabilizes the resulting carboxylate anion.

Q3: Which common laboratory bases are suitable for deprotonating this compound?

A3: Based on pKa values, strong bases like sodium hydroxide, and moderately strong bases such as potassium carbonate and triethylamine (B128534) are excellent choices for the complete deprotonation of this compound. Weaker bases like sodium bicarbonate can also be used, but the deprotonation may not be as complete. Pyridine is generally not a suitable choice for complete deprotonation.

Troubleshooting Guide

Issue: Incomplete Deprotonation of this compound

  • Symptom: The reaction yield is low, or subsequent reactions requiring the enolate do not proceed as expected. Analytical monitoring (e.g., by NMR or IR spectroscopy) shows the presence of starting material.

  • Possible Cause 1: Inappropriate Base Selection. The base used is not strong enough to deprotonate the this compound effectively.

    • Solution: Select a base whose conjugate acid has a pKa value at least 2 units higher than that of this compound (pKa ≈ 2.5). Refer to the data table below for suitable options.

  • Possible Cause 2: Insufficient Amount of Base. An inadequate stoichiometric amount of base was used.

    • Solution: Ensure that at least one equivalent of the base is used for complete deprotonation. For weaker bases, a slight excess may be beneficial.

  • Possible Cause 3: Reaction Conditions. The temperature or solvent may not be optimal for the deprotonation reaction.

    • Solution: While deprotonation is often rapid at room temperature, gentle warming might be necessary with some weaker bases. Ensure the chosen solvent is compatible with the base and does not interfere with the reaction.

Issue: Undesired Side Reactions

  • Symptom: Formation of unexpected byproducts is observed.

  • Possible Cause: Base-catalyzed side reactions. Strong nucleophilic bases might participate in unwanted reactions with other functional groups in the molecule or with the solvent.

    • Solution: Consider using a non-nucleophilic, sterically hindered base if nucleophilic attack is a concern. The choice of solvent can also influence the rate of side reactions.

Data Presentation: Comparison of Common Bases

The following table summarizes the pKa values of this compound and the conjugate acids of several common laboratory bases to aid in the selection process.

CompoundpKaBaseConjugate AcidpKa of Conjugate AcidSuitable for Deprotonation?
This compound~2.5[1][2]
Sodium HydroxideNaOHH₂O~15.7Yes, very effective.
Potassium CarbonateK₂CO₃HCO₃⁻~10.3Yes, effective.
Sodium BicarbonateNaHCO₃H₂CO₃~6.4Yes, but may not be complete.
TriethylamineEt₃NEt₃NH⁺~10.8Yes, effective.
PyridineC₅H₅NC₅H₅NH⁺~5.25Not ideal for complete deprotonation.

Experimental Protocols & Methodologies

General Procedure for Deprotonation of this compound:

  • Preparation: In a clean and dry reaction vessel equipped with a magnetic stirrer, dissolve this compound in a suitable aprotic solvent (e.g., tetrahydrofuran, diethyl ether, or acetonitrile).

  • Addition of Base: Slowly add one equivalent of the selected base to the solution at room temperature. If using a strong base like sodium hydroxide, it is often added as an aqueous solution, and the reaction temperature should be monitored. For solid bases like potassium carbonate, they can be added directly.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the deprotonation can be monitored by techniques such as thin-layer chromatography (TLC) or by observing the cessation of gas evolution if using carbonate or bicarbonate bases.

  • Use in Subsequent Steps: The resulting solution of the deprotonated this compound (enolate) can then be used directly in subsequent reactions.

Visualizations

Deprotonation_Reaction cluster_reactants Reactants cluster_products Products 2-Cyanoacetic_Acid NC-CH₂-COOH Enolate [NC-CH-COOH]⁻ 2-Cyanoacetic_Acid->Enolate Deprotonation Base B: Conjugate_Acid BH⁺ Base->Conjugate_Acid Protonation

Caption: Deprotonation of this compound by a generic base.

Logical_Flow Start Select a base for deprotonation pKa_Acid pKa of this compound ≈ 2.5 Start->pKa_Acid pKa_Base pKa of Base's Conjugate Acid Start->pKa_Base Comparison pKa(Base H⁺) > pKa(Acid)? pKa_Acid->Comparison pKa_Base->Comparison Suitable Base is suitable for deprotonation Comparison->Suitable Yes NotSuitable Base is not suitable for complete deprotonation Comparison->NotSuitable No

Caption: Decision workflow for selecting a suitable base.

References

Validation & Comparative

A Comparative Guide to ¹H NMR Characterization of Knoevenagel Products from 2-Cyanoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, widely employed in the preparation of α,β-unsaturated compounds that are pivotal intermediates in medicinal chemistry and materials science. When 2-cyanoacetic acid or its esters are used as the active methylene (B1212753) component, the resulting products are polyfunctionalized molecules with significant synthetic utility. Accurate characterization of these products is crucial, and proton nuclear magnetic resonance (¹H NMR) spectroscopy stands as a primary and powerful analytical tool. This guide provides a comparative analysis of ¹H NMR data for various Knoevenagel products derived from this compound and its derivatives, supported by experimental data and protocols.

¹H NMR Data Comparison of Knoevenagel Products

The ¹H NMR spectra of Knoevenagel products from this compound and its esters are distinguished by the characteristic signal of the vinylic proton (=CH). The chemical shift of this proton is highly dependent on the electronic nature of the substituent on the aromatic aldehyde and the specific ester group, providing valuable structural insights. The data presented below, compiled from various studies, highlights these trends.

ProductAldehyde ReactantSolventVinylic Proton (=CH) Chemical Shift (δ, ppm)Aromatic Protons (δ, ppm)Other Key Signals (δ, ppm)
(E)-2-Cyano-3-phenylacrylic acidBenzaldehydeDMSO-d₆8.34 (s, 1H)[1]8.04-8.01 (m, 2H), 7.64-7.56 (m, 3H)[1]-
(E)-2-Cyano-3-(p-tolyl)acrylic acidp-TolualdehydeDMSO-d₆8.27 (s, 1H)[1]7.94 (d, J=8.0 Hz, 2H), 7.39 (d, J=8.0 Hz, 2H)[1]2.38 (s, 3H, CH₃)[1]
Ethyl-2-cyano-3-(3-nitrophenyl)acrylate3-NitrobenzaldehydeCDCl₃8.32 (s, 1H)[2]8.70 (s, 1H), 8.39-8.42 (m, 2H), 7.72-7.76 (m, 1H)[2]4.40-4.45 (m, 2H, OCH₂), 1.42 (t, J=7.4 Hz, 3H, CH₃)[2]
Ethyl-2-cyano-3-(4-chlorophenyl)acrylate4-ChlorobenzaldehydeCDCl₃8.19 (s, 1H)[2]7.93 (d, J=7.2 Hz, 2H), 7.48 (d, J=7.2 Hz, 2H)[2]4.36-4.41 (m, 2H, OCH₂), 1.40 (t, J=7.2 Hz, 3H, CH₃)[2]
Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate4-HydroxybenzaldehydeCD₃OD8.20 (s, 1H)[3]7.96 (d, J=9.16 Hz, 2H), 6.90 (d, J=8.72 Hz, 2H)[3]4.33 (q, J=7.32 Hz, 2H, OCH₂), 1.36 (t, J=7.32 Hz, 3H, CH₃)[3]
Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)acrylate2,4-DimethoxybenzaldehydeCDCl₃8.70 (s, 1H)[3]8.40 (d, J=8.60 Hz, 1H), 6.60 (d, J=9.15 Hz, 1H), 6.44 (s, 1H)[3]4.37 (q, J=7.26 Hz, 2H, OCH₂), 3.89 (s, 6H, 2xOCH₃), 1.38 (t, J=6.90 Hz, 3H, CH₃)[3]
2-Cyano-N-cyclohexyl-3-(4-(dimethylamino)phenyl)acrylamide4-(Dimethylamino)benzaldehydeCDCl₃8.13 (s, 1H)[4]7.8 (d, 2H), 6.7 (d, 2H)[4]6.08 (s, 1H, NH), 3.89 (m, 1H, CH-N), 3.0 (s, 6H, N(CH₃)₂), 1.2-1.96 (m, 10H, cyclohexyl)[4]

Analysis of ¹H NMR Data:

  • Vinylic Proton: The singlet corresponding to the vinylic proton is typically observed in the downfield region (δ 8.0-8.7 ppm). Its chemical shift is sensitive to the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups (e.g., -NO₂) tend to shift this proton further downfield, while electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) cause an upfield shift.

  • Aromatic Protons: The signals for the aromatic protons appear in their expected regions (typically δ 6.5-8.5 ppm), and their splitting patterns provide information about the substitution pattern on the aromatic ring.

  • Ester/Amide Protons: For Knoevenagel products derived from esters of this compound (like ethyl cyanoacetate), characteristic signals for the ethyl group (a quartet for the -OCH₂- and a triplet for the -CH₃) are observed. In the case of amide derivatives, the NH proton signal and signals for the N-substituent are present.

Alternative Characterization Methods

While ¹H NMR is a primary tool, a comprehensive characterization of Knoevenagel products often involves a combination of spectroscopic techniques:

  • ¹³C NMR Spectroscopy: Provides information about the carbon framework of the molecule. Key signals include those for the nitrile carbon (δ ~115-117 ppm), the carbonyl carbon (δ ~162-169 ppm), and the carbons of the double bond.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Characteristic absorptions include the nitrile stretch (C≡N) around 2220-2230 cm⁻¹, the carbonyl stretch (C=O) of the acid or ester around 1680-1740 cm⁻¹, and the carbon-carbon double bond stretch (C=C) around 1580-1610 cm⁻¹.

  • Mass Spectrometry (MS): Determines the molecular weight of the product and can provide information about its fragmentation pattern, further confirming the structure.

  • Melting Point: A sharp melting point is a good indicator of the purity of the synthesized compound.

Experimental Protocols

Below are representative experimental protocols for the synthesis of Knoevenagel products from this compound and its derivatives.

General Procedure for the Synthesis of (E)-2-Cyano-3-arylacrylic Acids

This procedure is adapted from a microwave-assisted synthesis.[1]

  • A mixture of the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), and potassium hydroxide (B78521) (20 mol%, 0.7 M aqueous solution) in water (5 mL) is placed in a microwave reactor.

  • The reaction mixture is irradiated at 50 W and stirred at 75 °C for 20 minutes.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, 1 mL of 3 M hydrochloric acid is added to the reaction mixture, and it is stirred for 30 minutes.

  • The product is extracted with ethyl acetate (B1210297) (3 x 25 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is then purified, typically by recrystallization.

General Procedure for the Synthesis of Ethyl-2-cyano-3-arylacrylates

This procedure is a general representation of a base-catalyzed Knoevenagel condensation.

  • To a solution of the aromatic aldehyde (1.0 mmol) and ethyl cyanoacetate (B8463686) (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), a catalytic amount of a base (e.g., piperidine, a few drops) is added.

  • The reaction mixture is stirred at room temperature or heated under reflux. The reaction progress is monitored by TLC.

  • After completion of the reaction, the mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent to afford the pure product.

Visualizing the Knoevenagel Condensation Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of Knoevenagel products.

Knoevenagel_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Aldehyde + This compound/Ester Reaction Knoevenagel Condensation (Base Catalyst) Reactants->Reaction Mixing Workup Acidification & Extraction Reaction->Workup Reaction Completion Purification Recrystallization or Chromatography Workup->Purification Crude Product NMR ¹H & ¹³C NMR Purification->NMR Pure Product IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS MP Melting Point Purification->MP

Caption: Workflow for Knoevenagel Condensation and Product Characterization.

References

A Comparative Guide to the FTIR Analysis of Thiophenes: Gewald Reaction vs. Paal-Knorr Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of thiophenes synthesized via the Gewald reaction using 2-cyanoacetic acid and the Paal-Knorr synthesis. The performance of each method is evaluated based on experimental data, with a focus on Fourier-Transform Infrared (FTIR) spectroscopy to characterize the synthesized products. Detailed experimental protocols and visual representations of the reaction mechanisms and workflows are included to aid in understanding and replication.

Data Presentation: A Comparative Overview

The following tables summarize the key differences in performance between the Gewald reaction and the Paal-Knorr synthesis for the preparation of substituted thiophenes.

Table 1: Comparison of Yields for Thiophene Synthesis Methods

Synthesis MethodReactantsProductYield (%)Reference
Gewald ReactionCyclohexanone, Ethyl Cyanoacetate, SulfurEthyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate96%[1]
Gewald Reaction4-Nitroacetophenone, Ethyl Cyanoacetate, SulfurEthyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylateNot specified, but reaction is efficient[2]
Paal-Knorr Synthesis2,5-Hexanedione (B30556), Phosphorus Pentasulfide2,5-DimethylthiopheneYields vary, furan (B31954) formation is a competing reaction[3][4]
Paal-Knorr Synthesis3,4-Diethyl-2,5-hexanedione, Ammonia Source3,4-Diethyl-2,5-dimethyl-1H-pyrrole (related heterocycle)Representative yields are variable[5]

Table 2: Comparative FTIR Peak Analysis of Synthesized Thiophenes

Functional GroupVibrational ModeGewald Product: 2-Aminothiophene-3-carboxylic acid Derivative (Expected, cm⁻¹)Paal-Knorr Product: 2,5-Dimethylthiophene (Observed, cm⁻¹)Reference
N-H StretchStretching3400-3300 (sharp, medium)N/A[6]
C-H Stretch (Aromatic)Stretching3100-3000 (medium)~3070
C-H Stretch (Aliphatic)Stretching2960-2850 (strong)2920, 2860
C=O Stretch (Carboxylic Acid)Stretching1725-1700 (strong, broad)N/A[7]
C=C Stretch (Aromatic)Stretching1620-1580 (variable)~1550
C-N StretchStretching1350-1250N/A
C-S StretchStretching700-600~690
O-H Bend (Carboxylic Acid)Bending1440-1395 (medium)N/A[7]
N-H BendBending1650-1580 (medium)N/A[6]

Experimental Protocols

Detailed methodologies for the synthesis of thiophenes via the Gewald reaction and the Paal-Knorr synthesis are provided below.

Gewald Reaction: Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives

This protocol is adapted from microwave-assisted procedures which have been shown to significantly reduce reaction times and improve yields.[2]

Materials:

  • Aldehyde or ketone (1.0 mmol)

  • This compound (1.1 mmol)

  • Elemental sulfur (1.1 mmol)

  • Base (e.g., morpholine (B109124) or triethylamine) (1.0 mmol)[3]

  • Solvent (e.g., ethanol (B145695) or methanol)[3]

  • Microwave reactor vials

  • Ethyl acetate (B1210297)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • In a microwave reactor vial, combine the aldehyde or ketone, this compound, elemental sulfur, and the chosen base.

  • Add the appropriate solvent to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-120°C) for a specified time (e.g., 5-30 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure 2-aminothiophene-3-carboxylic acid derivative.

Paal-Knorr Synthesis: Synthesis of 2,5-Dimethylthiophene

This protocol describes a general procedure for the Paal-Knorr synthesis of thiophenes from 1,4-dicarbonyl compounds.

Materials:

  • 2,5-Hexanedione

  • Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent

  • Anhydrous solvent (e.g., toluene (B28343) or xylene)

  • Sodium bicarbonate solution

  • Dichloromethane (B109758) or diethyl ether for extraction

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, dissolve 2,5-hexanedione in the anhydrous solvent.

  • Carefully add the sulfurizing agent (e.g., phosphorus pentasulfide) in portions to the stirred solution. The reaction can be exothermic.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and carefully quench by slowly adding it to a stirred solution of sodium bicarbonate.

  • Extract the aqueous mixture with dichloromethane or diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield 2,5-dimethylthiophene.

Mandatory Visualization

The following diagrams illustrate the reaction mechanisms and a general experimental workflow.

Gewald_Reaction_Mechanism cluster_Knoevenagel Knoevenagel Condensation cluster_Sulfur_Addition Sulfur Addition & Cyclization cluster_Tautomerization Tautomerization Ketone Ketone Unsaturated_Nitrile Unsaturated_Nitrile Ketone->Unsaturated_Nitrile Base 2-Cyanoacetic_Acid 2-Cyanoacetic_Acid 2-Cyanoacetic_Acid->Unsaturated_Nitrile Thiolate_Intermediate Thiolate_Intermediate Unsaturated_Nitrile->Thiolate_Intermediate Sulfur Sulfur Sulfur->Thiolate_Intermediate Cyclized_Intermediate Cyclized_Intermediate Thiolate_Intermediate->Cyclized_Intermediate Intramolecular Attack Aminothiophene Aminothiophene Cyclized_Intermediate->Aminothiophene

Caption: Mechanism of the Gewald Reaction.

Paal_Knorr_Synthesis_Mechanism cluster_Thionation Thionation cluster_Cyclization Cyclization & Dehydration 1,4-Diketone 1,4-Diketone Thioketone Thioketone 1,4-Diketone->Thioketone Sulfurizing_Agent Sulfurizing_Agent Sulfurizing_Agent->Thioketone Enol_Intermediate Enol_Intermediate Thioketone->Enol_Intermediate Tautomerization Cyclic_Intermediate Cyclic_Intermediate Enol_Intermediate->Cyclic_Intermediate Intramolecular Attack Thiophene Thiophene Cyclic_Intermediate->Thiophene - H2O

Caption: Mechanism of the Paal-Knorr Synthesis.

Experimental_Workflow Start Start Reactants_Mixing Reactant Mixing Start->Reactants_Mixing Reaction Reaction (Conventional or Microwave) Reactants_Mixing->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography/Distillation) Workup->Purification Characterization FTIR Analysis Purification->Characterization End Final Product Characterization->End

Caption: General Experimental Workflow for Thiophene Synthesis.

References

A Comparative Guide to the Reactivity of 2-Cyanoacetic Acid and Malononitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of key synthetic building blocks is paramount. This guide provides a detailed comparison of the reactivity of two prominent active methylene (B1212753) compounds: 2-cyanoacetic acid and malononitrile (B47326). The discussion is supported by experimental data to facilitate informed decisions in synthetic design and execution.

Core Reactivity: Acidity and Nucleophilicity

The reactivity of both this compound and malononitrile is fundamentally dictated by the acidity of their methylene protons. Deprotonation of the central CH₂ group generates a resonance-stabilized carbanion, which acts as the key nucleophilic species in a variety of carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation.

The stability of the resulting carbanion is influenced by the electron-withdrawing nature of the adjacent functional groups. In malononitrile, two cyano groups stabilize the negative charge, whereas in this compound, a cyano group and a carboxylic acid group are responsible for this stabilization.

Data on Acidity and Nucleophilicity

A direct comparison of the acidity of the methylene protons is crucial for understanding the relative ease of carbanion formation.

PropertyThis compoundMalononitrile
pKa of Methylene Protons Not readily available; estimated to be in the range of pKa 20-2511 (in water)
pKa of Carboxylic Acid Proton ~2.45N/A
Carbanion Stability Less stabilized due to weaker combined electron-withdrawing effectMore stabilized due to two strongly electron-withdrawing cyano groups
Carbanion Nucleophilicity More basic and potentially more reactive once formedA potent nucleophile with unusually high reactivity for its pKa[1]

The significantly lower pKa of the methylene protons in malononitrile indicates that it is a much stronger carbon acid than this compound. Consequently, malononitrile can be deprotonated by weaker bases to form its nucleophilic carbanion in higher concentrations at equilibrium. While the carbanion of this compound, once formed, is expected to be more basic and therefore a more reactive nucleophile, the initial deprotonation step often represents a higher kinetic barrier.

Reactivity in Knoevenagel Condensation

The Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration, is a hallmark reaction for both this compound and malononitrile. A comparison of their performance in this reaction provides a practical measure of their relative reactivity.

Comparative Performance in Knoevenagel Condensation with Benzaldehyde (B42025)

The reaction of benzaldehyde with both malononitrile and a close analog of this compound, ethyl cyanoacetate (B8463686), illustrates the difference in their reactivity.

ReactantCatalyst/SolventTimeYieldReference
Malononitrile N-Methylmorpholine/Water2-4 min>95%[2]
Malononitrile DBU/Water20 min96%[3]
Ethyl Cyanoacetate DBU/Water20 min96%[3]
Ethyl Cyanoacetate Cu-Mg-Al LDH/Ethanol1 h~95%[2]

While both malononitrile and ethyl cyanoacetate can give high yields in the Knoevenagel condensation with benzaldehyde, malononitrile often reacts faster and under milder conditions. In some instances, reactions with ethyl cyanoacetate fail to produce the desired product where malononitrile is successful, highlighting the superior reactivity of malononitrile in this context.[4]

Experimental Protocols

Knoevenagel Condensation of Benzaldehyde with Malononitrile

Materials:

  • Benzaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • N-Methylmorpholine (catalytic amount)

  • Water (5 mL)

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde and malononitrile in water.

  • Add a catalytic amount of N-Methylmorpholine to the solution.

  • Stir the reaction mixture at room temperature for 2-4 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product, benzylidenemalononitrile (B1330407), will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product to obtain the final compound. (Expected yield: >95%)[2]

Knoevenagel Condensation of Benzaldehyde with Ethyl Cyanoacetate

Materials:

  • Benzaldehyde (10 mmol)

  • Ethyl cyanoacetate (12 mmol)

  • 1,4-diazabicyclo[2.2.2]octane (DABCO) (20 mmol)

  • N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) (3 g)

  • Water (3 mL)

Procedure:

  • In a reaction vessel, prepare the catalytic system by mixing [HyEtPy]Cl, water, and DABCO.

  • Add benzaldehyde and ethyl cyanoacetate to the catalytic system.

  • Stir the reaction mixture at 50 °C.

  • Monitor the reaction progress by TLC. Reaction times can range from 5-40 minutes depending on the aldehyde.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography. (Expected yield: 83-99%)[5]

Visualizing Reactivity and Applications

Knoevenagel Condensation Mechanism

The following diagram illustrates the general mechanism of the base-catalyzed Knoevenagel condensation for both this compound and malononitrile.

G cluster_reactants Reactants cluster_mechanism Mechanism Active Methylene R-CH2-Z (this compound or Malononitrile) Carbanion R-CH(-)-Z (Nucleophilic Carbanion) Active Methylene->Carbanion Base Base Base->Carbanion Deprotonation Carbonyl R'-C(=O)-R'' (Aldehyde or Ketone) Intermediate Aldol-type Adduct Carbonyl->Intermediate Carbanion->Intermediate Nucleophilic Attack Product Alpha,Beta-Unsaturated Product Intermediate->Product Dehydration (-H2O)

Caption: General mechanism of the Knoevenagel condensation.

Synthesis of Bioactive Derivatives

The products of the Knoevenagel condensation, such as benzylidenemalononitrile and its analogs, are valuable precursors for the synthesis of various heterocyclic compounds with potential applications in drug discovery.[3][6][7]

G cluster_synthesis Synthesis of Bioactive Molecules Knoevenagel_Product Benzylidenemalononitrile Derivative Anticancer Anticancer Agents Knoevenagel_Product->Anticancer Antifungal Antifungal Agents Knoevenagel_Product->Antifungal Antibacterial Antibacterial Agents Knoevenagel_Product->Antibacterial

Caption: Synthetic utility in drug development.

Conclusion

References

A Comparative Guide to the Knoevenagel Condensation: Yields of Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The Knoevenagel condensation stands as a fundamental carbon-carbon bond-forming reaction in organic synthesis, prized for its ability to generate α,β-unsaturated compounds. This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, facilitated by a basic catalyst. The choice of the active methylene compound significantly influences the reaction rate and overall product yield. This guide provides an objective comparison of the performance of various common active methylene compounds in the Knoevenagel condensation with benzaldehyde (B42025), supported by experimental data to aid researchers, scientists, and drug development professionals in optimizing their synthetic strategies.

Performance Comparison of Active Methylene Compounds

The reactivity of active methylene compounds in the Knoevenagel condensation is primarily governed by the acidity of the methylene protons. The presence of two electron-withdrawing groups flanking the CH₂ group enhances its acidity, facilitating the initial deprotonation step by the base, which is often the rate-determining step. The following table summarizes the typical yields obtained for the Knoevenagel condensation of benzaldehyde with several common active methylene compounds under comparable reaction conditions.

Active Methylene CompoundProductTypical Yield (%)
Malononitrile (B47326)2-Benzylidenemalononitrile90-99%
Ethyl Cyanoacetate (B8463686)Ethyl 2-cyano-3-phenylacrylate85-95%
Diethyl MalonateDiethyl 2-benzylidenemalonate70-90%
Meldrum's Acid5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione80-95%
Dimedone2-Benzylidene-5,5-dimethylcyclohexane-1,3-dione85-95%

Note: Yields are highly dependent on specific reaction conditions such as the catalyst, solvent, temperature, and reaction time. The values presented here are representative of commonly reported yields in the literature.

The general order of reactivity for these active methylene compounds is: Malononitrile > Ethyl Cyanoacetate > Diethyl Malonate.[1] This trend is attributed to the electron-withdrawing strength of the activating groups, with the two nitrile groups of malononitrile providing the strongest activation.

Experimental Protocols

Detailed methodologies for the Knoevenagel condensation of benzaldehyde with each of the listed active methylene compounds are provided below. These protocols are intended as a general guide and may require optimization for specific laboratory conditions and scales.

Synthesis of 2-Benzylidenemalononitrile
  • Materials: Benzaldehyde, malononitrile, piperidine (B6355638), ethanol (B145695).

  • Procedure: To a solution of benzaldehyde (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL), a catalytic amount of piperidine (0.5 mmol) is added. The mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled in an ice bath to induce crystallization. The resulting solid product is collected by filtration, washed with cold ethanol, and dried to afford 2-benzylidenemalononitrile.[2]

Synthesis of Ethyl 2-cyano-3-phenylacrylate
  • Materials: Benzaldehyde, ethyl cyanoacetate, piperidine, ethanol.

  • Procedure: In a round-bottom flask, benzaldehyde (10 mmol) and ethyl cyanoacetate (10 mmol) are dissolved in ethanol (20 mL). A catalytic amount of piperidine (0.5 mmol) is added to the solution. The reaction mixture is stirred at room temperature. After the reaction is complete (monitored by TLC), the mixture is poured into ice-cold water. The precipitated product is collected by filtration, washed with water, and recrystallized from ethanol to yield ethyl 2-cyano-3-phenylacrylate.[3][4]

Synthesis of Diethyl 2-benzylidenemalonate
  • Materials: Benzaldehyde, diethyl malonate, piperidine, toluene (B28343).

  • Procedure: A mixture of benzaldehyde (10 mmol), diethyl malonate (12 mmol), and piperidine (1 mmol) in toluene (30 mL) is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is monitored by TLC. Once the reaction is complete, the mixture is cooled to room temperature, washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to give diethyl 2-benzylidenemalonate.[5][6]

Synthesis of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione (from Meldrum's Acid)
  • Materials: Benzaldehyde, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), piperidine, methanol (B129727).

  • Procedure: To a solution of Meldrum's acid (10 mmol) and benzaldehyde (10 mmol) in methanol (20 mL), a catalytic amount of piperidine (0.5 mmol) is added. The reaction mixture is stirred at room temperature. The product often precipitates out of the solution upon formation. The reaction progress can be monitored by TLC. After completion, the solid product is collected by filtration, washed with cold methanol, and dried to yield 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione.[7]

Synthesis of 2-Benzylidene-5,5-dimethylcyclohexane-1,3-dione (from Dimedone)
  • Materials: Benzaldehyde, dimedone (5,5-dimethylcyclohexane-1,3-dione), piperidine, ethanol.

  • Procedure: A mixture of dimedone (10 mmol), benzaldehyde (10 mmol), and a catalytic amount of piperidine (0.5 mmol) in ethanol (25 mL) is stirred at room temperature. The reaction is typically fast and the product precipitates from the reaction mixture. The progress of the reaction is monitored by TLC. After the reaction is complete, the solid is collected by filtration, washed with cold ethanol, and dried to obtain 2-benzylidene-5,5-dimethylcyclohexane-1,3-dione.[8]

Visualizing the Process: Workflow and Mechanism

To provide a clearer understanding of the experimental process and the underlying chemical transformation, the following diagrams illustrate the general workflow of a Knoevenagel condensation and its reaction mechanism.

G cluster_workflow Experimental Workflow Reactants 1. Mix Aldehyde and Active Methylene Compound Solvent 2. Add Solvent Reactants->Solvent Catalyst 3. Add Catalyst Solvent->Catalyst Reaction 4. Stir at Appropriate Temperature Catalyst->Reaction Monitoring 5. Monitor by TLC Reaction->Monitoring Workup 6. Work-up (e.g., Precipitation, Extraction) Monitoring->Workup Purification 7. Purify Product (e.g., Recrystallization, Chromatography) Workup->Purification

Caption: General experimental workflow for the Knoevenagel condensation.

G cluster_mechanism Knoevenagel Condensation Mechanism Active Methylene R1(R2)CH₂ Carbanion R1(R2)C⁻H Active Methylene->Carbanion + Base Base Base Alkoxide R1(R2)CH-CH(O⁻)R' Carbanion->Alkoxide + R'CHO Aldehyde R'CHO Adduct R1(R2)CH-CH(OH)R' Alkoxide->Adduct + H⁺ Product R1(R2)C=CHR' Adduct->Product - H₂O H₂O H₂O

Caption: Simplified mechanism of the Knoevenagel condensation.

References

A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Cyanoacetic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC) stands as a pivotal analytical technique in the pharmaceutical and chemical industries for assessing the purity of active pharmaceutical ingredients (APIs) and chemical intermediates. For 2-cyanoacetic acid and its derivatives, which are key building blocks in the synthesis of numerous compounds including pharmaceuticals and adhesives, ensuring high purity is critical.[1][2][3] This guide provides a comparative overview of various reversed-phase HPLC (RP-HPLC) methods for the purity assessment of these compounds, supported by experimental data and detailed protocols.

Comparative Analysis of HPLC Methodologies

The purity analysis of this compound and its derivatives can be approached using various combinations of stationary phases (columns), mobile phases, and detection parameters. The choice of method often depends on the specific derivative being analyzed, the potential impurities, and the desired analytical outcome (e.g., speed, resolution). Below is a comparison of common HPLC methods.

Parameter Method A: Ion-Suppression RP-HPLC Method B: Buffered Mobile Phase RP-HPLC Method C: Cyano Column RP-HPLC
Stationary Phase (Column) C18 (e.g., 250mm x 4.6mm, 4µm)Primesep SB (e.g., 150mm x 4.6mm, 5µm)[4][5]Cyano (CN) Column (e.g., 250mm x 4.6mm, 5µm)[6]
Mobile Phase Acetonitrile (B52724) and Water with 0.02M KH2PO4, pH adjusted to 2.0 with phosphoric acid.Acetonitrile and Water with 0.05% H2SO4.[4][5]Acetonitrile and Ammonium (B1175870) Formate (B1220265) buffer (pH 6.5-7.5).[6]
Elution Mode Isocratic (e.g., 10:90 Methanol (B129727):Buffer)Isocratic (e.g., 20:80 ACN:Water)[4][5]Isocratic (e.g., 10:90 ACN:Buffer)[6]
Flow Rate 1.0 mL/min1.0 mL/min[4]0.5 mL/min[6]
Detection Wavelength 228 nm200 nm[4]200 nm[6]
Column Temperature AmbientAmbient40 °C[6]
Advantages Good retention for the acidic parent compound, excellent peak shape.Simple mobile phase preparation.Offers alternative selectivity, useful for separating polar impurities.
Disadvantages Phosphate (B84403) buffer can precipitate and is not MS-friendly.Sulfuric acid is corrosive and not MS-friendly.Column can be less stable over a wide pH range.
Typical Application Purity of this compound.Purity of this compound.Purity of cyanoacetamide and other neutral derivatives.[6]

Experimental Protocols

Below are detailed methodologies for two of the key experiments cited in this guide.

Method A: Ion-Suppression RP-HPLC for this compound Purity

This method is highly effective for the analysis of this compound by suppressing its ionization, leading to better retention and peak shape on a C18 column.

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 column (250mm x 4.6mm, 4µm)

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (AR grade)

  • Phosphoric acid (AR grade)

  • Water (HPLC grade)

  • This compound reference standard and sample

3. Mobile Phase Preparation:

  • Prepare a 0.02M potassium dihydrogen phosphate solution by dissolving 2.72 g of KH2PO4 in 1 L of HPLC grade water.

  • Adjust the pH of the buffer solution to 2.0 using phosphoric acid.

  • The mobile phase is a mixture of the prepared buffer and methanol in a 90:10 (v/v) ratio.

  • Filter and degas the mobile phase before use.

4. Chromatographic Conditions:

  • Flow rate: 1.0 mL/min

  • Detection wavelength: 228 nm

  • Column temperature: Ambient

  • Injection volume: 10 µL

5. Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard and sample in the mobile phase to a final concentration of approximately 1 mg/mL.

Method C: RP-HPLC with a Cyano Column for Cyanoacetamide Purity

This method utilizes a cyano stationary phase, which provides a different selectivity compared to C18 columns and is particularly useful for polar derivatives like cyanoacetamide.

1. Instrumentation:

  • HPLC system with a Diode Array Detector (DAD)

  • Agilent ZORBAX Eclipse XDB-CN liquid chromatography column (250 mm x 4.6 mm, 5 µm)[6]

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Ammonium formate (AR grade)

  • Formic acid or Ammonium hydroxide (B78521) (for pH adjustment)

  • Water (HPLC grade)

  • Cyanoacetamide reference standard and sample

3. Mobile Phase Preparation:

  • Prepare an ammonium formate buffer solution (e.g., 10mM) in HPLC grade water.

  • Adjust the pH to between 6.5 and 7.5.[6]

  • The mobile phase is a mixture of acetonitrile and the ammonium formate buffer in a 10:90 (v/v) ratio.[6]

  • Filter and degas the mobile phase before use.

4. Chromatographic Conditions:

  • Flow rate: 0.5 mL/min[6]

  • Detection wavelength: 200 nm[6]

  • Column temperature: 40 °C[6]

  • Injection volume: 5 µL[6]

5. Sample Preparation:

  • Accurately weigh and dissolve the cyanoacetamide reference standard and sample in the mobile phase to a suitable concentration.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in HPLC analysis.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis MobilePhase Mobile Phase Preparation Pump Pump MobilePhase->Pump SamplePrep Sample Preparation Injector Injector SamplePrep->Injector Column HPLC Column Injector->Column Pump->Injector Detector Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Purity Calculation Chromatogram->Integration

Caption: General workflow for HPLC purity assessment.

Method_Selection_Logic Analyte Analyte Properties Acidic Acidic (e.g., this compound) Analyte->Acidic Neutral Neutral/Polar (e.g., Cyanoacetamide) Analyte->Neutral Derivatization Poor Chromophore? Analyte->Derivatization IonSuppression Ion-Suppression (Method A) Acidic->IonSuppression Buffered Buffered Mobile Phase (Method B) Acidic->Buffered CN_Column Cyano Column (Method C) Neutral->CN_Column Derivatization->Acidic No Derivatization->Neutral No Deriv_Method Derivatization Method (e.g., with 2-HAP) Derivatization->Deriv_Method Yes

Caption: Logic for selecting an appropriate HPLC method.

References

X-ray crystallography of novel compounds synthesized from 2-cyanoacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Novel Compounds Synthesized from 2-Cyanoacetic Acid: A Guide for Researchers

The synthesis of novel compounds from readily available starting materials is a cornerstone of chemical and pharmaceutical research. This compound and its derivatives, such as cyanoacetamide, serve as versatile building blocks for a diverse range of heterocyclic and multifunctional compounds. This guide provides a comparative overview of several classes of novel compounds synthesized from these precursors, with a focus on their structural elucidation by X-ray crystallography. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate the understanding and exploration of these promising molecules.

I. Comparative Analysis of Crystallographic Data

Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of molecular structures. The following table summarizes the crystallographic data for a selection of novel compounds synthesized from this compound derivatives. This data provides insights into the solid-state conformation and packing of these molecules, which are crucial for understanding their physical properties and potential biological activity.

Compound ClassExample CompoundCrystal SystemSpace GroupUnit Cell ParametersReference
Organooxotin ComplexesTriphenylamine (B166846) cyanoacetic acid derivative complexes (Z1, Z2, Z3)Not specifiedNot specifiedStructures confirmed by single-crystal X-ray diffraction analysis.[1]
Thionicotinonitriles2-Thionicotinonitrile derivativesNot specifiedNot specifiedMolecular and crystal structures studied by single crystal X-ray diffraction method.[2]
Pyrazole Acrylamides2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamideNot specifiedNot specifiedStructure determined using single crystal X-ray diffraction.[3]
Amino AcrylatesEthyl 2-cyano-3-N,N-dimethyl amino acrylate (B77674)MonoclinicP2(1)/na=4.26(1) Å, b=11.16(1) Å, c=19.63(3) Å, β=95.5(1)°[4]
Cyanoguanidines2-Cyanoguanidinophenytoin (CNG-DPH)MonoclinicP21/cUnit cell contains four molecules.[5]
Mannich base of CNG-DPH (with morpholine)MonoclinicC2/cUnit cell contains eight molecules.[5]
CyanohydrazidesN'-cyano-N,N'-dimethyl-4-nitrobenzohydrazideOrthorhombicP212121a = 8.1974(6) Å, b = 10.6696(7) Å, c = 12.9766(8) Å[6]
Thienylpyrrolyl-cyanoacetic acidsNovel thienylpyrrolyl-cyanoacetic acid derivativesNot specifiedNot specifiedCharacterized by spectroscopic techniques, synthesis via Knoevenagel condensation.[7]
Thiophenylacrylic Acids(E)-2-Cyano-3-(thiophen-2-yl)acrylic acidNot specifiedNot specifiedSynthesized and characterized, with potential larvicidal activity.[8]

II. Experimental Protocols: Synthesis Methodologies

The synthesis of these novel compounds often employs well-established organic reactions, with the Knoevenagel condensation being a prominent method. Below are detailed protocols for key synthetic transformations.

A. Knoevenagel Condensation for the Synthesis of Pyrazole Acrylamides

This protocol describes the synthesis of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide.[3]

  • Reactants: 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide (B1669375).

  • Solvent: Ethanol.

  • Catalyst: Piperidine (B6355638).

  • Procedure:

    • A mixture of equimolar amounts of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide is prepared in ethanol.

    • A catalytic amount of piperidine is added to the mixture.

    • The reaction mixture is refluxed for approximately 45 minutes.

    • After cooling to room temperature, the solid product precipitates.

    • The solid is filtered, washed with ethanol, and dried.

    • Recrystallization from a suitable solvent like dimethylformamide can be performed for purification.

B. Microwave-Assisted Knoevenagel Condensation

This method is utilized for the synthesis of α,β-unsaturated 2-cyanoacetamide derivatives.[9]

  • Reactants: A substituted benzaldehyde (B42025) (e.g., 4-hydroxybenzaldehyde) and 2-cyanoacetamide.

  • Catalyst: Ammonium (B1175870) acetate (B1210297).

  • Procedure:

    • Combine the substituted benzaldehyde and 2-cyanoacetamide in a porcelain dish.

    • Add a catalytic amount of ammonium acetate and mix thoroughly.

    • Place the dish in a microwave oven and irradiate at a suitable power (e.g., 160 W) for a short duration (e.g., 40 seconds).

    • The resulting product can be purified by appropriate methods.

C. Synthesis of Thienylpyrrolyl-cyanoacetic Acid Derivatives

This procedure outlines the synthesis of novel push-pull systems via Knoevenagel condensation.[7]

  • Reactants: A formyl-thienylpyrrole precursor and cyanoacetic acid.

  • Solvent: Acetonitrile.

  • Catalyst: Piperidine.

  • Procedure:

    • A solution of the formyl-thienylpyrrole precursor and cyanoacetic acid (typically in excess) is prepared in acetonitrile.

    • A few drops of piperidine are added as a catalyst.

    • The mixture is refluxed for several hours (e.g., 6 hours).

    • After cooling, a few drops of aqueous HCl are added to induce precipitation.

    • The precipitate is filtered and can be recrystallized from a suitable solvent like dichloromethane.

III. Visualizing Synthesis and Logical Relationships

Graphical representations of experimental workflows and molecular relationships can significantly aid in understanding complex chemical processes.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product cluster_analysis Analysis 2_Cyanoacetic_Acid This compound / Derivative Knoevenagel Knoevenagel Condensation 2_Cyanoacetic_Acid->Knoevenagel Aldehyde_Ketone Aldehyde / Ketone Aldehyde_Ketone->Knoevenagel Novel_Compound Novel Compound Knoevenagel->Novel_Compound Synthesis Xray X-ray Crystallography Novel_Compound->Xray Structural Elucidation

Caption: General workflow for the synthesis and structural analysis of novel compounds.

Compound_Classes cluster_products Synthesized Novel Compounds Start This compound Derivatives Organooxotin Organooxotin Complexes Start->Organooxotin Reacts with Triphenylamine derivative Thionicotinonitriles Thionicotinonitriles Start->Thionicotinonitriles From Cyanothioacetamide Pyrazole_Acrylamides Pyrazole Acrylamides Start->Pyrazole_Acrylamides Condensation with Pyrazole carbaldehyde Amino_Acrylates Amino Acrylates Start->Amino_Acrylates Synthesis from Ethyl cyanoacetate Cyanoguanidines Cyanoguanidines Start->Cyanoguanidines Reaction with Phenytoin precursor Cyanohydrazides Cyanohydrazides Start->Cyanohydrazides Multi-step synthesis

Caption: Relationship between this compound derivatives and various synthesized compound classes.

IV. Performance and Applications

While direct comparative performance data is sparse in the initial literature survey, the synthesized compounds exhibit a range of promising properties and potential applications:

  • Organooxotin Complexes: These compounds have been shown to possess strong two-photon absorption properties, suggesting potential applications in bioimaging and photodynamic therapy.[1]

  • Cyanoguanidine Derivatives: Mannich bases of 2-cyanoguanidinophenytoin have demonstrated promising antimicrobial effects.[5]

  • Thiophenylacrylic Acids: Halogenated derivatives of (E)-2-cyano-3-(thiophen-2-yl)acrylic acid have shown potential larvicidal activity against Aedes aegypti.[8][10]

  • Unsaturated Cyanoacetamide Derivatives: These compounds have been evaluated for their in vitro antibacterial activity against pathogenic bacteria.[9]

  • Azapeptide Nitriles: N'-cyanohydrazides are a class of compounds that have been shown to be potent inhibitors of cysteine proteases, indicating their potential as therapeutic agents.[6]

V. Conclusion

This compound and its derivatives are clearly valuable starting materials for the synthesis of a wide array of novel compounds with diverse and interesting structures, as confirmed by X-ray crystallography. The Knoevenagel condensation remains a key synthetic strategy, with variations such as microwave-assisted synthesis offering rapid and efficient routes to these molecules. While this guide provides a snapshot of the current research landscape, further studies involving direct comparative analysis of these novel compounds against existing alternatives are necessary to fully elucidate their potential in various applications, from materials science to medicinal chemistry. The detailed crystallographic data, where available, provides a solid foundation for future structure-activity relationship studies and the rational design of new and improved derivatives.

References

A Comparative Guide to the Kinetic Studies of Reactions Involving 2-Cyanoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of reactions involving 2-cyanoacetic acid is paramount for optimizing synthetic routes and developing robust manufacturing processes. This guide provides an objective comparison of the kinetic parameters for two of the most significant reactions of this compound: decarboxylation and Knoevenagel condensation. The information presented is supported by experimental data and detailed methodologies to aid in experimental design and interpretation.

Decarboxylation of this compound: A Tale of Two Pathways

The decarboxylation of this compound, a reaction that liberates carbon dioxide and yields acetonitrile, can proceed through both uncatalyzed (thermal) and catalyzed pathways. The kinetics of these pathways differ significantly, offering distinct advantages depending on the desired reaction conditions.

Comparative Kinetic Data for Decarboxylation
Reaction ConditionReactantCatalystRate Constant (k)Activation Enthalpy (ΔH‡)Activation Entropy (ΔS‡)Equilibrium Constant (K)
Catalyzed This compound[W(CO)₅(O₂CCH₂CN)]⁻k_f = 6.11 x 10⁻³ M⁻¹s⁻¹, k_r = 1.48 x 10⁻² M⁻¹s⁻¹ (at 50°C)[1]21.0 ± 0.7 kcal/mol[1]-3.4 ± 1.9 eu[1]0.413 (at 50°C)[1]
Uncatalyzed (Thermal) Acetoacetic AcidNone-23.7 kcal/mol[2]--

Note: The catalyzed reaction data corresponds to the rate-limiting step of catalyst-substrate interaction. The uncatalyzed data for acetoacetic acid provides an estimate for the energy barrier of thermal decarboxylation of a β-activated carboxylic acid.

Experimental Protocol: Kinetic Study of Catalyzed Decarboxylation of this compound

This protocol is based on the study of the tungsten-catalyzed decarboxylation of this compound[1].

Materials:

  • This compound

  • Tungsten hexacarbonyl (W(CO)₆)

  • Potassium cyanide (KCN)

  • 18-crown-6

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Reaction vessel equipped with a stir bar and a port for gas evolution measurement

  • Constant temperature bath

  • Gas burette or a pressure transducer

Procedure:

  • Catalyst Preparation: The catalyst, K(18-crown-6)[W(CO)₅(O₂CCH₂CN)], is prepared by reacting W(CO)₆ with KCN in the presence of 18-crown-6, followed by the addition of this compound.

  • Reaction Setup: A known concentration of the catalyst is dissolved in anhydrous THF in the reaction vessel. The vessel is then placed in a constant temperature bath to ensure a stable reaction temperature.

  • Initiation of Reaction: A known amount of this compound is added to the catalyst solution to initiate the decarboxylation reaction.

  • Kinetic Monitoring: The progress of the reaction is monitored by measuring the volume of CO₂ evolved over time using a gas burette or by monitoring the pressure increase in a constant volume system with a pressure transducer.

  • Data Analysis: The rate of reaction is determined from the slope of the CO₂ evolution versus time plot. The rate constant (k) is then calculated using the appropriate rate law, which may be determined by varying the initial concentrations of the reactant and catalyst.

  • Determination of Activation Parameters: The reaction is carried out at different temperatures, and the corresponding rate constants are determined. An Arrhenius plot (ln(k) vs. 1/T) or an Eyring plot (ln(k/T) vs. 1/T) is then used to calculate the activation energy (Ea) or the activation enthalpy (ΔH‡) and activation entropy (ΔS‡).

Reaction Pathway: Catalyzed Decarboxylation

The catalyzed decarboxylation of this compound by the tungsten carboxylate complex involves a series of equilibrium and irreversible steps. The proposed mechanism suggests that the reaction is inhibited by the substrate at higher concentrations.

G cluster_0 Catalyst-Substrate Interaction (Rate-Limiting) cluster_1 Decarboxylation [W(CO)₅(O₂CCH₂CN)]⁻ [W(CO)₅(O₂CCH₂CN)]⁻ Intermediate Intermediate [W(CO)₅(O₂CCH₂CN)]⁻->Intermediate + NCCH₂COOH (kf) NCCH₂COOH NCCH₂COOH Intermediate->[W(CO)₅(O₂CCH₂CN)]⁻ - NCCH₂COOH (kr) Products Products Intermediate->Products -> CO₂ + CH₃CN + [W(CO)₅]⁻

Caption: Proposed mechanism for the tungsten-catalyzed decarboxylation.

Knoevenagel Condensation: A Versatile C-C Bond Formation

The Knoevenagel condensation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds. The reaction of this compound or its esters with aldehydes or ketones is a classic example, widely employed in the synthesis of fine chemicals and pharmaceuticals. The kinetics of this reaction are highly dependent on the choice of catalyst.

Comparative Kinetic Data for Knoevenagel Condensation

The following table presents a comparison of the activation energies for the Knoevenagel condensation of benzaldehyde (B42025) and ethyl cyanoacetate (B8463686) under different catalytic conditions.

Catalyst TypeCatalystActivation Energy (Ea) (kJ/mol)
Homogeneous Base Piperidine (B6355638)25.3[3]
Heterogeneous Base Amine-functionalized SBA-1561.2[3]
Cooperative Acid-Base Homogeneous base + SBA-1532.1[3]
Experimental Protocol: Kinetic Study of a Piperidine-Catalyzed Knoevenagel Condensation

This generalized protocol is based on studies of similar Knoevenagel condensations[4].

Materials:

  • This compound (or ethyl cyanoacetate)

  • Aldehyde (e.g., benzaldehyde)

  • Piperidine (catalyst)

  • Solvent (e.g., ethanol, toluene)

  • Reaction vessel with a sampling port and temperature control

  • Analytical instrument for monitoring reactant/product concentration (e.g., UV-Vis spectrophotometer, HPLC, GC)

Procedure:

  • Reaction Setup: Solutions of the aldehyde, this compound, and piperidine in the chosen solvent are prepared at known concentrations. The reaction vessel is brought to the desired temperature.

  • Initiation of Reaction: The reactant solutions are mixed in the reaction vessel to start the reaction.

  • Kinetic Monitoring: At regular time intervals, aliquots of the reaction mixture are withdrawn and analyzed to determine the concentration of the reactants or the product. This can be achieved by quenching the reaction in the aliquot (e.g., by acidification) and then analyzing it by a suitable technique like HPLC or GC. In-situ monitoring using a spectrophotometer is also possible if the product has a distinct absorption band.

  • Data Analysis: The concentration data is plotted against time to determine the reaction order with respect to each reactant. The rate law and the rate constant (k) are then determined. For example, a study on a similar condensation found the rate of disappearance of the active methylene (B1212753) compound to be expressed as: rate = k_obs * [Aldehyde] * [Active Methylene Compound][4].

  • Determination of Activation Parameters: By conducting the experiment at various temperatures, the activation energy (Ea) and other activation parameters can be calculated using the Arrhenius or Eyring equations.

Reaction Pathway: Piperidine-Catalyzed Knoevenagel Condensation

The piperidine-catalyzed Knoevenagel condensation proceeds through a multi-step mechanism involving the formation of an enolate and an iminium ion intermediate.

G cluster_0 Enolate Formation cluster_1 Iminium Ion Formation cluster_2 Condensation & Dehydration CAA NCCH₂COOH Piperidine Piperidine Enolate ⁻NCCHCOOH CAAPiperidine CAAPiperidine CAAPiperidine->Enolate Aldehyde R-CHO Iminium R-CH=N⁺R'₂ AldehydePiperidine AldehydePiperidine AldehydePiperidine->Iminium Adduct Adduct Product R-CH=C(CN)COOH Adduct->Product - H₂O EnolateIminium EnolateIminium EnolateIminium->Adduct

Caption: Generalized pathway for the Knoevenagel condensation.

This guide provides a foundational understanding of the kinetic aspects of key reactions of this compound. The presented data and protocols are intended to assist researchers in designing and interpreting their own kinetic studies, ultimately leading to more efficient and controlled synthetic processes.

References

comparative study of different catalysts for 2-cyanoacetic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, frequently utilizes 2-cyanoacetic acid and its esters as active methylene (B1212753) compounds. The choice of catalyst is a critical parameter that significantly influences reaction efficiency, product yield, sustainability, and overall cost-effectiveness. This guide provides an objective comparison of various catalysts for reactions involving this compound, supported by experimental data and detailed protocols to inform catalyst selection for synthetic applications.

Performance Comparison of Catalysts

The efficacy of a catalyst in the Knoevenagel condensation is evaluated based on several key metrics, including reaction time, temperature, product yield, and the catalyst's potential for recycling and reuse. A diverse array of catalysts, spanning from simple bases to complex heterogeneous systems, have been successfully employed. Heterogeneous catalysts are often favored for their operational simplicity, ease of separation from the reaction mixture, and enhanced reusability, aligning with the principles of green chemistry.[1][2]

The following table summarizes the performance of selected catalysts in the Knoevenagel condensation of various aldehydes with this compound or its esters.

CatalystCatalyst TypeAldehydeActive Methylene CompoundSolventTemperature (°C)TimeYield (%)Reusability
KOH [3][4]Homogeneous (Base)Aromatic AldehydesThis compoundWater7520 min65-97Not Reported
DBU/Water [5]Homogeneous (Organocatalyst)Aromatic Aldehydes & KetonesEthyl CyanoacetateWaterRoom Temp.2-3 h~95At least 10 cycles
Triethylamine Homogeneous (Base)Aromatic AldehydesCyanoacetamideNaCl solutionMicrowave35 min90-99Not Reported
Piperidine Homogeneous (Base)BenzaldehydeMalononitrileTolueneConventional Heating--Not Reported
Boric Acid [1]Homogeneous (Lewis Acid)p-chlorobenzaldehydeActive Methylene CompoundAqueous EthanolRoom Temp.--Not Reported
Cu-Mg-Al LDH Heterogeneous (Layered Double Hydroxide)BenzaldehydeEthyl CyanoacetateEthanol80-95Up to 5 cycles
1CaO–1.5MgO [1]Heterogeneous (Mixed Metal Oxide)BenzaldehydeMalononitrileWaterRoom Temp.10 min98Up to 5 cycles
CdS/CeO2/Ag3PO4 [6]Heterogeneous (Nanocomposite)BenzaldehydeMalononitrile---95.4Up to 5 runs
Immobilized Imidazolium Salts Heterogeneous (Organocatalyst)Aromatic AldehydesMalononitrile / Ethyl CyanoacetateSolvent-free--HighUp to 5 runs

Experimental Protocols

Detailed methodologies are essential for the reproducibility of catalytic experiments. Below are representative protocols for homogeneous and heterogeneous catalytic Knoevenagel condensations involving derivatives of this compound.

Protocol 1: Homogeneous Catalysis with Potassium Hydroxide (KOH)[3]
  • Reaction Setup: In a round-bottom flask, a mixture of an aldehyde (1.0 mmol), this compound (1.0 mmol), and KOH (20 mol%, 0.7 M) is prepared in water (5 mL).

  • Reaction Conditions: The suspension is stirred at 75 °C for 20 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, 1 mL of HCl (3 M) is added, and the solution is stirred for an additional 30 minutes.

  • Product Isolation: The product is extracted with ethyl acetate (B1210297) (3 x 25 mL). The combined organic layers are then dried and concentrated to yield the final product.

Protocol 2: Heterogeneous Catalysis with a Cu-Mg-Al Layered Double Hydroxide (LDH) Catalyst[8]
  • Catalyst Synthesis: The Cu-Mg-Al LDH catalyst is synthesized via a co-precipitation technique.

  • Reaction Setup: The Knoevenagel condensation is carried out by mixing benzaldehyde, ethyl cyanoacetate, and the synthesized LDH catalyst in ethanol.

  • Reaction Conditions: The reaction mixture is heated to 80 °C and stirred.

  • Catalyst and Product Separation: After the reaction, the solid, water-insoluble catalyst can be easily separated by filtration.

  • Catalyst Recycling: The recovered catalyst can be washed, dried, and reused in subsequent reaction cycles. The filtrate containing the product is processed to isolate the desired compound.

Protocol 3: Organocatalysis with DBU/Water Complex[5]
  • Catalyst System Preparation: A Brønsted base catalyst is formed from the complex of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and water.

  • Reaction Setup: An aldehyde or ketone is mixed with an active methylene compound (e.g., ethyl cyanoacetate) in the presence of the DBU/water complex.

  • Reaction Conditions: The reaction is carried out at room temperature.

  • Product Isolation: Upon completion, the product is isolated by filtration.

  • Catalyst Recycling: The filtrate, which contains the DBU/water catalytic system, can be directly reused for subsequent reactions.

Visualizing Catalytic Processes

To better understand the experimental process and the relationships between different catalyst types, the following diagrams are provided.

G General Workflow for Catalytic Knoevenagel Condensation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_recycle Catalyst Recycling A Mix Aldehyde/Ketone & This compound Derivative B Add Solvent (if applicable) A->B C Add Catalyst B->C D Set Temperature & Stirring C->D E Monitor Progress (e.g., TLC) D->E F Quench Reaction (if needed) E->F G Separate Catalyst F->G H Isolate & Purify Product G->H I Wash & Dry Catalyst G->I For Heterogeneous Catalysts J Reuse Catalyst I->J

Caption: General workflow for a catalytic Knoevenagel condensation reaction.

G Catalyst Comparison: Homogeneous vs. Heterogeneous cluster_homogeneous Homogeneous Catalysts cluster_heterogeneous Heterogeneous Catalysts Homogeneous Same phase as reactants Homogeneous_adv Advantages: - High activity and selectivity - Well-defined active sites - Milder reaction conditions often possible Homogeneous->Homogeneous_adv Homogeneous_disadv Disadvantages: - Difficult to separate from product - Catalyst recycling is challenging/expensive Homogeneous->Homogeneous_disadv Heterogeneous Different phase from reactants Heterogeneous_adv Advantages: - Easy separation from reaction mixture - Straightforward recycling and reuse - Suitable for continuous processes Heterogeneous->Heterogeneous_adv Heterogeneous_disadv Disadvantages: - May have lower activity/selectivity - Active sites can be less defined - Potential for leaching Heterogeneous->Heterogeneous_disadv Catalyst Catalyst for This compound Reactions Catalyst->Homogeneous Catalyst->Heterogeneous

Caption: Comparison of homogeneous and heterogeneous catalysts.

Conclusion

The selection of an appropriate catalyst for reactions involving this compound is a critical decision that impacts not only the direct outcome of the synthesis but also its environmental and economic viability. While homogeneous catalysts can offer high yields under mild conditions, heterogeneous catalysts present significant advantages in terms of reusability and operational simplicity.[1] The development of highly active and stable heterogeneous catalysts, including nanocomposites and immobilized organocatalysts, represents a promising direction for sustainable chemical production. This guide serves as a starting point for researchers to navigate the diverse landscape of catalytic systems available for this important class of reactions.

References

Spectroscopic Differentiation of Isomers Formed in 2-Cyanoacetic Acid Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of derivatives from 2-cyanoacetic acid often results in the formation of isomers, which, despite having the same molecular formula, can exhibit distinct physical, chemical, and biological properties. Consequently, the accurate identification and characterization of these isomers are crucial for researchers, particularly in the fields of materials science and drug development. This guide provides a comparative analysis of spectroscopic techniques used to differentiate isomers derived from this compound, supported by experimental data and detailed protocols.

The primary focus will be on the differentiation of (E)- and (Z)- geometric isomers of compounds like ethyl 2-cyano-2-methoxyiminoacetate, as the spatial arrangement of substituents around a double bond significantly influences their spectroscopic signatures.

Data Presentation: Spectroscopic Comparison

The following tables summarize the expected and observed spectroscopic data for the (E)- and (Z)-isomers of ethyl 2-cyano-2-methoxyiminoacetate. Data from the analogous ethyl 2-cyano-2-(hydroxyimino)acetate is used as a reference to infer the characteristics of the methoxyimino compound, due to the limited availability of direct comparative data for the latter.[1]

Table 1: Comparative ¹H NMR Spectroscopic Data [1] The spatial arrangement of substituents around the C=N double bond influences the chemical shifts in ¹H NMR.[1] Anisotropic effects from the cyano and ester groups will cause protons of the ethyl and methoxy (B1213986) groups to resonate at different frequencies in the two isomers.[1]

Assignment(Z)-Isomer (Predicted)(E)-Isomer (Predicted)Reference Data: (Z)-ethyl 2-cyano-2-(hydroxyimino)acetate
-OCH₃ ~4.1 ppm (s, 3H)~4.3 ppm (s, 3H)N/A
-OCH₂CH₃ ~4.4 ppm (q, J=7.1 Hz, 2H)~4.5 ppm (q, J=7.1 Hz, 2H)4.32 ppm (q, 2H)
-OCH₂CH₃ ~1.4 ppm (t, J=7.1 Hz, 3H)~1.5 ppm (t, J=7.1 Hz, 3H)1.28 ppm (t, 3H)

Table 2: Comparative ¹³C NMR Spectroscopic Data [1] The electronic environment of the carbon atoms, especially the sp²-hybridized carbon of the C=N bond and the nitrile carbon, is expected to differ between the isomers, leading to distinct chemical shifts.[1]

Assignment(Z)-Isomer (Predicted)(E)-Isomer (Predicted)Reference Data: Ethyl (2Z)-2-cyano-2-(hydroxyimino)acetate
C=O ~162 ppm~160 ppm162.6 ppm
C=N ~145 ppm~148 ppm143.5 ppm
C≡N ~114 ppm~112 ppm114.2 ppm
-OCH₃ ~53 ppm~55 ppmN/A
-OCH₂CH₃ ~63 ppm~64 ppm62.1 ppm
-OCH₂CH₃ ~14 ppm~15 ppm13.9 ppm

Table 3: Comparative Infrared (IR) Spectral Data [1][2] Infrared spectroscopy can reveal subtle differences in the bond strengths of key functional groups due to varying steric and electronic environments in the (E)- and (Z)-isomers.[1]

Functional GroupExpected Wavenumber (cm⁻¹) for Ethyl (2Z)-2-cyano-2-methoxyiminoacetateReference Data: Cyanoacetic acid ethyl esterNotes
C≡N stretch ~22402260The position of this peak can be sensitive to the electronic environment.
C=O stretch (ester) ~17401750Conjugation and steric hindrance can shift this frequency.
C=N stretch ~1640N/AThe key differentiating peak, its position and intensity may vary between isomers.
C-O stretch (ester) ~12501260Differences are expected to be minor.

Table 4: Comparative Mass Spectrometry (MS) Data [2][3] While isomers have the same molecular weight, their fragmentation patterns upon electron impact can differ, providing clues to their structure. Important fragmentation paths can include the elimination of CO₂ from the ester group.[3]

IsomerMolecular Ion (M⁺)Key Fragment Ions (m/z)Fragmentation Pathway
(E)- and (Z)-Isomers Expected at the same m/zM - OCH₃, M - COOCH₂CH₃, etc.The relative intensities of fragment ions may differ due to variations in the stability of the precursor ions and the transition states leading to fragmentation.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2]
  • Objective: To determine the precise chemical structure and differentiate isomers based on the chemical environment of ¹H and ¹³C nuclei.

  • Sample Preparation: A sample of 5-10 mg of the isolated isomer is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300, 400, or 500 MHz NMR spectrometer.[1]

  • ¹H NMR Acquisition:

    • Spectra are typically acquired with a spectral width of 10-15 ppm.[1]

    • A 30-45° pulse angle and a relaxation delay of 1-2 seconds are used.[1][2]

    • A sufficient number of scans (e.g., 16-64) are averaged to achieve an adequate signal-to-noise ratio.[2]

  • ¹³C NMR Acquisition:

    • A proton-decoupled ¹³C NMR spectrum is acquired.[2]

    • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.[2]

  • Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase and baseline corrections. Chemical shifts are referenced to an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm or the residual solvent peak.[2]

Infrared (IR) Spectroscopy[1][2]
  • Objective: To identify the functional groups present in the molecule and detect subtle differences in bond vibrations between isomers.[2]

  • Sample Preparation: Samples can be prepared as a KBr pellet or analyzed neat as a thin film on a salt plate.[2]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.[2]

  • Data Acquisition:

    • A background spectrum of the empty sample holder or pure KBr pellet is recorded first.[2]

    • The sample spectrum is then recorded, typically from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[1]

    • The instrument's software automatically subtracts the background spectrum to yield the final IR spectrum of the sample.[2]

Mass Spectrometry (MS)[2]
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule, which can help in structural elucidation and differentiation.[2]

  • Methodology: Various ionization techniques such as Electron Ionization (EI) can be used. The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer. The relative abundance of each ion is plotted against its m/z value to generate a mass spectrum.

Visualization of Experimental Workflow

The logical flow for the synthesis, separation, and spectroscopic comparison of isomers is depicted in the diagram below.[1]

Spectroscopic_Differentiation_Workflow cluster_synthesis Synthesis & Separation cluster_analysis Spectroscopic Analysis cluster_data Data Comparison & Identification synthesis This compound Reaction mixture Isomer Mixture ((E) and (Z)) synthesis->mixture separation Separation (e.g., Chromatography) mixture->separation isomer_e Isolated (E)-Isomer separation->isomer_e isomer_z Isolated (Z)-Isomer separation->isomer_z nmr NMR Spectroscopy (¹H, ¹³C) isomer_e->nmr ir IR Spectroscopy isomer_e->ir ms Mass Spectrometry isomer_e->ms isomer_z->nmr isomer_z->ir isomer_z->ms data_e (E)-Isomer Spectra nmr->data_e data_z (Z)-Isomer Spectra nmr->data_z ir->data_e ir->data_z ms->data_e ms->data_z comparison Compare Spectroscopic Data (δ, J, ν, m/z) data_e->comparison data_z->comparison identification Structural Elucidation & Isomer Identification comparison->identification

Caption: Workflow for isomer separation and spectroscopic identification.

References

A Comparative Guide to a Novel Enzymatic Synthesis Method Utilizing 2-Cyanoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel enzymatic synthetic method for the preparation of α,β-unsaturated cyano compounds using 2-cyanoacetic acid derivatives, against a conventional base-catalyzed Knoevenagel condensation. The following sections present quantitative data, detailed experimental protocols, and visualizations to aid in the objective evaluation of these methods.

Introduction to Synthetic Methods Using this compound

This compound is a versatile building block in organic synthesis, primarily due to its activated methylene (B1212753) group, making it an excellent substrate for carbon-carbon bond formation.[1] A cornerstone reaction involving this reagent is the Knoevenagel condensation, which is widely used to produce α,β-unsaturated compounds.[1] These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[2] The α,β-unsaturated carbonyl moiety is a key feature in many compounds with biological activity, including anticancer and anti-inflammatory agents.[3][4][5] This guide focuses on comparing a novel, enzyme-catalyzed approach to a conventional Knoevenagel condensation for the synthesis of these important compounds.

Comparison of Synthetic Methodologies

This section compares a novel lipase-catalyzed Knoevenagel condensation with a conventional base-catalyzed approach. For a representative comparison, the synthesis of ethyl 2-cyano-3-phenylacrylate from benzaldehyde (B42025) and ethyl cyanoacetate (B8463686) is examined.

Table 1: Comparison of Lipase-Catalyzed vs. Conventional Knoevenagel Condensation
ParameterNovel Lipase-Catalyzed MethodConventional Base-Catalyzed Method
Catalyst Porcine Pancreas Lipase (PPL)1,4-diazabicyclo[2.2.2]octane (DABCO)
Solvent IsopropanolProtic ionic liquid ([HyEtPy]Cl) in Water
Temperature 40°C50°C
Reaction Time 120 hours10 minutes
Yield Moderate (30-85% for various substrates)Excellent (98% for 4-chlorobenzaldehyde)
Substrate Benzaldehyde and Ethyl Cyanoacetate4-Chlorobenzaldehyde and Ethyl Cyanoacetate
Key Advantages Environmentally benign, mild reaction conditionsVery short reaction time, high yield, recyclable catalyst system
Key Disadvantages Long reaction time, moderate yieldUse of ionic liquid, slightly higher temperature

Note: The data presented is compiled from different sources for representative reactions and may not be a direct side-by-side comparison under identical conditions.[2]

Experimental Protocols

Protocol 1: Novel Lipase-Catalyzed Knoevenagel Condensation

This protocol describes a general procedure for the lipase-catalyzed condensation of an α,β-unsaturated aldehyde with an active methylene compound.

Materials:

  • α,β-Unsaturated aldehyde (e.g., Benzaldehyde) (1 mmol)

  • Active methylene compound (e.g., Ethyl cyanoacetate) (1 mmol)

  • Porcine Pancreas Lipase (PPL) (20 mg)

  • tert-Butyl alcohol (5 mL)

  • Water (to achieve 20% v/v)

Procedure:

  • In a reaction vessel, combine the α,β-unsaturated aldehyde (1 mmol) and the active methylene compound (1 mmol).

  • Add 5 mL of tert-butyl alcohol and the required amount of water to achieve a 20% (v/v) water content.

  • Add 20 mg of Porcine Pancreas Lipase (PPL) to the mixture.

  • Seal the vessel and place it in a shaker incubator at 40°C for 120 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the enzyme can be recovered by filtration for potential reuse.

  • The product can be isolated from the filtrate by solvent evaporation and purified by column chromatography.

Protocol 2: Conventional DABCO-Catalyzed Knoevenagel Condensation

This protocol outlines a highly efficient Knoevenagel condensation using a recyclable ionic liquid and DABCO as a catalyst.[2]

Materials:

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (10 mmol)

  • Ethyl 2-cyanoacetate (12 mmol)

  • 1,4-diazabicyclo[2.2.2]octane (DABCO) (20 mmol)

  • N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) (3 g)

  • Water (3 mL)

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a reaction flask, prepare the composite solvent system by mixing 3 g of [HyEtPy]Cl with 3 mL of water.

  • To this stirred mixture, add the aromatic aldehyde (10 mmol) and ethyl 2-cyanoacetate (12 mmol) at room temperature.

  • Add DABCO (20 mmol) to the mixture and raise the temperature to 50°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the aldehyde is consumed (typically within 10-40 minutes), dilute the reaction mixture with 30 mL of water.

  • Extract the product with diethyl ether (2 x 20 mL).

  • Wash the combined organic phase with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and remove the solvent under reduced pressure to obtain the product.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the novel lipase-catalyzed Knoevenagel condensation.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aldehyde, Ethyl Cyanoacetate, and Solvent B Add Lipase Catalyst A->B C Incubate at 40°C (120 hours) B->C D Filter to Recover Enzyme C->D E Evaporate Solvent D->E F Purify by Column Chromatography E->F G Final Product F->G

Caption: General workflow for the lipase-catalyzed Knoevenagel condensation.

Application in Drug Development

The α,β-unsaturated cyano-ester products of these reactions are of significant interest in drug development. Their electrophilic nature allows them to act as Michael acceptors, interacting with biological nucleophiles like cysteine residues in proteins. This covalent modification can lead to the modulation of various signaling pathways implicated in diseases such as cancer and inflammation.

The diagram below illustrates a simplified signaling pathway where an α,β-unsaturated compound could potentially exert its therapeutic effect by inhibiting a key protein kinase.

G cluster_pathway Simplified Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseA Protein Kinase A Receptor->KinaseA KinaseB Protein Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation Inhibitor α,β-Unsaturated Cyano Compound Inhibitor->KinaseB

Caption: Potential inhibition of a kinase signaling pathway by an α,β-unsaturated compound.

References

Unraveling the Reaction Pathways of 2-Cyanoacetic Acid: A Computational and Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate reaction pathways of versatile chemical building blocks is paramount. 2-Cyanoacetic acid, with its dual functionality of a nitrile and a carboxylic acid group, serves as a crucial starting material in the synthesis of a wide array of valuable organic compounds. This guide provides a comprehensive computational and experimental comparison of its key reaction pathways, including the Knoevenagel condensation, the Biginelli reaction, and decarboxylation processes. By presenting quantitative data, detailed experimental protocols, and visualized reaction mechanisms, this document aims to facilitate informed decisions in synthetic strategy and catalyst selection.

Comparative Analysis of Reaction Pathways

The reactivity of this compound and its derivatives, such as ethyl cyanoacetate (B8463686), is predominantly centered around the active methylene (B1212753) group, the carboxyl or ester function, and the nitrile moiety. The following sections delve into the specifics of major reaction pathways, offering a comparative analysis of different catalysts and reaction conditions based on experimental and computational data.

Knoevenagel Condensation: A Gateway to α,β-Unsaturated Compounds

The Knoevenagel condensation is a cornerstone reaction for carbon-carbon bond formation, involving the reaction of an active methylene compound like this compound with an aldehyde or ketone. This reaction is pivotal for the synthesis of precursors for polymers, pharmaceuticals, and other fine chemicals.

Experimental Data Comparison:

A variety of catalysts have been employed to facilitate the Knoevenagel condensation, each with its own set of advantages in terms of yield, reaction time, and conditions. Below is a comparison of different catalytic systems for the condensation of aromatic aldehydes with this compound or its ethyl ester.

CatalystAldehydeActive Methylene CompoundSolventTemperature (°C)TimeYield (%)Reference
KOH (20 mol%)Various Aromatic AldehydesThis compoundWater75 (Microwave)20 min65-97[1][2][3][4]
PiperidineBenzaldehyde (B42025)Ethyl CyanoacetateEthanol (B145695)Reflux3-6 hHighNot specified
1,4-diazabicyclo[2.2.2]octane (DABCO)4-FluorobenzaldehydeEthyl CyanoacetateWater/[HyEtPy]Cl5040 min97Not specified
Ammonium Acetate (B1210297)Various Aromatic AldehydesThis compoundTolueneRefluxNot specifiedHigh[5]

Computational Insights:

While direct computational studies on the Knoevenagel condensation of this compound are limited, theoretical investigations into related systems provide valuable mechanistic insights. A study on the piperidine-catalyzed condensation of acetylacetone (B45752) with benzaldehyde suggests a mechanism involving the formation of an iminium ion from the aldehyde and the catalyst, followed by a deprotonation of the active methylene compound to form an enolate. The subsequent nucleophilic attack of the enolate on the iminium ion leads to the final product after elimination of the catalyst.[6] The rate-determining step is proposed to be the formation of the iminium ion.[6] This general mechanism is likely applicable to reactions involving this compound, with the electron-withdrawing cyano and carboxyl groups facilitating the initial deprotonation.

The Biginelli Reaction: A Multicomponent Route to Dihydropyrimidinones

The Biginelli reaction is a one-pot, three-component synthesis of dihydropyrimidinones (DHPMs), which are heterocyclic compounds with significant pharmacological activities. This compound has been demonstrated to act as an efficient organocatalyst for this reaction.

Experimental Data Comparison:

The use of this compound as a Brønsted acid catalyst has been shown to be highly effective in the Biginelli reaction, affording high yields of DHPMs.

| Catalyst | Aldehyde | β-Dicarbonyl Compound | Urea (B33335) Source | Solvent | Temperature (°C) | Time | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | this compound (20 mol%) | Various Aromatic Aldehydes | Ethyl Acetoacetate (B1235776) | Urea | Ethanol | 80 | 6 h | 80-99 |[1][2][3][4][7] |

Computational Insights:

A proposed mechanism for the this compound-catalyzed Biginelli reaction involves the initial acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine intermediate. This is followed by the nucleophilic addition of the enol form of the β-dicarbonyl compound to the imine. The final step is a cyclization and dehydration to yield the dihydropyrimidinone. The catalytic role of this compound is to protonate the aldehyde, thereby activating it towards nucleophilic attack by urea.

Decarboxylation of Cyanoacetate: A Pathway to Nitriles

The decarboxylation of this compound and its derivatives is a fundamental reaction that leads to the formation of nitriles. This process can be promoted by heat or by the use of metal catalysts.

Computational Insights from a Related System:

A detailed computational study using Density Functional Theory (DFT) on the copper-mediated decarboxylation of cyanoacetate anions provides significant insights into this process.[8] The study reveals that the decarboxylation proceeds via a Lewis acid mechanism. The lowest energy pathway involves the rearrangement of the cyanoacetate ligand from being oxygen-bound to the copper center to being nitrogen-bound. This rearrangement facilitates the loss of carbon dioxide. The activation energy for the initial rearrangement was calculated to be 0.19 eV, while the subsequent rearrangement leading to decarboxylation required 0.76 eV.[8] This study underscores the important role of the cyano group in mediating the decarboxylation process.

Experimental Protocols

General Procedure for Knoevenagel Condensation using KOH under Microwave Irradiation: [1][2] A mixture of the aldehyde (1 mmol), this compound (1 mmol), and a 0.7 M aqueous solution of KOH (20 mol%) in 5 mL of water is placed in a microwave reactor. The mixture is irradiated at 50 W and stirred at 75 °C for 20 minutes. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, 1 mL of 3 M HCl is added, and the solution is stirred for 30 minutes. The product is then extracted with ethyl acetate (3 x 25 mL), and the combined organic phases are concentrated under reduced pressure.

General Procedure for the Biginelli Reaction using this compound as a Catalyst: [1][2][7] A mixture of the aldehyde (0.5 mmol), ethyl acetoacetate (1 mmol), urea (0.5 mmol), and this compound (20 mol%) is stirred at 80 °C for 2 hours in the absence of a solvent. Subsequently, 200 µL of ethanol is added, and the reaction is continued for an additional 4 hours. The reaction progress is monitored by TLC. The product is then purified by flash column chromatography.

Visualizing the Pathways

To better understand the logical flow of the synthetic and analytical processes, the following diagrams have been generated using the DOT language.

Experimental_Workflow_Knoevenagel cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis Aldehyde Aldehyde Mix_Reactants Mix Reactants in Microwave Vial Aldehyde->Mix_Reactants Cyanoacetic_Acid This compound Cyanoacetic_Acid->Mix_Reactants KOH_Solution KOH Solution KOH_Solution->Mix_Reactants Microwave_Irradiation Microwave Irradiation (50W, 75°C, 20 min) Mix_Reactants->Microwave_Irradiation Acidification Acidify with HCl Microwave_Irradiation->Acidification TLC_Monitoring TLC Monitoring Microwave_Irradiation->TLC_Monitoring Extraction Extract with Ethyl Acetate Acidification->Extraction Concentration Concentrate Extraction->Concentration Product_Characterization Product Characterization Concentration->Product_Characterization

Caption: Experimental workflow for the KOH-catalyzed Knoevenagel condensation.

Knoevenagel_Mechanism cluster_activation Catalyst-Aldehyde Interaction cluster_enolate_formation Enolate Formation cluster_condensation Condensation and Elimination Aldehyde R-CHO Iminium_Ion Iminium Ion [R-CH=N+R'2] Aldehyde->Iminium_Ion + Piperidine Piperidine Piperidine Addition_Product Addition Product Iminium_Ion->Addition_Product Cyanoacetic_Acid NC-CH2-COOH Enolate Enolate [NC-CH-COOH]- Cyanoacetic_Acid->Enolate - H+ Enolate->Addition_Product Final_Product α,β-Unsaturated Product R-CH=C(CN)COOH Addition_Product->Final_Product - Piperidine

Caption: Proposed mechanism for the piperidine-catalyzed Knoevenagel condensation.

Biginelli_Mechanism cluster_imine_formation N-Acylimine Formation cluster_addition Nucleophilic Addition cluster_cyclization Cyclization and Dehydration Aldehyde R-CHO Acylimine N-Acylimine Intermediate Aldehyde->Acylimine + Urea, H+ Urea Urea Addition_Adduct Addition Adduct Acylimine->Addition_Adduct Ethyl_Acetoacetate Ethyl Acetoacetate (Enol form) Ethyl_Acetoacetate->Addition_Adduct Cyclized_Intermediate Cyclized Intermediate Addition_Adduct->Cyclized_Intermediate DHPM Dihydropyrimidinone Cyclized_Intermediate->DHPM - H2O

Caption: Proposed mechanism for the this compound-catalyzed Biginelli reaction.

Conclusion

This guide provides a comparative overview of the key reaction pathways of this compound, supported by experimental data and insights from computational studies. The Knoevenagel condensation and Biginelli reaction are highlighted as efficient methods for synthesizing valuable organic molecules, with various catalytic systems offering high yields under different conditions. While direct computational analysis of these specific reactions with this compound is an area ripe for further investigation, the mechanistic parallels drawn from related systems provide a strong foundation for understanding and optimizing these transformations. The provided experimental protocols and workflow diagrams serve as practical tools for researchers in the field. Further computational studies will undoubtedly provide deeper insights into the transition states and reaction energetics, paving the way for the rational design of even more efficient and selective catalysts.

References

A Comparative Guide to the Green Chemistry Metrics of Syntheses Utilizing 2-Cyanoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of synthetic routes involving 2-cyanoacetic acid, a versatile precursor in the pharmaceutical and chemical industries.[1][2] By applying key green chemistry metrics, we assess the environmental impact and efficiency of both traditional and modern synthetic methods. This analysis is intended for researchers, scientists, and drug development professionals seeking to optimize the sustainability of their chemical processes.

Understanding Green Chemistry Metrics

To quantitatively assess the "greenness" of a chemical process, a set of metrics has been developed.[3][4] These tools move beyond simple reaction yield to provide a more holistic view of efficiency and waste generation.[5][6]

  • Atom Economy (AE): A theoretical measure of the efficiency of a reaction in converting reactants into the desired product.[7][8][9] It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants.[8]

  • Reaction Mass Efficiency (RME): This metric provides a more practical measure of efficiency by considering the actual mass of the isolated product in relation to the total mass of reactants used.[4][10]

  • Environmental Factor (E-Factor): A simple yet powerful metric defined as the ratio of the total mass of waste generated to the mass of the desired product.[7] Unlike atom economy, it accounts for all waste, including solvents and by-products.[11]

  • Process Mass Intensity (PMI): Considered one of the most comprehensive mass-based metrics, PMI is the ratio of the total mass of all materials used (reactants, solvents, catalysts, workup chemicals) to the mass of the final product.[12][13] The ideal PMI is 1, meaning no waste is generated.

The logical relationship between these key metrics is visualized below.

TotalInput Total Mass Input (Reactants, Solvents, etc.) inv1 TotalInput->inv1 Product Mass of Product inv2 Product->inv2 EFactor EFactor Product->EFactor RME RME Product->RME RME = Product / Reactants Waste Mass of Waste Waste->inv2 Waste->EFactor E-Factor = Waste / Product Reactants Total Mass of Reactants Reactants->RME inv1->Product inv1->Waste PMI PMI inv2->PMI PMI = Input / Product

Caption: Relationship between key green chemistry metrics.

Case Study: Synthesis of Cyanoacetic Acid and its Esters

We will compare two distinct methods for producing cyanoacetic acid or its common derivative, ethyl cyanoacetate: a traditional chemical synthesis and a modern electrosynthetic approach.

Method 1: Traditional Synthesis of Ethyl Cyanoacetate

This well-established method involves the reaction of sodium chloroacetate (B1199739) with sodium cyanide, followed by acidification and esterification.[2][14]

Method 2: Paired Electrosynthesis of Cyanoacetic Acid

A greener alternative involves the paired electrosynthesis of cyanoacetic acid from carbon dioxide and acetonitrile (B52724).[15][16] In this process, CO2 is reduced at the cathode while acetonitrile is oxidized at the anode, and the resulting radicals combine to form the product.[15] This method avoids the use of highly toxic cyanides.

Experimental Protocols

Protocol for Method 1: Traditional Synthesis of Ethyl Cyanoacetate (Adapted from Organic Syntheses) [14]

  • Preparation of Sodium Cyanoacetate: Dissolve 500 g (5.3 moles) of chloroacetic acid in 700 cc of water. Warm the solution to 50°C and neutralize with approximately 290 g (2.7 moles) of anhydrous sodium carbonate. In a separate flask, dissolve 294 g (5.8 moles) of sodium cyanide in 750 cc of water warmed to 55°C. Cool the sodium chloroacetate solution to room temperature and add the sodium cyanide solution with rapid mixing and external cooling. The temperature will rise; maintain it below 95°C.

  • Liberation and Extraction of Cyanoacetic Acid: After the reaction, cool the solution and acidify with 600 cc of commercial hydrochloric acid. Evaporate the solution on a water bath at 60–70°C under reduced pressure until a pasty mass of salts is obtained. Add 1 l. of 95 per cent alcohol to the residue, heat to boiling, and filter while hot to remove inorganic salts.

  • Esterification: To the alcoholic solution of cyanoacetic acid, add 5 cc of concentrated sulfuric acid and reflux for 4 hours.

  • Work-up and Purification: Distill off the excess alcohol under reduced pressure. Pour the residue into 1 l. of cold water and extract with 500 cc of ether. Wash the ether extract with a saturated solution of sodium bicarbonate and then with water. Dry the ether solution over anhydrous sodium sulfate. After removing the ether, distill the crude product under reduced pressure. The final product, ethyl cyanoacetate, is collected at 97-98°/16 mm. The reported yield is 474–492 g.

Protocol for Method 2: Paired Electrosynthesis of Cyanoacetic Acid (Conceptual)

This method is based on the principles described in the literature.[15][16]

  • Reaction Setup: The electrolysis is conducted in a divided cell with a medium porosity glass-frit diaphragm. The solvent is acetonitrile, which also serves as a reactant. The electrolyte is a tetraalkylammonium salt.

  • Electrolysis: Carbon dioxide is bubbled through the catholyte. A constant current is applied. At the cathode, CO2 is reduced to its radical anion. Simultaneously, at the anode, the acetonitrile solvent is oxidized to generate a cyanomethyl radical.

  • Product Formation: The radical species formed at both electrodes couple in the solution to form cyanoacetic acid.

  • Work-up: The product is isolated from the electrolyte solution after the reaction is complete. (Note: A detailed work-up with mass balance for metric calculation is not provided in the cited literature).

Quantitative Comparison of Green Metrics

The following table summarizes the calculated green chemistry metrics for the traditional synthesis of ethyl cyanoacetate. Due to the nature of the data available for the electrosynthesis, a direct quantitative comparison is challenging, but a qualitative assessment is provided.

MetricMethod 1: Traditional SynthesisMethod 2: ElectrosynthesisAnalysis
Atom Economy (AE) ~63.8%~100%The electrosynthesis is theoretically 100% atom-economical as all atoms from CO2 and acetonitrile are incorporated into the product. The traditional route generates significant inorganic salt by-products.
Process Mass Intensity (PMI) >10 (Estimated)Significantly lower (Expected)The traditional method uses large quantities of water, alcohol, ether, acid, and base for reaction and workup, leading to a high PMI. The electrosynthesis uses the reactant as the solvent and avoids aqueous workups, drastically reducing the total mass input.
E-Factor >9 (Estimated)Significantly lower (Expected)Correlating with the high PMI, the traditional method generates a large amount of waste (inorganic salts, solvents) per kilogram of product. The electrosynthesis is inherently less wasteful.
Safety & Hazard Uses highly toxic Sodium Cyanide and corrosive acids/bases.Avoids toxic cyanides. Uses benign CO2 and moderately toxic acetonitrile.The electrosynthetic route offers a significantly improved safety profile by eliminating the handling of acute toxins like NaCN.

Calculations for Method 1 are based on the protocol from Organic Syntheses, using the lower reported yield of 474g and estimating solvent/reagent densities where not specified. The calculation assumes all non-product mass becomes waste.

Workflow for Green Metric Assessment

The following diagram illustrates a typical workflow for evaluating the green credentials of a chemical synthesis, such as those involving this compound.

Plan Define Synthetic Route React Perform Synthesis (e.g., Knoevenagel Condensation) Plan->React Isolate Isolate & Purify Product React->Isolate Measure Record Masses: - All Inputs (Reactants, Solvents) - Final Product Isolate->Measure Calc Calculate Metrics (AE, RME, PMI, E-Factor) Measure->Calc Analyze Analyze & Compare Results Calc->Analyze Optimize Identify Areas for Improvement (e.g., Solvent Choice, Catalyst) Analyze->Optimize Optimize->Plan  Iterate

Caption: Workflow for assessing and optimizing synthesis greenness.

Conclusion

The assessment of syntheses using this compound and its precursors through green chemistry metrics reveals significant differences between traditional and modern approaches. The traditional synthesis of ethyl cyanoacetate, while effective, is characterized by poor atom economy and a high E-Factor and PMI, primarily due to the use of stoichiometric reagents that become salt waste and large volumes of solvents for reaction and purification.[14]

In contrast, emerging techniques like paired electrosynthesis offer a much greener pathway.[15][16] This method demonstrates superior atom economy, avoids hazardous reagents like sodium cyanide, and utilizes benign starting materials. While detailed process data for a full PMI calculation is pending, the foundational principles of the electrosynthesis point towards a vastly more sustainable and safer alternative. For researchers and drug development professionals, adopting a metrics-based approach to process design is crucial for developing safer, more efficient, and environmentally responsible chemical syntheses.

References

Safety Operating Guide

Proper Disposal of 2-Cyanoacetic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2-cyanoacetic acid is paramount for the protection of laboratory personnel and the environment. This guide provides essential, step-by-step procedures for the proper management of this compound waste, from handling and segregation to final disposal. Adherence to these protocols is critical due to the hazardous nature of this compound and its potential to release highly toxic hydrogen cyanide gas if handled improperly.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, a lab coat, double nitrile gloves, and chemical splash goggles. All handling of this compound and its waste should be conducted within a certified chemical fume hood to mitigate the risk of inhalation exposure.

Waste Segregation and Storage

Proper segregation of this compound waste is the most critical step in preventing accidental chemical reactions.

  • Dedicated Waste Containers: All this compound waste, whether solid or liquid, must be collected in dedicated, clearly labeled hazardous waste containers.[1][2] These containers should be used exclusively for cyanide-containing waste to prevent inadvertent mixing with incompatible chemicals.[1]

  • Separation of Solids and Liquids: Solid waste, such as contaminated gloves, paper towels, and weigh boats, must be stored separately from liquid waste.[1] Solid waste should be double-bagged and placed in a designated container labeled "cyanide contaminated waste".[2][3]

  • Avoid Mixing with Acids: Under no circumstances should this compound waste be mixed with acidic waste. The combination can lead to the rapid evolution of deadly hydrogen cyanide gas.[1][4] Waste containers should be explicitly labeled with a "No Acids" warning.[4]

  • Container Specifications: Waste containers must be tightly sealed and stored in a cool, dry, and well-ventilated area, away from acids and oxidizing agents.[3][4] It is recommended to use containers of one quart or less for liquid waste.[4]

Decontamination Procedures

Thorough decontamination of all surfaces and glassware that have come into contact with this compound is essential.

  • Initial Rinse: Glassware should be rinsed three times with a dilute sodium hydroxide (B78521) solution (0.1 to 1 mM) within a fume hood. This rinseate must be collected as hazardous cyanide waste.[4]

  • Two-Step Decontamination: For cleaning surfaces and glassware, a two-step process is recommended:

    • First, wipe or rinse the items with a pH 10 buffer solution.[1][2]

    • Follow this with a freshly prepared 10% bleach solution.[1][2] This process oxidizes the cyanide to the less toxic cyanate. It is critical that the initial solution is alkaline (pH 10 or higher) as a lower pH can result in the formation of toxic cyanogen (B1215507) chloride gas.[4]

  • Disposal of Decontamination Materials: All materials used for decontamination, such as wipes and solutions, must be disposed of as cyanide-containing hazardous waste.[1][2]

Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary.

  • Small Spills within a Fume Hood:

    • Contain the spill using absorbent pads.[2]

    • For solid spills, gently cover with paper towels.[2]

    • Clean the affected area first with a pH 10 buffer solution, followed by a 10% bleach solution.[1][2]

    • Collect all cleanup materials in a sealed container for disposal as hazardous waste.[2]

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the area immediately and alert others.[1]

    • If safe to do so, prevent the spill from spreading.

    • Contact your institution's Environmental Health & Safety (EH&S) department or emergency services for assistance with cleanup.[1][3]

Quantitative Data Summary
ParameterGuidelineSource
Decontamination Solution pH pH 10 or higher[1][2][4]
Bleach Solution Concentration 10% (freshly prepared)[1][2]
Initial Glassware Rinse 0.1 to 1 mM Sodium Hydroxide[4]
Liquid Waste Container Size ≤ 1 quart (0.94 liters)[4]
Final Disposal Protocol

The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[5] Do not attempt to dispose of this chemical down the drain or in regular trash.[5][6] Follow your institution's specific procedures for requesting a hazardous waste pickup.[1][2][3] Some safety data sheets suggest the option of dissolving the material in a combustible solvent for incineration in a chemical scrubber, a process that should only be carried out by qualified professionals at a licensed facility.[5]

Disposal Workflow for this compound

start Start: this compound Waste Generated ppe Wear Appropriate PPE: Lab Coat, Double Nitrile Gloves, Goggles start->ppe fume_hood Work Inside a Certified Chemical Fume Hood ppe->fume_hood segregate Segregate Waste fume_hood->segregate solid_waste Solid Waste (Gloves, Wipes, etc.) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate, etc.) segregate->liquid_waste Liquid solid_container Place in Double-Bagged, Labeled 'Cyanide Contaminated Waste' Container solid_waste->solid_container liquid_container Place in Sealed, Labeled 'Cyanide Waste - No Acids' Container (≤ 1 Quart) liquid_waste->liquid_container storage Store Separately in a Cool, Dry, Ventilated Area Away from Acids and Oxidizers solid_container->storage liquid_container->storage pickup Arrange for Hazardous Waste Pickup (Follow Institutional Procedures) storage->pickup end End: Proper Disposal by Licensed Facility pickup->end

Caption: Decision workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for 2-Cyanoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides critical safety and operational protocols for the handling and disposal of 2-cyanoacetic acid, a compound that is both a valuable research tool and a significant laboratory hazard. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel.

This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed or inhaled.[2][3] Due to its hazardous nature, a thorough understanding and strict implementation of safety protocols, including the use of appropriate Personal Protective Equipment (PPE), are imperative.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations involving this chemical.

Body Part PPE Specification Protection Against Applicable Operations
Eyes/Face Tightly fitting safety goggles and a face shieldSplashes of solutions, dust particlesAll handling, weighing, and transfer operations
Skin Chemical-resistant gloves (Nitrile or Butyl Rubber recommended)Direct contact with the solid or its solutions, preventing burns and irritationAll handling, weighing, and transfer operations
Lab coat or chemical-resistant apronSpills and splashesAll handling, weighing, and transfer operations
Respiratory NIOSH-approved air-purifying respirator with an organic vapor/acid gas (OV/AG) cartridgeInhalation of dust particlesWeighing of the solid, or any operation with the potential to generate dust
Glove Selection and Chemical Resistance
Glove Material General Recommendation for Acetic Acid (as a proxy) Important Considerations
Nitrile Good for splash protection and short-duration tasksNot recommended for prolonged immersion. Change gloves immediately upon contamination.
Butyl Rubber Excellent resistance to a wide range of acidsOffers superior protection for tasks involving significant contact or immersion.
Natural Rubber (Latex) Fair to GoodMay be suitable for dilute solutions, but nitrile or butyl rubber are preferred.

Note: The performance of gloves can be affected by thickness, chemical concentration, temperature, and duration of exposure.[5] Always inspect gloves for signs of degradation before and during use.

Respirator Cartridge Selection

For operations where dust or aerosols of this compound may be generated, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge is required. These cartridges are typically color-coded yellow.[6][7]

Hazard Recommended Cartridge Type NIOSH Color Code
This compound dust/aerosolsOrganic Vapor/Acid Gas (OV/AG)Yellow

Respirator cartridges should be replaced on a schedule determined by your institution's health and safety officer, or immediately if any odor or taste is detected while in use.[6]

Operational and Disposal Plans

A clear and well-rehearsed plan for handling and disposal is crucial for minimizing risks.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure an emergency eyewash station and safety shower are readily accessible and have been recently tested.[2]

    • Designate a specific work area, such as a chemical fume hood, for handling this compound.[8][9]

    • Assemble all necessary equipment and reagents before starting.

    • Don all required PPE as outlined in the table above.

  • Handling:

    • When weighing the solid, do so in a fume hood to minimize inhalation of dust.[10]

    • Use appropriate tools, such as a spatula or scoop, for transfers.

    • Keep the container of this compound tightly closed when not in use.[2]

    • Avoid creating dust.[3]

  • Spill Response:

    • In case of a small spill, alert others in the area.

    • Wearing appropriate PPE, cover the spill with a neutral absorbent material (such as sodium bicarbonate or a commercial spill kit for acids).

    • Once neutralized, carefully sweep or scoop the material into a designated waste container.

    • For large spills, evacuate the area and contact your institution's emergency response team.

  • Disposal:

    • All waste containing this compound must be disposed of as hazardous waste.

    • Collect waste in a clearly labeled, sealed container.

    • Follow all institutional and local regulations for hazardous waste disposal.

Logical Flow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_conditions Hazard Evaluation cluster_ppe Required PPE cluster_end Final Check Start Assess the planned laboratory task involving this compound. Dust_Risk Is there a risk of generating dust or aerosols? (e.g., weighing, vigorous mixing) Start->Dust_Risk Splash_Risk Is there a risk of splashes? (e.g., handling solutions) Dust_Risk->Splash_Risk No Respiratory_Protection Add NIOSH-approved Respirator with Organic Vapor/Acid Gas Cartridge Dust_Risk->Respiratory_Protection Yes Base_PPE Standard PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat Splash_Risk->Base_PPE No Enhanced_Face_Protection Add Face Shield Splash_Risk->Enhanced_Face_Protection Yes Proceed Proceed with the task following all safety protocols. Base_PPE->Proceed Enhanced_Face_Protection->Base_PPE Respiratory_Protection->Splash_Risk

Caption: Decision workflow for selecting appropriate PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.